(S)-1-(o-Tolyl)butan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
(1S)-1-(2-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-6-11(12)10-8-5-4-7-9(10)2;/h4-5,7-8,11H,3,6,12H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTHPTJAFLCPOT-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704195 | |
| Record name | (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213497-62-1 | |
| Record name | (1S)-1-(2-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1-(o-Tolyl)butan-1-amine hydrochloride chemical properties
An In-Depth Technical Guide to (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a chiral primary amine salt of significant interest to the pharmaceutical and fine chemical industries. As a versatile chiral building block, its stereochemically defined structure is crucial for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, proposes a robust synthetic pathway rooted in established asymmetric methodologies, and outlines key analytical techniques for characterization and quality control. It is intended for researchers, chemists, and process development scientists engaged in asymmetric synthesis and drug discovery.
Chemical Identity and Physical Properties
This compound is the hydrochloride salt of the (S)-enantiomer of 1-(o-Tolyl)butan-1-amine. The presence of a stereocenter at the C1 position of the butyl chain makes it a valuable intermediate for introducing chirality into target molecules. Its properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(2-methylphenyl)butan-1-amine;hydrochloride | Internal Nomenclature |
| Synonyms | (S)-1-(o-Tolyl)butan-1-amine HCl | [1][2] |
| CAS Number | 1391437-28-7 | [1][2] |
| Molecular Formula | C₁₁H₁₈ClN | [1] |
| Molecular Weight | 199.72 g/mol | [1] |
| Chemical Structure | ![]() | N/A |
| Appearance | White to off-white crystalline solid (Expected) | N/A |
| Melting Point | Data not publicly available | N/A |
| Solubility | Soluble in water, methanol; sparingly soluble in isopropanol; insoluble in non-polar solvents like hexane (Expected) | N/A |
| Purity | Typically >97% | [3] |
| SMILES | CCCCN.Cl | Internal Generation |
| InChI Key | Data not publicly available | N/A |
Note: Some physical properties like melting point and solubility are not consistently reported in public literature and are stated as expected values based on similar chemical structures.
Proposed Asymmetric Synthesis and Stereocontrol
The reliable synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. A highly effective and widely adopted strategy for preparing chiral primary amines from prochiral ketones involves the use of a chiral auxiliary, such as tert-butanesulfinamide.[4][5] This method offers excellent stereocontrol and operational simplicity.
The proposed pathway begins with the readily available 1-(o-tolyl)ethanone, which is converted to the target ketone, 1-(o-tolyl)butan-1-one. This ketone then undergoes a condensation reaction with (R)-tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. The crucial stereochemistry is induced during the diastereoselective reduction of this imine intermediate. Subsequent acidic cleavage of the sulfinamide auxiliary yields the desired (S)-amine hydrochloride with high enantiomeric purity.
The choice of the (R)-sulfinamide and a sterically demanding reducing agent (e.g., L-Selectride) is designed to favor the formation of the (S)-amine, a principle well-established in asymmetric synthesis.[4]
Figure 1: Proposed synthetic pathway for (S)-1-(o-tolyl)butan-1-amine HCl.
Predicted Spectroscopic Characterization
While specific spectra for this compound are not widely published, its structure allows for the reliable prediction of key spectroscopic features essential for its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, alkyl, and amine protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, δ ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (4H) | 7.1 - 7.4 | Multiplet | 4H | Aromatic protons on the tolyl group.[6] |
| NH₃ ⁺ (3H) | 8.0 - 9.0 | Broad Singlet | 3H | Acidic amine salt protons, often broad and variable.[7] |
| Benzylic H (1H) | ~4.5 | Multiplet | 1H | Deshielded by adjacent aromatic ring and nitrogen atom.[7][8] |
| Ar-CH₃ (3H) | ~2.4 | Singlet | 3H | Methyl group attached to the aromatic ring.[6] |
| -CH₂ -CH₂-CH₃ (2H) | 1.6 - 1.9 | Multiplet | 2H | Methylene group adjacent to the chiral center. |
| -CH₂-CH₂ -CH₃ (2H) | 1.3 - 1.5 | Sextet | 2H | Methylene group in the middle of the butyl chain. |
| -CH₂-CH₂-CH₃ (3H) | ~0.9 | Triplet | 3H | Terminal methyl group of the butyl chain.[6] |
¹³C NMR Spectroscopy
The carbon spectrum will complement the proton data, confirming the carbon skeleton. Key predicted shifts include the aromatic carbons (125-145 ppm), the benzylic carbon (~55-60 ppm), and the aliphatic carbons (10-40 ppm).
Infrared (IR) Spectroscopy
As a primary amine hydrochloride salt, the IR spectrum is expected to be dominated by N-H stretching and bending vibrations.
Table 3: Predicted IR Absorption Frequencies (cm⁻¹)
| Vibration | Predicted Frequency (cm⁻¹) | Appearance | Rationale |
| N-H⁺ Stretch | 3200 - 2800 | Very Broad, Strong | Characteristic of -NH₃⁺ stretching in an amine salt.[9] |
| C-H (Aromatic) | 3100 - 3000 | Sharp, Medium | Stretching of sp² C-H bonds in the tolyl group. |
| C-H (Aliphatic) | 2960 - 2850 | Strong | Stretching of sp³ C-H bonds in the butyl chain. |
| N-H⁺ Asymmetric Bend | 1625 - 1560 | Medium | Asymmetric deformation of the -NH₃⁺ group.[9] |
| N-H⁺ Symmetric Bend | 1550 - 1500 | Medium | Symmetric deformation of the -NH₃⁺ group.[9] |
| C=C (Aromatic) | 1600, 1490 | Medium-Weak | Aromatic ring stretching vibrations. |
| C-N Stretch | 1250 - 1020 | Medium | C-N bond stretching in an aliphatic amine.[10] |
Chemical Reactivity and Stability
-
Amine Functionality : The primary amine is nucleophilic and will react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (after neutralization of the salt).
-
Aromatic Ring : The tolyl group can undergo electrophilic aromatic substitution, with the alkyl group acting as a weak ortho-, para-director.
-
Stability : As a hydrochloride salt, the compound is significantly more stable and less volatile than its corresponding free base. It is a crystalline solid that is generally stable under standard laboratory conditions.
-
Storage : It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[11]
Safety and Handling
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar amine hydrochlorides suggest the following precautions.
-
GHS Classification (Anticipated) :
-
Pictograms : GHS07 (Exclamation Mark)
-
Signal Word : Warning
-
Hazard Statements : May be harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
-
Personal Protective Equipment (PPE) : Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[12] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
First Aid : In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[13]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Applications in Research and Development
This compound serves as a valuable chiral building block in asymmetric synthesis. Its primary application is as a precursor or intermediate in the development of new pharmaceutical agents. The stereocenter it provides is often critical for the target molecule's biological activity and receptor binding affinity. Chiral amines are key structural motifs in over 40% of small-molecule pharmaceuticals.[14]
Specific applications include:
-
Synthesis of Chiral Ligands : For use in asymmetric catalysis.
-
Derivatization : To explore structure-activity relationships (SAR) in drug discovery programs.
-
Scaffold for Complex Molecules : Providing a stereodefined anchor point for the elaboration of more complex structures.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and analysis of this compound, based on established and reliable methodologies in organic chemistry.
Protocol: Asymmetric Synthesis via Reductive Amination
This protocol details the key steps for the asymmetric synthesis of the title compound from 1-(o-tolyl)butan-1-one.
-
Condensation to form Sulfinyl Imine :
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(o-tolyl)butan-1-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv).
-
Add anhydrous THF as the solvent, followed by titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) as a Lewis acid and water scavenger.
-
Heat the reaction mixture to 65°C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite to remove titanium salts, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used directly in the next step.
-
-
Diastereoselective Reduction :
-
Dissolve the crude imine in anhydrous THF and cool the solution to -48°C in a dry ice/acetonitrile bath.
-
Slowly add NaBH₄ (2.0 equiv) portion-wise, maintaining the internal temperature below -40°C.
-
Stir the reaction at -48°C for 4-6 hours, monitoring for completion by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution, followed by water.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-tert-butanesulfinyl amine.
-
-
Auxiliary Cleavage :
-
Dissolve the crude sulfinyl amine in methanol (MeOH).
-
Add a solution of HCl in diethyl ether or 1,4-dioxane (3.0 equiv) dropwise at 0°C.
-
Stir the mixture at room temperature for 1-2 hours. The product hydrochloride salt will typically precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Protocol: Quality Control via Chiral HPLC
To confirm the enantiomeric purity of the final product, a chiral High-Performance Liquid Chromatography (HPLC) method is essential.
Figure 2: Workflow for determination of enantiomeric excess by Chiral HPLC.
-
Column Selection : A polysaccharide-based chiral stationary phase (CSP), such as a CHIRALPAK® or CHIRALCEL® column, is highly recommended for separating chiral amines.[15]
-
Mobile Phase : A typical normal-phase mobile phase consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an amine additive, such as diethylamine (DEA, ~0.1%), is crucial to add to the mobile phase to ensure good peak shape and prevent tailing.[16]
-
Instrumentation and Conditions :
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 254 nm
-
Injection Volume : 10 µL
-
Temperature : 25°C
-
-
Analysis :
-
Inject a sample of the racemic amine (if available) to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
-
References
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Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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B-Bridge. (n.d.). This compound. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
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California Institute for Regenerative Medicine. (n.d.). Stereoselective synthesis of mexiletine and structural analogs with chiral tert-butanesulfinamide. Retrieved from [Link]
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Barbaro, J., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
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Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]
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Tan, X., Gao, S., Zeng, W., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
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RHAWN. (n.d.). R135271-100mg this compound. Retrieved from [Link]
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Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed. [Link]
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Philip, R. M., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]
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ResearchGate. (n.d.). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Retrieved from [Link]
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Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
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I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
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University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
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Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Amazon AWS. (2020). SAFETY DATA SHEET CLEAN AMINE. Retrieved from [Link]
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ReSyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]
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(S)-1-(o-Tolyl)butan-1-amine hydrochloride molecular structure
An In-Depth Technical Guide to the Molecular Structure of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral primary amine salt of significant interest to researchers in synthetic and medicinal chemistry. As a chiral building block, its defined stereochemistry is crucial for the construction of enantiomerically pure, complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1][2][3] The molecule's structure is characterized by a stereogenic center bonded to four distinct substituents: an ortho-tolyl group, a butyl chain, a hydrogen atom, and an ammonium group, which forms an ionic bond with a chloride ion.
The ortho-methyl substitution on the phenyl ring introduces specific steric and electronic properties that can influence reaction pathways and the conformational preferences of larger molecules synthesized from it. This guide provides a comprehensive technical overview of its molecular structure, from its logical synthesis and stereochemical control to its detailed analytical characterization and potential applications.
I. Synthesis and Stereochemical Control
The asymmetric synthesis of α-chiral primary amines is a cornerstone of modern organic chemistry.[2] A robust and logical approach to synthesizing (S)-1-(o-Tolyl)butan-1-amine involves a two-step sequence starting from 2-(o-tolyl)acetonitrile. This method leverages a Grignard reaction for carbon-carbon bond formation followed by a stereoselective reduction.
Proposed Synthetic Pathway
The synthesis is predicated on the nucleophilic addition of a Grignard reagent to the electrophilic carbon of a nitrile, which generates an imine intermediate that can then be reduced to the target amine.[4][5][6]
-
Step 1: Grignard Addition to Form Imine Intermediate. Propylmagnesium bromide, a suitable three-carbon Grignard reagent, is added to 2-(o-tolyl)acetonitrile. The nucleophilic propyl group attacks the nitrile carbon, forming a magnesium iminate salt after an initial addition. Aqueous workup hydrolyzes this intermediate to the corresponding ketimine. The use of copper(I) salts can catalyze this addition, particularly with sterically hindered substrates.[5][7][8]
-
Step 2: Asymmetric Reduction of the Imine. The key to establishing the desired (S)-stereochemistry lies in the enantioselective reduction of the prochiral imine. This can be achieved using various modern synthetic methods, such as catalytic asymmetric hydrogenation with a chiral transition metal catalyst (e.g., Iridium or Rhodium-based) or by using chiral reducing agents.[9] An alternative, well-established method involves the use of a chiral auxiliary, such as tert-butanesulfinamide, which condenses with the ketone (formed from hydrolysis of the imine) to create a chiral N-sulfinyl imine. Diastereoselective reduction of this intermediate, followed by acidic removal of the auxiliary, yields the enantiomerically enriched primary amine.[10][11]
-
Step 3: Hydrochloride Salt Formation. The final freebase amine is dissolved in a suitable solvent like diethyl ether, and a solution of hydrogen chloride (e.g., 2 M in diethyl ether) is added. This protonates the basic nitrogen atom, leading to the precipitation of this compound as a crystalline solid, which facilitates purification and improves stability.[12]
Experimental Causality
-
Choice of Nitrile: 2-(o-Tolyl)acetonitrile is an ideal starting material as it already contains the required o-tolyl and benzylic carbon framework.[13][14][15]
-
Grignard Reagent: This class of organometallic reagents is highly effective for forming carbon-carbon bonds by attacking electrophilic carbons, such as those in nitriles.[4][7]
-
Asymmetric Reduction: Direct reduction of the intermediate imine with achiral reagents like sodium borohydride would result in a racemic mixture. Therefore, a stereodirecting element—either a chiral catalyst or a chiral auxiliary—is essential to selectively produce the (S)-enantiomer, which is critical for applications in pharmaceuticals where enantiomers can have vastly different biological activities.[9][11]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (S)-1-(o-Tolyl)butan-1-amine HCl.
II. Structural Elucidation & Analytical Characterization
A combination of spectroscopic techniques is required to unequivocally confirm the identity, purity, and absolute stereochemistry of the target molecule.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Spectroscopic Data Analysis
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~7.1-7.5 ppm (m, 4H): Aromatic protons. ~4.5 ppm (m, 1H): Benzylic proton (CH-N). ~2.4 ppm (s, 3H): Ar-CH₃ protons. ~1.5-2.0 ppm (m, 2H): Butyl CH₂ adjacent to chiral center. ~1.3-1.5 ppm (m, 2H): Butyl CH₂. ~0.9 ppm (t, 3H): Terminal CH₃ of butyl group. ~9.0-9.5 ppm (br s, 3H): NH₃⁺ protons. | Chemical shifts are influenced by proximity to the aromatic ring and the electron-withdrawing ammonium group. The benzylic proton is shifted downfield. The broad signal for NH₃⁺ is due to proton exchange and quadrupolar broadening.[16][17] |
| ¹³C NMR | ~125-140 ppm: Aromatic carbons. ~55-60 ppm: Benzylic carbon (CH-N). ~35-40 ppm: Butyl CH₂ adjacent to chiral center. ~18-22 ppm: Remaining butyl carbons. ~19 ppm: Ar-CH₃ carbon. | The chemical shifts are characteristic for carbons in these environments. The benzylic carbon is a key diagnostic signal. |
| Mass Spec. (ESI+) | [M-Cl]⁺ = m/z 164.14: Molecular ion (freebase). Key Fragments: m/z 134 (loss of ethyl), m/z 120 (loss of propyl). | Electrospray ionization in positive mode will detect the cationic form (the free amine). Fragmentation patterns would likely involve cleavage of the butyl chain and benzylic cleavage. |
| IR Spec. | ~2800-3100 cm⁻¹ (broad): N-H stretch of R-NH₃⁺. ~2850-2960 cm⁻¹: Aliphatic C-H stretches. ~3010-3080 cm⁻¹: Aromatic C-H stretches. ~1600, 1490 cm⁻¹: Aromatic C=C bending. | The broad, strong absorption in the high-wavenumber region is a hallmark of an ammonium salt. |
| Circular Dichroism | A characteristic Cotton effect (positive or negative peak) in the UV region. | This chiroptical technique is definitive for confirming the presence of a single enantiomer and its absolute configuration by relating the sign of the Cotton effect to the molecule's handedness.[18][19][20] |
Crystallographic Analysis
While spectroscopic methods provide robust evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. If a suitable crystal can be grown, this technique would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center, confirming the (S)-assignment without any ambiguity.[12]
III. Physicochemical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₁₁H₁₈ClN | [21][22] |
| Molecular Weight | 199.72 g/mol | [21][23] |
| CAS Number | 1391437-28-7 | [22] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from similar amine hydrochlorides |
| Chirality | (S)-enantiomer | Topic |
IV. Applications in Drug Development and Research
Chiral amines are privileged structures in medicinal chemistry, appearing in over 40% of small-molecule pharmaceuticals.[9] this compound serves as a valuable chiral building block for several reasons:
-
Asymmetric Synthesis: It can be used as a starting material to introduce a specific stereocenter into a target molecule, ensuring the final product is enantiomerically pure.
-
Ligand Development: Chiral amines are frequently used to synthesize chiral ligands for asymmetric catalysis, enabling the enantioselective synthesis of other molecules.
-
Fragment-Based Drug Discovery: The tolyl-amine scaffold can be used in fragment-based screening to identify new binding motifs for biological targets.
The presence of the ortho-tolyl group provides a distinct steric profile compared to its phenyl or para-tolyl analogs, which can be exploited to fine-tune ligand-receptor interactions or to control the stereochemical outcome of subsequent synthetic steps.
References
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- Grignard Reaction of Nitriles - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor.
- One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. (2021). eGrove - University of Mississippi.
- Chiral Amine Synthesis. Methods, Developments and Applications. (2010).
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).
- Asymmetric Synthesis of Amines - Ellman Labor
- Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). RSC Publishing.
- Chiral Amine Synthesis Methods, Developments and Applic
- Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. (2014).
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- Chemistry of Nitriles. (2024). LibreTexts.
- Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. (2024).
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
- Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines. (1987).
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (2021).
- Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2018). RSC Publishing.
- Supplementary Inform
- 2-(o-Tolyl)acetonitrile, CAS No. 22364-68-7. (n.d.). iChemical.
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- 22364-68-7|2-(o-Tolyl)acetonitrile|BLD Pharm. (n.d.). BLD Pharm.
- 1-(o-tolyl)butan-1-amine hydrochloride [1129269-45-9]. (n.d.). King-Pharm.
- 2-(o-Tolyl)acetonitrile | 22364-68-7. (n.d.). Sigma-Aldrich.
- (R)-1-(o-tolyl)butan-1-amine hydrochloride 95% | CAS. (n.d.). Advanced ChemBlocks.
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- (S)-1-(p-Tolyl)butan-1-amine hydrochloride | CAS 1391435-90-7. (n.d.). American Elements.
- (114C)butan-1-amine | C4H11N. (n.d.).
- 1823102-33-5|4-(p-Tolyl)butan-1-amine hydrochloride. (n.d.). BLD Pharm.
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- Enantioselective synthesis of (R)- & (S)
- Crystal structure and Hirshfeld surface analysis of (S)-N-methyl-1-phenylethan-1-aminium chloride. (2022).
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A Technical Guide to the Stereoselective Synthesis of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are fundamental building blocks in modern medicinal chemistry, where stereochemistry dictates pharmacological activity. This guide provides an in-depth, scientifically-grounded protocol for the synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, a valuable chiral intermediate. We move beyond a simple recitation of steps to explore the strategic decisions and mechanistic principles that ensure high yield and enantiomeric purity. The primary pathway detailed utilizes the robust and widely-adopted tert-butanesulfinamide chiral auxiliary method, offering a reliable and scalable solution for the asymmetric synthesis of the target amine. Each stage of the process—from precursor synthesis to final salt formation—is meticulously detailed, supported by mechanistic insights, and presented with the clarity required for practical application in a research and development setting.
Strategic Synthesis Overview: Selecting a Pathway
The synthesis of an enantiomerically pure amine like (S)-1-(o-Tolyl)butan-1-amine necessitates a strategy that can effectively control the stereochemistry at the newly formed chiral center. Several modern synthetic methodologies can be considered:
-
Catalytic Asymmetric Reductive Amination: This elegant approach involves the direct conversion of a prochiral ketone (1-(o-tolyl)butan-1-one) to the chiral amine using an amine source (like ammonia) and a chiral catalyst under reducing conditions.[1][2] While highly atom-economical, this method requires extensive screening of expensive and often air-sensitive catalysts and ligands to achieve high enantioselectivity.
-
Enzymatic Kinetic Resolution: This technique employs an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of 1-(o-tolyl)butan-1-amine.[3][4][5] The acylated and unreacted amines can then be separated. A more advanced variant, Dynamic Kinetic Resolution (DKR), integrates an in-situ racemization catalyst to convert the undesired enantiomer into the desired one, theoretically enabling a 100% yield.[6] However, DKR requires careful compatibility between the enzyme and the racemization catalyst.
-
Chiral Auxiliary-Mediated Synthesis: This classic and highly reliable method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate.[7][8] This auxiliary directs a subsequent bond formation—in this case, the addition of a hydride—to occur on a specific face of the molecule, thereby creating the desired stereocenter. The auxiliary is then cleaved and can often be recovered.[7]
For this guide, we will focus on the chiral auxiliary approach using (R)-tert-butanesulfinamide . This method, pioneered by Jonathan A. Ellman, is renowned for its predictability, high diastereoselectivity, and the operational simplicity of its procedures, making it a cornerstone of modern amine synthesis.[9] The sulfinyl group's ability to direct the stereochemical outcome of the key reduction step is exceptionally effective and well-documented.[10]
The Selected Synthetic Pathway: A Five-Step Approach
The chosen route begins with the synthesis of the requisite ketone precursor, followed by a four-step sequence to build and reveal the chiral amine.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(o-Tolyl)butan-1-one (Prochiral Ketone)
The synthesis begins with a standard Friedel-Crafts acylation to prepare the key ketone intermediate.[11]
-
Reaction Principle: An acyl group (from butyryl chloride) is introduced onto an aromatic ring (o-xylene) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is regioselective due to the directing effects of the methyl group on the o-xylene ring.
-
Protocol:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add butyryl chloride (1.0 eq.) dropwise.
-
After stirring for 15 minutes, add o-xylene (1.5 eq.) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 1-(o-tolyl)butan-1-one as a clear oil.
-
Step 2: Condensation with (R)-tert-Butanesulfinamide
This step forms the crucial N-tert-butanesulfinyl imine intermediate. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the reaction to completion.
-
Protocol:
-
To a solution of 1-(o-tolyl)butan-1-one (1.0 eq.) in anhydrous tetrahydrofuran (THF), add (R)-tert-butanesulfinamide (1.05 eq.).
-
Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq.) via syringe.
-
Heat the mixture to reflux (approx. 65-70 °C) and maintain for 5-8 hours. Monitor the reaction by TLC until the ketone is fully consumed.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.
-
Step 3: Diastereoselective Reduction of the N-Sulfinyl Imine
This is the critical stereochemistry-defining step. The bulky tert-butanesulfinyl group effectively shields one face of the C=N double bond, directing the incoming hydride to the opposite face.
-
Protocol:
-
Dissolve the crude N-tert-butanesulfinyl imine (1.0 eq.) in anhydrous THF and cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -40 °C for 3-4 hours. Monitor progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and add ethyl acetate.
-
Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired (R,S)-sulfinamide diastereomer.
-
Step 4 & 5: Sulfinamide Cleavage and Hydrochloride Salt Formation
The final steps involve the removal of the chiral auxiliary with acid, which simultaneously protonates the newly formed amine to yield the desired hydrochloride salt.
-
Protocol:
-
Dissolve the purified (R,S)-sulfinamide (1.0 eq.) in methanol or diethyl ether.
-
Add a solution of HCl in 1,4-dioxane (e.g., 4M, 2.0-3.0 eq.) dropwise at 0 °C.
-
A white precipitate should form almost immediately. Stir the resulting slurry at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove the cleaved sulfinate byproduct and any residual impurities.
-
Dry the white solid under high vacuum to yield this compound.
-
Data Summary and Expected Results
The following table summarizes the key reagents and expected outcomes for a representative synthesis.
| Step | Key Reagents | Solvent | Typical Yield | Purity Analysis |
| 1 | o-Xylene, Butyryl Chloride, AlCl₃ | DCM | 75-85% | GC-MS, ¹H NMR |
| 2 | 1-(o-Tolyl)butan-1-one, (R)-tert-Butanesulfinamide, Ti(OEt)₄ | THF | 90-95% (crude) | ¹H NMR |
| 3 | N-Sulfinyl Imine, NaBH₄ | THF | 85-95% | ¹H NMR (d.r. >95:5), LC-MS |
| 4/5 | (R,S)-Sulfinamide, HCl in Dioxane | Methanol/Ether | >95% | Chiral HPLC (>99% e.e.), ¹H NMR, m.p. |
Conclusion
The synthesis of this compound via the tert-butanesulfinamide chiral auxiliary method represents a robust, scalable, and highly stereoselective process. By understanding the mechanistic rationale behind each transformation—from the regiocontrolled Friedel-Crafts acylation to the chelation-controlled diastereoselective reduction—researchers can reliably execute this synthesis and adapt it for related targets. The protocols described herein provide a validated framework for obtaining the target compound in high yield and excellent enantiomeric purity, suitable for applications in pharmaceutical research and development.
References
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Gotor-Fernández, V., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3321. Available from: [Link][3]
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Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link][7]
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Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159. Available from: [Link][6]
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Takeda Pharmaceutical Company Limited. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364–3367. Available from: [Link][2]
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ResearchGate. (n.d.). Kinetic resolution of (±)-1 using an enzymatic reaction. Retrieved from [Link][4]
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ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... Retrieved from [Link][5]
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SIELC Technologies. (2018). 2'-Methylbutyrophenone. Retrieved from [Link][11]
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An In-Depth Technical Guide to (S)-1-(o-Tolyl)butan-1-amine hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals and biologically active compounds.[1] Their stereochemistry often dictates pharmacological activity, making access to enantiomerically pure forms essential for the development of safe and effective drugs. This guide provides a detailed technical overview of (S)-1-(o-Tolyl)butan-1-amine hydrochloride (CAS Number: 1391437-28-7), a chiral primary amine with significant potential as a versatile intermediate in asymmetric synthesis.[2] While specific research on this particular molecule is not extensively published, this document will leverage established principles and methodologies for analogous chiral benzylic amines to provide a comprehensive and scientifically grounded resource.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical characteristics of a compound is paramount for its effective use and safe handling in a laboratory setting.
Chemical Identification and Properties
| Property | Value | Source |
| CAS Number | 1391437-28-7 | [3] |
| Molecular Formula | C₁₁H₁₈ClN | [4][5] |
| Molecular Weight | 199.72 g/mol | [4][5] |
| IUPAC Name | (1S)-1-(2-methylphenyl)butan-1-amine;hydrochloride | [4] |
| Synonyms | (S)-1-(o-Tolyl)butan-1-amine HCl | N/A |
| Appearance | Not specified (typically a white to off-white solid for similar compounds) | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | N/A |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
Proposed Synthetic Pathway: Asymmetric Reductive Amination
The most logical precursor for the target molecule is 1-(o-tolyl)butan-1-one. This ketone can be subjected to asymmetric reductive amination to introduce the chiral amine functionality.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative example based on established procedures for asymmetric reductive amination. Optimization of reaction conditions, including catalyst, solvent, temperature, and pressure, would be necessary to achieve high yield and enantioselectivity.
Step 1 & 2: One-Pot Asymmetric Reductive Amination of 1-(o-tolyl)butan-1-one
-
Reactor Setup: A high-pressure reactor is charged with 1-(o-tolyl)butan-1-one (1 equivalent), a suitable chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand), and an ammonia source (e.g., ammonium acetate or ammonia gas).
-
Solvent Addition: An appropriate solvent, such as methanol or another alcohol, is added to the reactor.
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred at a controlled temperature and pressure for a specified time.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting ketone.
-
Work-up: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product, (S)-1-(o-tolyl)butan-1-amine, is then purified, typically by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: The purified (S)-1-(o-tolyl)butan-1-amine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrogen chloride in the same solvent (or a compatible one) is added dropwise to the amine solution with stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution.
-
Isolation and Drying: The solid product is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.
Analytical Characterization
Confirming the identity, purity, and enantiomeric excess of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons. For the title compound, one would expect to see signals corresponding to the aromatic protons of the tolyl group, the methyl group on the aromatic ring, the methine proton at the chiral center, and the protons of the butyl chain. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule, further confirming the structure.
-
Chiral NMR: To determine the enantiomeric excess, a chiral derivatizing agent or a chiral solvating agent can be added to the NMR sample. This forms diastereomeric complexes that will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.[7][8]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent ion corresponding to the protonated free amine [M+H]⁺.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions would include those for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of chiral compounds.[9][10]
-
Chiral Stationary Phases (CSPs): The separation is achieved using a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for the separation of chiral amines.[11][12]
-
Method Development: A typical method would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane and a polar alcohol like isopropanol or ethanol) and injecting it onto the chiral column. The retention times of the two enantiomers will differ, allowing for their separation and quantification. Mobile phase additives, such as small amounts of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid), are often used to improve peak shape and resolution.[13]
-
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
Applications in Drug Development and Research
Chiral benzylic amines, such as (S)-1-(o-Tolyl)butan-1-amine, are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from their ability to introduce a specific stereocenter, which is often crucial for the desired pharmacological activity.
Role as a Chiral Building Block
The primary application of this compound is as a chiral building block.[2] The primary amine functionality serves as a versatile handle for further chemical modifications, such as:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form chiral amides.
-
N-alkylation and N-arylation: Introduction of various substituents on the nitrogen atom.
-
Formation of Schiff bases: Condensation with aldehydes and ketones to form chiral imines, which can then undergo further transformations.
The presence of the o-tolyl group provides specific steric and electronic properties that can influence the outcome of subsequent reactions and the biological activity of the final products.
Potential Therapeutic Areas
While there is no specific pharmacological data available for this compound itself, the broader class of ortho-tolylalkylamines and related benzylic amines have been investigated in various therapeutic areas. The structural motif is present in compounds with activities such as:
-
Central Nervous System (CNS) agents: Many CNS-active drugs contain chiral amine moieties that are crucial for their interaction with receptors and enzymes in the brain.[14]
-
Cardiovascular agents: Certain benzylic amines have shown effects on the cardiovascular system.
-
Antimicrobial agents: The amine functionality can be a key feature in molecules designed to combat bacterial or fungal infections.
The title compound can serve as a starting point for the synthesis of libraries of new chemical entities that can be screened for activity in these and other therapeutic areas.
Conclusion
This compound is a chiral building block with considerable potential for application in drug discovery and development. While detailed studies on this specific compound are limited, a wealth of knowledge on the synthesis and characterization of analogous chiral benzylic amines provides a solid foundation for its use in research. The methodologies outlined in this guide for its asymmetric synthesis and analysis are robust and well-established in the field of organic chemistry. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral intermediates like this compound is set to increase, making it a valuable tool for medicinal chemists and drug development professionals.
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Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. (URL: [Link])
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Introduction: The Significance of Chiral Amine Scaffolds in Asymmetric Transformations
An In-depth Technical Guide to (S)-1-(o-Tolyl)butan-1-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and adherence to institutional and regulatory guidelines.
Chiral amines are fundamental to modern medicinal chemistry and asymmetric synthesis. Their prevalence in over 40% of active pharmaceutical ingredients underscores their importance.[1] These molecules serve not merely as components of the final therapeutic agent but also as critical intermediates and catalysts that guide the stereochemical outcome of complex reactions. (S)-1-(o-Tolyl)butan-1-amine, in its hydrochloride salt form, is a valuable chiral building block.[2] Its structure, featuring a stereogenic center adjacent to an ortho-substituted aromatic ring, provides a distinct steric and electronic profile that can be leveraged to achieve high levels of stereocontrol in synthesis.[2] This guide offers a comprehensive analysis of its core properties and the methodologies required for its rigorous characterization.
Part 1: Core Physicochemical and Structural Identity
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application. This section details the identity and key physical characteristics of this compound.
Molecular Identification
-
IUPAC Name: (1S)-1-(2-methylphenyl)butan-1-aminium chloride
-
Structure:
Physical Properties Summary
The hydrochloride salt form dictates the compound's physical state and solubility profile. The ionic nature of the ammonium chloride group enhances crystallinity and polarity compared to the free amine.
| Property | Value / Observation | Rationale / Causality |
| Appearance | White to off-white crystalline solid (Predicted) | The ionic salt lattice typically forms a solid crystalline structure. |
| Melting Point | Data not publicly available; requires experimental determination. | Expected to be significantly higher than the free amine due to ionic interactions. |
| Solubility | Predicted: Soluble in water, methanol, ethanol; sparingly soluble in dichloromethane; insoluble in hexanes. | The polar ammonium chloride group dominates solubility, favoring polar protic solvents. The non-polar tolyl and butyl groups offer limited solubility in chlorinated solvents. |
| Storage | Store under an inert atmosphere at room temperature.[3] | Amine salts can be hygroscopic and may slowly degrade with prolonged exposure to air and moisture. |
Part 2: Analytical Characterization Workflow
Confirming the identity, purity, and stereochemical integrity of a chiral molecule is non-negotiable in research and development. A multi-technique approach is required for a complete and trustworthy characterization.
Logical Workflow for Compound Validation
The following workflow outlines a self-validating system for the characterization of this compound, from initial receipt to final confirmation.
Caption: A comprehensive workflow for the validation of (S)-1-(o-Tolyl)butan-1-amine HCl.
Spectroscopic Profile: Expected Signatures
-
¹H NMR Spectroscopy: This technique provides the most definitive information on the molecule's structure. Based on analogous structures, the following proton signals are expected (in a solvent like DMSO-d₆):
-
~8.4 ppm (broad singlet, 3H): The acidic protons of the -NH₃⁺ group. This signal will disappear upon shaking with D₂O.
-
~7.2-7.5 ppm (multiplet, 4H): The four protons on the o-tolyl aromatic ring.
-
~4.0 ppm (multiplet, 1H): The benzylic proton (-CH-NH₃⁺), which is coupled to the adjacent methylene group.
-
~2.4 ppm (singlet, 3H): The methyl group protons on the tolyl ring.
-
~1.8 ppm (multiplet, 2H): The methylene protons (-CH₂-) of the butyl chain adjacent to the stereocenter.
-
~1.3 ppm (multiplet, 2H): The next methylene protons (-CH₂-) in the butyl chain.
-
~0.9 ppm (triplet, 3H): The terminal methyl group protons of the butyl chain.
-
-
Mass Spectrometry (MS): Using positive-ion electrospray ionization (ESI+), the primary observable ion will be the free amine cation [M-Cl]⁺.
-
Expected m/z: 164.14 (for C₁₁H₁₈N⁺).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR confirms the presence of key functional groups.
-
~2800-3200 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretching vibrations in an ammonium salt (-NH₃⁺).
-
~2850-2960 cm⁻¹ (medium-strong): Aliphatic C-H stretching from the butyl and tolyl-methyl groups.
-
~1600 cm⁻¹ and ~1490 cm⁻¹ (sharp): Aromatic C=C stretching vibrations from the tolyl ring.
-
~1500-1600 cm⁻¹ (medium): N-H bending vibrations.
-
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to be robust and self-validating, reflecting standard practices in pharmaceutical and chemical development.
Protocol: Determination of Enantiomeric Excess via Chiral HPLC
Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a compound. The methodology relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs are often highly effective for resolving chiral amines.[1][7]
Methodology:
-
System Preparation:
-
Column: Chiralcel® OD-H or Lux® Cellulose-1 (or equivalent polysaccharide-based CSP).
-
Mobile Phase: Prepare a mixture of Hexane/Isopropanol (IPA) in a 90:10 ratio. Add Diethylamine (DEA) to a final concentration of 0.1% (v/v). Expertise Note: The amine additive (DEA) is critical. It acts as a competitor for acidic sites on the silica support of the CSP, preventing peak tailing of the basic amine analyte and ensuring sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 265 nm (a wavelength where the tolyl group has significant absorbance).
-
System Equilibration: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic (R/S)-1-(o-tolyl)butan-1-amine hydrochloride standard at 1 mg/mL in the mobile phase. This is used for method development to confirm peak identity.
-
Prepare a sample of the this compound at 1 mg/mL in the mobile phase.
-
-
Analysis:
-
Inject 10 µL of the racemic standard. Identify the two eluting peaks corresponding to the (R) and (S) enantiomers.
-
Inject 10 µL of the sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation (Trustworthiness):
-
The Enantiomeric Excess (% ee) is a direct measure of purity and is calculated as: % ee = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] * 100
-
A result of ≥99% ee is typically required for high-purity applications.
-
Protocol: Structural Confirmation via ¹H NMR Spectroscopy
Causality: NMR spectroscopy provides an unambiguous fingerprint of a molecule's chemical structure by probing the magnetic environments of its nuclei.[8] It is the most powerful tool for confirming that the correct isomer (ortho-tolyl vs. meta- or para-) has been synthesized and that the overall connectivity is correct.
Caption: A step-by-step logical workflow for acquiring a high-quality ¹H NMR spectrum.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expertise Note: DMSO-d₆ is an excellent choice because its residual proton signal (quintet at 2.50 ppm) does not typically overlap with key analyte signals, and its ability to hydrogen bond helps to keep the -NH₃⁺ protons from exchanging too rapidly, often allowing them to be observed.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Use a ≥400 MHz NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp peaks and minimal distortion.
-
Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 5-second relaxation delay).
-
-
Data Processing & Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data (Free Induction Decay, FID).
-
Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.
-
Integrate all signals. The relative integral values should correspond to the number of protons for each signal (e.g., the ratio of the aromatic signals to the terminal methyl triplet should be 4:3).
-
Compare the observed chemical shifts, coupling patterns, and integrations to the expected values (see Section 2.2) to confirm the structure.
-
References
-
(S)-1-(p-Tolyl)butan-1-amine hydrochloride | CAS 1391435-90-7. Source: American Elements. URL: [Link]
-
(R)-1-(o-Tolyl)butan-1-amine hydrochloride - CAS:698378-41-5. Source: Sunway Pharm Ltd. URL: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Source: MDPI. URL: [https://www.mdpi.com/23 separations-08-00165]([Link] separations-08-00165)
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Source: Organic Chemistry Data (University of Wisconsin). URL: [Link]
-
This compound - [T91440]. Source: Synthonix, Inc. URL: [Link]
-
N-ethylbutan-1-amine;hydrochloride | C6H16ClN | CID 44203185. Source: PubChem. URL: [Link]
-
(114C)butan-1-amine | C4H11N | CID 16219055. Source: PubChem. URL: [Link]
- Resolution of chiral amines. Source: Google Patents.
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Source: Royal Society of Chemistry. URL: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: YAKHAK HOEJI. URL: [Link]
Sources
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- 5. (R)-1-(o-tolyl)butan-1-amine hydrochloride 95% | CAS: 1622239-58-0 | AChemBlock [achemblock.com]
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- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(o-Tolyl)butan-1-amine hydrochloride is a chiral amine whose specific biological activities and mechanism of action remain largely uncharacterized in publicly available scientific literature. Its structural similarity to known monoaminergic agents suggests a potential interaction with key components of neurotransmitter systems. This guide puts forth a comprehensive, hypothesis-driven framework for the systematic investigation of its pharmacodynamic profile. We will explore a posited mechanism centered on the inhibition of monoamine oxidases (MAO) and/or interaction with monoamine transporters, drawing upon established principles of structure-activity relationships (SAR) for phenethylamine and related compounds. This document serves as a detailed roadmap for researchers, outlining the requisite experimental protocols, from initial binding assays to in-depth cellular and potential in-vivo studies, to fully elucidate the molecular and physiological effects of this compound.
Introduction: Structural Clues and a Central Hypothesis
The chemical structure of this compound, featuring a chiral benzylic amine with a butyl group and an ortho-tolyl substituent, provides foundational clues for its potential pharmacological targets. The core phenethylamine-like scaffold is a common feature in a vast array of psychoactive compounds that interact with monoamine neurotransmitter systems. The specific stereochemistry at the alpha-carbon, the nature of the alkyl chain, and the substitution on the aromatic ring are all critical determinants of activity and selectivity.[1][2]
Based on these structural attributes, we propose a primary hypothesis:
Central Hypothesis: this compound acts as a modulator of monoamine oxidase (MAO) enzymes and/or monoamine transporters (specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)).
This guide will systematically outline the experimental strategy to test this hypothesis, progressing from in-vitro target identification to cellular functional assays.
Part I: Primary Target Identification and Binding Affinity
The initial phase of investigation focuses on determining if the compound directly interacts with our hypothesized targets. High-throughput screening followed by detailed binding assays are the cornerstone of this stage.
Monoamine Oxidase (MAO) Inhibition Assays
Given that many substituted amines exhibit inhibitory activity against MAO-A and MAO-B, this is a logical starting point.[3][4][5]
Experimental Protocol: MAO-Glo™ Assay
This commercially available luminescent assay provides a robust method for quantifying MAO-A and MAO-B activity.
-
Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, and the MAO substrate (a luminogenic derivative). Prepare a dilution series of this compound and known control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay Plate Setup: In a 96-well plate, add the respective MAO enzyme and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow for potential binding and inhibition.
-
Substrate Addition: Add the MAO substrate to initiate the enzymatic reaction.
-
Signal Detection: After a second incubation period, add the Luciferin Detection Reagent to stop the MAO reaction and generate a luminescent signal proportional to the amount of luciferin produced, which is inversely proportional to MAO activity.
-
Data Analysis: Calculate the IC50 values for the inhibition of MAO-A and MAO-B.
Expected Data Output & Interpretation:
The results will determine if the compound is an inhibitor of either MAO isoform and its potency.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| (S)-1-(o-Tolyl)butan-1-amine HCl | Experimental | Experimental | Calculated |
| Clorgyline (Control) | ~0.01 | >10 | >1000 |
| Selegiline (Control) | >10 | ~0.01 | <0.001 |
A low IC50 value indicates potent inhibition. The selectivity index will reveal if the compound is selective for one isoform over the other.
Monoamine Transporter Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Experimental Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) for the test compound at each transporter by analyzing the displacement of the radioligand.
Expected Data Output & Interpretation:
This will quantify the binding affinity of the compound for each of the three major monoamine transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| (S)-1-(o-Tolyl)butan-1-amine HCl | Experimental | Experimental | Experimental |
| Cocaine (Control) | ~200 | ~300 | ~400 |
| GBR-12909 (DAT-selective Control) | ~1 | >1000 | >1000 |
| Desipramine (NET-selective Control) | >1000 | ~1 | >1000 |
| Fluoxetine (SERT-selective Control) | >1000 | >1000 | ~1 |
A low Ki value indicates high binding affinity.
Part II: Functional Characterization of Target Interaction
Once binding is established, it is crucial to determine the functional consequence of this interaction—whether the compound acts as an inhibitor, a substrate (releaser), or has no functional effect.
Transporter Uptake Assays
These assays measure the ability of the compound to block the normal function of the monoamine transporters, which is to take up neurotransmitters from the synaptic cleft.
Experimental Protocol: Neurotransmitter Uptake Assay
-
Cell Culture: Use cell lines stably expressing DAT, NET, or SERT.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or control compounds.
-
Substrate Addition: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to the cells.
-
Incubation: Allow a short incubation period for the transporters to take up the radiolabeled substrate.
-
Termination and Lysis: Stop the uptake process by washing with ice-cold buffer and lyse the cells.
-
Scintillation Counting: Measure the amount of radioactivity inside the cells.
-
Data Analysis: Calculate the IC50 for the inhibition of uptake for each transporter.
Logical Flow of Investigation:
Caption: Hypothesized molecular interactions at the synapse.
Synthesizing the Data: Building a Pharmacodynamic Profile
The culmination of these experiments will allow for the construction of a detailed pharmacodynamic profile for this compound. By comparing the IC50 and Ki values across the different targets, we can determine the primary mechanism of action and any secondary activities.
Possible Outcomes:
-
Selective MAO-B Inhibitor: The compound shows high potency for inhibiting MAO-B with significantly lower activity at MAO-A and the monoamine transporters. This profile is characteristic of some anti-Parkinsonian drugs. [4]* Dopamine/Norepinephrine Reuptake Inhibitor: The compound exhibits high affinity and potent inhibition of uptake at DAT and NET, with lower activity at SERT. This profile is similar to some stimulants and antidepressants. [6]* Monoamine Releasing Agent: The compound is found to be a substrate for one or more of the transporters, inducing neurotransmitter release. This is the mechanism of action for amphetamine-like compounds. [2]* Mixed Activity: The compound may display significant activity across multiple targets, for example, inhibiting both MAO and monoamine reuptake.
Conclusion and Future Directions
This guide provides a rigorous and logical framework for the initial characterization of this compound's mechanism of action. The proposed experiments are designed to be self-validating, with each step building upon the last to refine our understanding. The resulting data will be critical for any further drug development efforts, providing the foundational knowledge required for subsequent cell-based signaling studies, in-vivo animal models of behavior and neurochemistry, and eventual safety and toxicology profiling. The elucidation of this compound's mechanism of action will fill a significant knowledge gap and could potentially uncover a novel pharmacological agent.
References
As this is a hypothetical guide for an uncharacterized compound, the references provided are to established methodologies and principles of structure-activity relationships that underpin the proposed experimental plan.
- Blackburn, K. et al. (2011). Case studies to test: A framework for using structural, reactivity, metabolic and physicochemical similarity to evaluate the suitability of analogs for SAR-based toxicological assessments. Reg. Tox. Pharm. 60: 120-135.
- van der Schyf, C. J. et al. (2006).
- Chaudhary, S. et al. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. J Pharm Sci. 82(5):521-5.
- Scribd. (n.d.).
- Glennon, R. A. (2014).
- Mathew, B. et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PubMed Central.
- Sitorus, L. et al. (2023). EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. Rasayan Journal of Chemistry.
Sources
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- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibition by selected anilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Chiral Workhorse: A Technical Guide to (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
This guide provides an in-depth technical overview of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, a chiral building block of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will explore the compound's historical context, stereoselective synthesis methodologies, and its role as a valuable tool in modern asymmetric chemistry.
Introduction: The Imperative of Chirality in Drug Discovery
The trajectory of pharmaceutical science in the 20th and 21st centuries has been profoundly shaped by an ever-deepening understanding of stereochemistry. The spatial arrangement of atoms within a molecule, or chirality, is a critical determinant of its biological activity. The interaction of a drug molecule with its biological target, be it an enzyme, receptor, or nucleic acid, is a highly specific, three-dimensional event. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.
The historical narrative of chiral drugs is not without its cautionary tales. The thalidomide tragedy of the 1950s and 1960s stands as a stark reminder of the potential for one enantiomer to be therapeutic while the other is devastatingly toxic. This event catalyzed a paradigm shift in drug development, leading to a demand for enantiomerically pure compounds. Today, the development of single-enantiomer drugs is a cornerstone of modern pharmacology, driving the need for robust and efficient methods for asymmetric synthesis.
Chiral amines, in particular, are a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive natural products. Their prevalence has made the development of methods for their stereoselective synthesis an area of intense research. This compound has emerged from this context as a valuable chiral building block, offering a specific stereochemical configuration that can be incorporated into more complex molecules.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| IUPAC Name | (1S)-1-(2-methylphenyl)butan-1-amine hydrochloride |
| CAS Number | 1391437-28-7 |
| Molecular Formula | C₁₁H₁₈ClN |
| Molecular Weight | 199.72 g/mol |
| Canonical SMILES | CCCC(N)Cl |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in water and polar organic solvents |
The Synthetic Challenge: Pathways to Enantiopurity
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: the resolution of a racemic mixture and de novo asymmetric synthesis. The choice of method often depends on factors such as scale, cost, and desired enantiomeric purity.
Classical Resolution of Racemic 1-(o-Tolyl)butan-1-amine
One of the most established methods for obtaining a single enantiomer is through the resolution of a racemic mixture. This technique leverages the formation of diastereomeric salts with a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization.
A plausible and widely used resolving agent for racemic amines is a chiral acid, such as (+)-tartaric acid. The process involves the formation of two diastereomeric salts: ((S)-1-(o-Tolyl)butan-1-ammonium)-(+)-tartrate and ((R)-1-(o-Tolyl)butan-1-ammonium)-(+)-tartrate. These diastereomeric salts possess different solubilities, allowing for the selective crystallization of one over the other.
-
Preparation of the Racemic Amine: The synthesis of the racemic starting material, 1-(o-Tolyl)butan-1-amine, is a necessary precursor. A common method is the reductive amination of 1-(o-tolyl)butan-1-one.
-
Diastereomeric Salt Formation: A solution of racemic 1-(o-Tolyl)butan-1-amine in a suitable solvent (e.g., methanol or ethanol) is treated with an equimolar amount of (+)-tartaric acid.
-
Fractional Crystallization: The solution is allowed to cool slowly, inducing the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical for achieving efficient separation.
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to enhance diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-1-(o-Tolyl)butan-1-amine.
-
Hydrochloride Salt Formation: The enantiomerically enriched free amine is then treated with hydrochloric acid to yield the desired this compound salt.
Figure 1. Workflow for the classical resolution of racemic 1-(o-tolyl)butan-1-amine.
Asymmetric Synthesis: A Modern Approach
While classical resolution is a robust technique, modern drug development often favors asymmetric synthesis, which can be more atom-economical and efficient. A powerful strategy for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary. The Ellman auxiliary, tert-butanesulfinamide (tBS), has proven to be exceptionally versatile and is widely used in both academic and industrial settings.
The synthesis of (S)-1-(o-Tolyl)butan-1-amine using (R)-tert-butanesulfinamide involves the condensation of the sulfinamide with 1-(o-tolyl)butan-1-one to form a chiral sulfinylimine. The subsequent diastereoselective reduction of this imine, followed by acidic removal of the auxiliary, yields the desired (S)-amine with high enantiomeric excess.
-
Formation of the Chiral Sulfinylimine: (R)-tert-butanesulfinamide is condensed with 1-(o-tolyl)butan-1-one in the presence of a Lewis acid catalyst (e.g., Ti(OEt)₄) to form the corresponding N-tert-butanesulfinylimine.
-
Diastereoselective Reduction: The chiral sulfinylimine is then reduced using a hydride source (e.g., NaBH₄). The stereochemistry of the newly formed chiral center is directed by the chiral sulfinyl group.
-
Cleavage of the Chiral Auxiliary: The resulting N-tert-butanesulfinyl amine is treated with a strong acid, such as hydrochloric acid in a protic solvent (e.g., methanol), to cleave the tert-butanesulfinyl group and concurrently form the hydrochloride salt of the desired amine.
Figure 2. Asymmetric synthesis of (S)-1-(o-tolyl)butan-1-amine HCl using a chiral auxiliary.
Applications in Synthesis
This compound is primarily utilized as a chiral building block . Its value lies in its pre-defined stereocenter, which can be incorporated into larger, more complex molecules, thereby introducing chirality in a controlled manner. This is particularly crucial in the synthesis of active pharmaceutical ingredients (APIs) where the biological activity is dependent on a specific enantiomer.
The ortho-tolyl group provides a distinct steric and electronic environment that can influence the stereochemical outcome of subsequent reactions. The amine functionality serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, N-alkylation, and the formation of various heterocyclic structures.
Conclusion and Future Outlook
The story of this compound is emblematic of the broader evolution of asymmetric synthesis in the chemical and pharmaceutical industries. While a singular "discovery" event for this specific molecule is not prominently documented, its existence and commercial availability are a direct consequence of the relentless pursuit of enantiomerically pure compounds. The methodologies described herein, from classical resolution to modern asymmetric synthesis, represent the toolbox available to the contemporary synthetic chemist.
As drug discovery continues to demand molecules of increasing complexity and stereochemical precision, the role of chiral building blocks like this compound will remain critical. Future advancements in catalytic asymmetric synthesis may one day provide even more direct and efficient routes to this and other chiral amines, further empowering the creation of novel and more effective therapeutics.
References
- Note: Due to the nature of this compound as a building block, specific research articles detailing its discovery are not available. The following references provide a general background on the principles and techniques discussed in this guide.
-
Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Nature Protocols, 2013 , 8(11), 2271-2280. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Chirality in Drug Discovery. Various educational and review articles. (A general search on this topic will yield numerous authoritative sources).
An In-depth Technical Guide to the Solubility Profile of (S)-1-(o-Tolyl)butan-1-amine hydrochloride
This guide provides a comprehensive overview of the solubility characteristics of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, a chiral amine of interest in pharmaceutical research and development. In the absence of extensive published solubility data for this specific compound, this document outlines the theoretical principles governing its solubility and presents a robust experimental framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in various solvent systems.
Introduction to this compound
This compound is a chiral primary amine hydrochloride. Its structure, featuring a hydrophobic tolyl group and a butan-1-amine chain, combined with its ionic hydrochloride salt form, results in a distinct solubility profile that is critical for its handling, formulation, and biological activity assessment.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 1391437-28-7[1]
-
Molecular Formula: C11H18ClN[1]
-
Molecular Weight: 199.72 g/mol
The presence of a chiral center at the first carbon of the butyl chain results in two enantiomers, with this guide focusing on the (S)-enantiomer. The hydrochloride salt form significantly influences its physical properties, particularly its solubility in polar solvents.
Theoretical Solubility Profile
The solubility of a compound is dictated by the principle of "like dissolves like." The molecular structure of this compound possesses both polar (ionic hydrochloride) and non-polar (tolyl and butyl groups) moieties, suggesting a varied solubility across different solvent classes.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): As an amine hydrochloride, the compound is a salt and is expected to be most soluble in polar protic solvents.[2][3] The ionic nature of the hydrochloride allows for strong ion-dipole interactions with polar solvent molecules. Furthermore, the amine group can participate in hydrogen bonding, further enhancing solubility.[4] The water solubility of amines is largely due to the hydrogen bonding that can occur between protons on water molecules and the lone pair of electrons on the nitrogen atom.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate solubility is anticipated in these solvents. While they lack the ability to donate hydrogen bonds, their polarity is sufficient to solvate the ionic salt to some extent.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound is expected to have low solubility in non-polar solvents. The energy required to break the ionic interactions of the salt is not compensated by the weak van der Waals forces with these solvents.[3]
The interplay between the ionic nature of the hydrochloride salt and the non-polar organic portions of the molecule dictates its overall solubility.
Experimental Determination of Solubility: A Standardized Protocol
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method is a widely accepted and robust technique for this purpose.[3]
Materials and Equipment
-
This compound (purity > 99%)
-
Analytical grade solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, toluene, hexane)
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable chiral column (if enantiomeric purity is a concern) or a standard C18 column.
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the workflow for the isothermal equilibrium solubility determination method.
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.[3]
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3] The time to reach equilibrium should be determined empirically through preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to permit the undissolved solid to settle. Subsequently, centrifuge the samples to achieve a clear separation of the solid and liquid phases.[3]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered sample with a suitable mobile phase for HPLC analysis. Quantify the concentration of the dissolved compound using a validated HPLC method.[3]
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L. The experiment should be repeated at least three times to ensure reproducibility, and the results should be reported as the mean ± standard deviation.[3]
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at different temperatures.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] |
| DMSO | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Hexane | [Experimental Value] | [Calculated Value] |
Causality and Experimental Choices
-
Choice of Isothermal Equilibrium Method: This method is chosen for its accuracy and reproducibility in determining thermodynamic solubility, which is a true measure of a compound's solubility at equilibrium.[5]
-
Use of a Thermostatic Shaker: Maintaining a constant temperature is critical as solubility is temperature-dependent. The shaking ensures continuous mixing to facilitate the dissolution process and reach equilibrium faster.
-
Centrifugation and Filtration: These steps are crucial to ensure that no undissolved solid particles are present in the sample for analysis, which would lead to an overestimation of solubility.
-
HPLC for Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even at low concentrations.
Trustworthiness and Self-Validating Systems
The described protocol incorporates several self-validating checks:
-
Use of Excess Solid: Visually confirming the presence of undissolved solid at the end of the equilibration period ensures that the solution is indeed saturated.
-
Equilibrium Time Course Study: In a preliminary experiment, samples can be taken at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the measured concentration does not change over time, indicating that equilibrium has been reached.
-
Multiple Replicates: Performing the experiment in triplicate or more allows for the assessment of the method's precision and the calculation of standard deviation, providing confidence in the reported mean value.
Conclusion
References
-
Chemistry LibreTexts. Structure and Properties of Amines. [Link]
-
Chemistry LibreTexts. Properties of amines. [Link]
-
Chemistry LibreTexts. 23.1: Properties of amines. [Link]
-
University of Toronto. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Portland State University. Chapter 21 - Amines. [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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Spectroscopic Characterization of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride: A Technical Guide
Introduction: The Importance of Spectroscopic Analysis
(S)-1-(o-Tolyl)butan-1-amine hydrochloride is a chiral amine, a class of compounds of significant interest in pharmaceutical development due to their prevalence in bioactive molecules. The stereochemistry of such compounds is often critical to their pharmacological activity. Therefore, unambiguous structural confirmation and stereochemical assignment are paramount. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, connectivity, and functional groups. This guide will delve into the theoretical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete elucidation of the structure of this compound.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
The key structural features to be confirmed by spectroscopy are:
-
The o-tolyl group : A benzene ring substituted with a methyl group.
-
The butylamine chain : A four-carbon chain with a terminal amine.
-
The chiral center : The carbon atom bonded to the tolyl group, the butyl chain, the amine, and a hydrogen atom.
-
The hydrochloride salt : The amine group will be protonated (NH3+), with a chloride counter-ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra will provide crucial information.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate interpretation.
Caption: Workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices:
-
Deuterated Solvent: The choice of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) is critical to avoid large solvent signals that would obscure the analyte's peaks. For a hydrochloride salt, D₂O is a good choice due to the compound's likely water solubility.
-
Internal Standard: An internal standard like Tetramethylsilane (TMS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) provides a reference point (0 ppm) for the chemical shift scale, ensuring accuracy and reproducibility.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~4.5 | Triplet | 1H | Methine proton (CH-NH₃⁺) |
| ~2.4 | Singlet | 3H | Methyl protons (Ar-CH₃) |
| ~1.8-2.0 | Multiplet | 2H | Methylene protons (-CH₂-CH-NH₃⁺) |
| ~1.3-1.5 | Multiplet | 2H | Methylene protons (-CH₂-CH₃) |
| ~0.9 | Triplet | 3H | Terminal methyl protons (-CH₃) |
| ~8.5 | Broad Singlet | 3H | Ammonium protons (-NH₃⁺) |
Interpretation and Rationale:
-
Aromatic Protons (7.2-7.5 ppm): These protons are in the deshielded region of the spectrum due to the anisotropic effect of the benzene ring. The ortho-substitution pattern will lead to a complex multiplet.
-
Methine Proton (4.5 ppm): This proton is adjacent to the electron-withdrawing ammonium group and the aromatic ring, causing a significant downfield shift. It will appear as a triplet due to coupling with the adjacent methylene group.
-
Ammonium Protons (8.5 ppm): The protons on the nitrogen will be deshielded and will likely appear as a broad singlet. In D₂O, this signal would disappear due to proton-deuterium exchange, a useful diagnostic test.
-
Alkyl Protons (0.9-2.0 ppm): The protons of the butyl chain will be in the upfield region of the spectrum, with their chemical shifts and multiplicities determined by their proximity to the chiral center and coupling with neighboring protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Quaternary aromatic carbon (C-Ar) |
| ~135 | Quaternary aromatic carbon (C-Ar-CH₃) |
| ~126-130 | Aromatic CH carbons |
| ~55 | Methine carbon (CH-NH₃⁺) |
| ~35 | Methylene carbon (-CH₂-CH-NH₃⁺) |
| ~19 | Methylene carbon (-CH₂-CH₃) |
| ~19 | Methyl carbon (Ar-CH₃) |
| ~13 | Terminal methyl carbon (-CH₃) |
Interpretation and Rationale:
-
Aromatic Carbons (126-138 ppm): The aromatic carbons resonate in the downfield region. The quaternary carbons will generally have lower intensities than the protonated carbons.
-
Methine Carbon (55 ppm): The chiral carbon attached to the nitrogen will be shifted downfield due to the electronegativity of the nitrogen atom.
-
Alkyl Carbons (13-35 ppm): The carbons of the butyl chain will appear in the upfield region.
For comparison, the reported ¹³C NMR data for the structurally similar 1-(o-tolyl)ethan-1-ol shows the methine carbon at 66.8 ppm and the aromatic carbons between 124.4 and 143.8 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR Sample Preparation and Acquisition
Caption: Workflow for IR sample preparation and data acquisition.
Trustworthiness of the Protocol: The Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples. KBr is transparent to IR radiation in the typical analysis range.
Predicted IR Spectrum
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1500 | Medium | N-H bend (from -NH₃⁺) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Interpretation and Rationale:
-
N-H Stretch (3000-2800 cm⁻¹): The most characteristic feature of a primary amine salt is the broad and strong absorption in this region due to the N-H stretching vibrations of the -NH₃⁺ group.
-
C-H Stretches (3030, 2960-2850 cm⁻¹): The aromatic C-H stretches appear at a slightly higher wavenumber than the aliphatic C-H stretches.
-
Aromatic C=C Stretches (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
Aromatic C-H Bend (~750 cm⁻¹): The out-of-plane C-H bending vibration is diagnostic of the substitution pattern on the benzene ring. A strong band around 750 cm⁻¹ is indicative of ortho-disubstitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
Expertise in Method Selection: Electrospray Ionization (ESI) is the preferred method for analyzing salts as it is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.
Predicted Mass Spectrum
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Interpretation |
| 164.14 | [M+H]⁺ (protonated molecule of the free amine) |
| 149.12 | [M+H - CH₃]⁺ |
| 120.08 | [M+H - C₃H₇]⁺ (loss of propyl group) |
| 91.05 | Tropylium ion [C₇H₇]⁺ |
Interpretation and Rationale:
-
[M+H]⁺ (164.14): In positive ion ESI-MS, the observed ion will be that of the protonated free amine, as the hydrochloride salt dissociates in solution. The calculated exact mass for C₁₁H₁₈N⁺ is 164.1434.
-
Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural information. Common fragmentation pathways for benzylic amines include cleavage of the C-C bond adjacent to the nitrogen (benzylic cleavage), leading to the formation of a stable tropylium ion (m/z 91).
Conclusion
This technical guide has outlined the expected spectroscopic data for this compound based on fundamental principles and comparison with analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive roadmap for the structural elucidation of this chiral amine. When experimental data is acquired, it can be compared against these predictions to confirm the identity, purity, and structure of the compound. The protocols described herein represent standard, reliable methods for obtaining high-quality spectroscopic data, ensuring the integrity of the analytical results.
References
-
Royal Society of Chemistry. (2014). Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts. Retrieved from [Link]
Sources
Unlocking Chiral Architectures: A Technical Guide to the Research Potential of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
Abstract
(S)-1-(o-Tolyl)butan-1-amine hydrochloride stands as a chiral amine of significant interest, poised at the intersection of asymmetric synthesis and medicinal chemistry. Its unique structural motif, featuring a stereogenic center benzylic to an ortho-substituted tolyl group, offers a compelling scaffold for the development of novel synthetic methodologies and the construction of complex molecular architectures. This guide provides an in-depth exploration of the potential research avenues for this compound, targeting researchers, scientists, and drug development professionals. We will delve into its pivotal role as a chiral building block, its prospective application as an organocatalyst, and its utility in the synthesis of potentially bioactive molecules. This document is designed not as a rigid set of instructions, but as a strategic framework to inspire and guide innovative research, grounded in established chemical principles and forward-looking applications.
Introduction: The Strategic Importance of Chiral Amines
The landscape of modern drug discovery and fine chemical synthesis is profoundly influenced by the principles of stereochemistry. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The specific three-dimensional arrangement of substituents around a stereogenic amine center dictates its interaction with chiral biological targets, often leading to significant differences in efficacy, pharmacology, and toxicology between enantiomers.[1] Consequently, the development of robust methods for the synthesis of enantiomerically pure amines is a cornerstone of contemporary organic chemistry.[2][3]
This compound emerges as a particularly noteworthy chiral amine. Its structure combines a primary amine, a common feature in bioactive molecules, with an ortho-tolyl group that imparts specific steric and electronic properties. This guide will illuminate the untapped research potential of this molecule, presenting a scientifically rigorous exploration of its synthesis and applications.
Core Research Areas and Methodologies
Asymmetric Synthesis and Resolution Strategies
The efficient and stereoselective synthesis of (S)-1-(o-Tolyl)butan-1-amine is the gateway to its further applications. Two primary strategies are proposed for investigation: asymmetric synthesis from prochiral precursors and resolution of a racemic mixture.
A powerful approach to establishing the stereocenter is through the use of a chiral auxiliary. The synthesis would commence with the condensation of o-tolylmagnesium bromide with butyraldehyde to afford the racemic 1-(o-tolyl)butan-1-ol. Subsequent oxidation would yield the corresponding prochiral ketone, 1-(o-tolyl)butan-1-one. This ketone can then be subjected to asymmetric reductive amination, a cornerstone of chiral amine synthesis.
Experimental Protocol: Asymmetric Reductive Amination
Objective: To synthesize (S)-1-(o-Tolyl)butan-1-amine via asymmetric reductive amination of 1-(o-tolyl)butan-1-one using a chiral auxiliary.
Step 1: Synthesis of 1-(o-tolyl)butan-1-one
-
To a solution of o-tolylmagnesium bromide (1.2 eq.) in anhydrous THF at 0 °C, add butyraldehyde (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude alcohol is then oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Step 2: Asymmetric Reductive Amination
-
Condense 1-(o-tolyl)butan-1-one (1.0 eq.) with (R)-tert-butanesulfinamide (1.1 eq.) in the presence of Ti(OEt)₄ (1.5 eq.) in THF to form the corresponding sulfinylimine.
-
Reduce the intermediate sulfinylimine with a suitable reducing agent, such as NaBH₄, at low temperature (-48 °C to -78 °C) to diastereoselectively form the N-sulfinyl amine.
-
Cleave the sulfinyl group with HCl in a protic solvent like methanol to yield this compound.
Rationale: The chiral tert-butanesulfinamide auxiliary directs the hydride attack to one face of the C=N double bond, leading to the preferential formation of one diastereomer. The stereochemical outcome is dictated by the conformation of the sulfinylimine intermediate, which is influenced by steric factors.
An alternative and often highly efficient method for obtaining the desired enantiomer is through the kinetic resolution of the racemic amine.[4] Lipases are particularly effective for this purpose, catalyzing the acylation of one enantiomer at a significantly faster rate than the other.[4][5]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: To resolve racemic 1-(o-tolyl)butan-1-amine using lipase-catalyzed acylation.
-
Dissolve racemic 1-(o-tolyl)butan-1-amine (1.0 eq.) in an organic solvent such as methyl tert-butyl ether (MTBE).
-
Add an acylating agent, for example, ethyl acetate (excess), and an immobilized lipase (e.g., Candida antarctica lipase B, CALB).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
At this point, the unreacted (S)-1-(o-tolyl)butan-1-amine can be separated from the acylated (R)-enantiomer by standard chromatographic techniques or acid-base extraction.
-
The purified (S)-amine can then be converted to its hydrochloride salt by treatment with HCl.
Rationale: The enzyme's chiral active site preferentially binds and acylates one enantiomer of the amine, leaving the other enantiomer largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers.
Application in Organocatalysis
Chiral primary amines have emerged as powerful organocatalysts, capable of activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions.[6][7] The unique steric environment provided by the o-tolyl group in (S)-1-(o-Tolyl)butan-1-amine makes it an intriguing candidate for a novel class of organocatalysts.
A proposed research direction is the investigation of its catalytic activity in classic enamine-mediated reactions, such as the asymmetric Michael addition of aldehydes to nitro-olefins.
Experimental Protocol: Organocatalytic Michael Addition
Objective: To evaluate the efficacy of (S)-1-(o-Tolyl)butan-1-amine as an organocatalyst in the asymmetric Michael addition.
-
In a reaction vessel, combine the nitro-olefin (1.0 eq.), an aldehyde (e.g., propanal, 2.0 eq.), and the chiral amine catalyst (10-20 mol%) in a suitable solvent (e.g., chloroform, toluene).
-
An acidic co-catalyst, such as benzoic acid, may be added to facilitate catalyst turnover.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be directly purified by silica gel chromatography to isolate the Michael adduct.
-
The enantiomeric excess of the product should be determined by chiral HPLC.
Rationale: The chiral primary amine reversibly forms a chiral enamine with the aldehyde. This enamine then attacks the nitro-olefin in a stereocontrolled fashion, with the o-tolyl group influencing the facial selectivity of the attack.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 10 | CHCl₃ | 25 | 24 | Data to be determined | Data to be determined |
| 20 | CHCl₃ | 25 | 24 | Data to be determined | Data to be determined |
| 10 | Toluene | 25 | 24 | Data to be determined | Data to be determined |
| 20 | Toluene | 25 | 24 | Data to be determined | Data to be determined |
| Table 1: Proposed Screening Conditions for Organocatalytic Michael Addition. |
As a Chiral Building Block for Bioactive Molecules
The primary application of this compound is as a chiral building block for the synthesis of more complex molecules with potential biological activity. The presence of the o-tolyl group is of particular interest, as this moiety is found in a number of pharmacologically active compounds, including the sartan class of antihypertensive drugs.[8]
A promising research avenue is the use of this chiral amine as a scaffold to synthesize novel analogues of existing drugs or to create entirely new chemical entities for biological screening. For instance, it can be used as a key intermediate in the synthesis of novel ligands for G-protein coupled receptors or enzyme inhibitors.
Synthetic Proposal: Synthesis of a Novel Chiral Ligand
Objective: To synthesize a novel chiral ligand for biological screening using (S)-1-(o-Tolyl)butan-1-amine as a starting material.
-
Couple (S)-1-(o-Tolyl)butan-1-amine with a suitable electrophile, such as a substituted benzoyl chloride, under standard Schotten-Baumann conditions to form a chiral amide.
-
Alternatively, reductive amination with a functionalized aldehyde or ketone can be employed to introduce further diversity.
-
The resulting secondary amine or amide can then be subjected to further functionalization to build a small library of related compounds for screening.
Rationale: By incorporating the defined stereochemistry and unique steric/electronic properties of (S)-1-(o-Tolyl)butan-1-amine into a larger molecular framework, it is possible to systematically probe the structure-activity relationship of a new class of compounds.
Analytical Characterization
Thorough characterization of this compound and its derivatives is crucial for validating synthetic protocols and ensuring the purity of materials for further studies. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the aromatic protons of the tolyl group, the methine proton at the stereocenter, the butyl chain protons, and the amine protons. |
| ¹³C NMR | Carbon framework confirmation | Distinct signals for the aromatic carbons, the stereogenic carbon, and the carbons of the butyl chain. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the free amine or fragment ions consistent with the structure. |
| Chiral HPLC/GC | Enantiomeric purity determination | Separation of the (S) and (R) enantiomers, allowing for the calculation of enantiomeric excess (ee). |
| Infrared Spectroscopy | Functional group identification | Characteristic absorptions for N-H stretching of the amine hydrochloride, C-H stretching of the alkyl and aromatic groups, and aromatic C=C stretching. |
| Table 2: Analytical Methods for Characterization. |
Conclusion and Future Outlook
This compound is a chiral building block with considerable, yet largely unexplored, research potential. This guide has outlined several key areas for investigation, from its stereoselective synthesis to its application in organocatalysis and as a scaffold for novel bioactive molecules. The unique combination of a chiral primary amine and a sterically demanding o-tolyl group provides a fertile ground for the development of new synthetic methodologies and the discovery of novel chemical entities. The protocols and research strategies presented herein are intended to serve as a foundation for further innovation, empowering researchers to unlock the full potential of this intriguing chiral amine.
References
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- Chiral Primary Amine Catalysis.
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- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. NIH.
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- 1-(o-tolyl)butan-1-amine hydrochloride [1129269-45-9]. King-Pharm.
- (R)-1-(o-tolyl)butan-1-amine hydrochloride 95% | CAS. Advanced ChemBlocks.
- Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. PMC.
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- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.
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- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. American Chemical Society.
- Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses.
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- Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC - NIH.
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Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
Abstract
Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development, with their specific stereochemistry often being critical to pharmacological activity.[1][2][3] This document provides a comprehensive, field-proven protocol for the enantioselective synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, a valuable chiral intermediate. The synthesis is achieved through a highly efficient asymmetric reductive amination of the prochiral ketone, 1-(o-tolyl)butan-1-one.[4][5] This guide details the reaction mechanism, step-by-step experimental procedures, purification, analytical characterization, and critical safety considerations, designed for researchers and professionals in pharmaceutical and chemical development.
Introduction and Strategic Overview
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical manufacturing.[6] Asymmetric reductive amination stands out as one of the most direct and atom-economical methods to produce these vital compounds from readily available ketones.[7][8][9] This approach circumvents the need for stoichiometric chiral auxiliaries, which often require additional synthetic steps for attachment and removal.[10][11]
The protocol herein employs a state-of-the-art transition metal catalyst system, featuring a chiral phosphine ligand, to directly convert 1-(o-tolyl)butan-1-one into the desired (S)-amine with high enantioselectivity.[4] The process involves the in situ formation of an imine intermediate, which is then asymmetrically hydrogenated to yield the target amine. Subsequent treatment with hydrochloric acid affords the stable, crystalline hydrochloride salt.
Visualized Synthetic Workflow
The overall process, from starting material to the final, purified product, is outlined below.
Caption: The two-step mechanism of asymmetric reductive amination.
Analytical Characterization & Quality Control
To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is required.
| Analysis | Purpose | Expected Outcome |
| ¹H & ¹³C NMR | Structural Confirmation | Spectra consistent with the proposed structure of this compound. |
| Mass Spectrometry | Molecular Weight Verification | Correct molecular ion peak for the free amine (C₁₁H₁₇N). |
| Melting Point | Purity Assessment | A sharp melting point range consistent with literature values for the pure compound. |
| Chiral HPLC | Enantiomeric Purity (ee%) | Baseline separation of (S) and (R) enantiomers, with the (S) enantiomer being the major peak. [12][13][14][15] |
Trustworthiness: Self-Validating Protocol
The enantiomeric excess (ee) is the most critical parameter. A successful synthesis, validated by Chiral HPLC, should yield an ee of >95% . This high level of stereocontrol confirms the efficacy of the chiral catalyst and the validity of the protocol. [15]
Safety and Hazard Management
All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Hydrogen Gas (H₂): Extremely flammable. Ensure all equipment is properly grounded to prevent static discharge. Operate in a well-ventilated area away from ignition sources. [16]* Trifluoroethanol (TFE): Toxic and an irritant. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care. [16][17]* Solvents (Diethyl Ether, Ethyl Acetate): Highly flammable liquids and vapors. Keep away from heat and open flames. [18] Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated solvents should be collected separately.
References
- Alexakis, A., & Bäckvall, J. E. (Eds.). (2018). Asymmetric synthesis of primary amines. Chemical Science (RSC Publishing).
- Friestad, G. K. (2010). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. NIH.
- Zhang, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.
- Liu, X., et al. (2024). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine.
- BenchChem Technical Support Team. (2025).
- Organic Chemistry Portal. Synthesis of primary amines.
- Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University.
- Wikipedia. Chiral auxiliary.
- Díez, D., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Buchwald, S. L., et al. (2016).
- Advanced ChemBlocks. (R)-1-(o-tolyl)butan-1-amine hydrochloride 95%.
- ResearchGate. (2025).
- Lee, W. (2021).
- BASF CORPORATION. (2016).
- OpenBU. (2011).
- Fisher Scientific. (2013).
- Google Patents. (2004).
- Fisher Scientific. (2010).
- SK pharmteco.
- CymitQuimica. (2024). Safety Data Sheet - 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride.
- OpenOChem Learn. Measuring Chiral Purity.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Wikipedia.
- Organic Chemistry Portal.
- Sigma-Aldrich.
- RSC Publishing. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
- MH Chem. (2022). How to purify Amine?. YouTube.
- King-Pharm. 1-(o-tolyl)butan-1-amine hydrochloride [1129269-45-9].
- Synthonix, Inc. This compound - [T91440].
- American Elements. (S)-1-(p-Tolyl)butan-1-amine hydrochloride.
- ChemWis. (2025). Enantioselective synthesis of (R)- & (S)
- ResearchGate. (2025). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases.
- Organic Chemistry Portal. (2023). Enantioselective Synthesis of Alcohols and Amines.
- Sunway Pharm Ltd. (R)-1-(o-Tolyl)butan-1-amine hydrochloride - CAS:698378-41-5.
- BLDpharm. This compound - CAS 1391437-28-7.
- PubMed.
- BLDpharm. 4-(p-Tolyl)butan-1-amine hydrochloride - CAS 1823102-33-5.
- ChemSpider. Preparation of 4-(1-Pyrenyl)butyl amine hydrochloride.
Sources
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Application Notes and Protocols for the Analysis of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
Introduction
(S)-1-(o-Tolyl)butan-1-amine hydrochloride is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereochemical configuration is paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization, ensuring chemical purity, and, most importantly, determining its enantiomeric excess (ee). This guide provides a comprehensive overview of the key analytical techniques for the complete characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Chromatographic Methods: The Cornerstone of Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the purity and quantifying the enantiomeric composition of chiral amines.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely employed methods for these purposes.[2]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1] Polysaccharide-based CSPs are particularly effective for the resolution of chiral amines.[4]
Causality of Method Selection: The choice of a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is based on their proven broad applicability and success in resolving a wide range of chiral compounds, including primary amines. The formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, is the driving force for separation. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier, is optimized to fine-tune these interactions and achieve baseline resolution.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Self-Validating System: The method's validity is confirmed by running a racemic standard of 1-(o-Tolyl)butan-1-amine to establish the retention times of both enantiomers and to ensure the column is performing adequately. The resolution between the two enantiomeric peaks should be greater than 1.5 to ensure accurate quantification.
Workflow for Chiral HPLC Method Development
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for (S)-1-(o-Tolyl)butan-1-amine Hydrochloride in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral Primary Amines
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of function, efficacy, and safety. Chiral amines are foundational pillars in this endeavor, serving as indispensable building blocks, catalysts, and resolving agents.[1] Among these, chiral primary amines like (S)-1-(o-Tolyl)butan-1-amine hydrochloride represent a versatile class of reagents. Their utility stems from the stereogenic center alpha to the amino group, which can effectively transmit chiral information to a prochiral substrate.
This guide provides an in-depth exploration of this compound as a chiral auxiliary. While direct organocatalytic applications are an emerging field for such primary amines, their most robust and extensively documented use lies in substrate-controlled diastereoselective transformations.[1][2] We will detail the core principles, provide a validated experimental protocol for a key transformation, and discuss the critical parameters for success.
Core Application: The Chiral Auxiliary Approach
The primary application of (S)-1-(o-Tolyl)butan-1-amine is as a recoverable chiral auxiliary. This strategy involves the temporary covalent bonding of the chiral amine to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. The auxiliary is cleaved in a final step to yield the enantiomerically enriched target molecule.[2]
The structural features of (S)-1-(o-Tolyl)butan-1-amine—specifically the bulky ortho-tolyl group and the n-butyl chain—create a well-defined three-dimensional environment. The o-tolyl group, in particular, acts as a rigid steric shield, effectively blocking one face of the reactive intermediate, compelling attack from the less hindered direction.
The general workflow for this approach is outlined below:
Sources
(S)-1-(o-Tolyl)butan-1-amine hydrochloride as a chiral resolving agent
An in-depth technical guide on the application of for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Chirality in Modern Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, particularly in the pharmaceutical industry. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This necessitates the development of robust methods for the separation of racemic mixtures, a process known as chiral resolution. Among the various techniques available, classical resolution via the formation of diastereomeric salts remains a widely employed, scalable, and economically viable method.
This guide focuses on the application of (S)-1-(o-Tolyl)butan-1-amine hydrochloride , a highly effective chiral resolving agent, particularly for the separation of racemic carboxylic acids. Its efficacy stems from its rigid structure and the presence of a primary amine group that readily forms salts with acidic compounds. The ortho-tolyl group provides the necessary steric bulk to induce significant differences in the physicochemical properties of the resulting diastereomeric salts, such as solubility, which is the cornerstone of their separation by fractional crystallization.
Physicochemical Properties of this compound
A thorough understanding of the resolving agent's properties is paramount for designing an effective resolution protocol.
| Property | Value |
| IUPAC Name | (1S)-1-(2-methylphenyl)butan-1-amine hydrochloride |
| Molecular Formula | C₁₁H₁₈ClN |
| Molecular Weight | 200.72 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-192 °C |
| Solubility | Soluble in water, methanol, and ethanol. |
| Chiral Purity (ee%) | ≥ 99% |
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle behind chiral resolution with (S)-1-(o-Tolyl)butan-1-amine is the conversion of a pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation.
The process for resolving a racemic carboxylic acid, (R/S)-Acid, can be summarized as follows:
-
Salt Formation: The racemic acid is reacted with the chiral amine, (S)-Amine, to form a mixture of two diastereomeric salts: [(R)-Acid:(S)-Amine] and [(S)-Acid:(S)-Amine].
-
Fractional Crystallization: Due to their different crystal lattice energies and solvation properties, one of the diastereomeric salts will be less soluble in a given solvent system and will preferentially crystallize.
-
Separation and Liberation: The crystallized diastereomeric salt is separated by filtration. The desired enantiomer of the acid is then liberated from the salt by treatment with a strong acid, and the chiral resolving agent can be recovered and recycled.
Caption: Workflow for Chiral Resolution using Diastereomeric Salt Formation.
Detailed Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a representative example of the resolution of a racemic carboxylic acid, Ibuprofen, using this compound.
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
Diethyl ether
-
2M Hydrochloric acid
-
2M Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
Procedure:
-
Liberation of the Free Amine:
-
Dissolve this compound (10.0 g, 49.8 mmol) in deionized water (50 mL).
-
Cool the solution in an ice bath and add 2M NaOH (30 mL, 60 mmol) dropwise with stirring.
-
Extract the liberated free amine with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free (S)-1-(o-Tolyl)butan-1-amine.
-
-
Diastereomeric Salt Formation:
-
Dissolve racemic Ibuprofen (10.3 g, 50.0 mmol) in methanol (150 mL) in a 500 mL Erlenmeyer flask.
-
Warm the solution to 50 °C.
-
In a separate flask, dissolve the recovered (S)-1-(o-Tolyl)butan-1-amine (8.15 g, 50.0 mmol) in methanol (50 mL).
-
Slowly add the amine solution to the warm Ibuprofen solution with continuous stirring.
-
Allow the solution to cool slowly to room temperature, and then let it stand for 12-24 hours to allow for complete crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at 40 °C to a constant weight. This is the less soluble diastereomeric salt, likely the (S)-Ibuprofen-(S)-amine salt.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in water (100 mL).
-
Add 2M HCl dropwise with vigorous stirring until the pH is approximately 1-2.
-
Extract the liberated Ibuprofen enantiomer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the enantiomerically enriched Ibuprofen.
-
-
Determination of Enantiomeric Excess (ee%):
-
The enantiomeric purity of the recovered Ibuprofen should be determined by a suitable analytical method, such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | The solution is too dilute; the incorrect solvent is being used. | Concentrate the solution; perform a solvent screen to find a less polar solvent system. Induce crystallization by scratching or seeding. |
| Oily precipitate forms | The solution is supersaturated, or cooling is too rapid. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Add a co-solvent to increase solubility slightly. |
| Low enantiomeric excess (ee%) | Incomplete crystallization; co-precipitation of the more soluble diastereomer. | Perform recrystallization of the diastereomeric salt. Optimize the solvent system and cooling rate. |
| Low yield of resolved product | Sub-optimal stoichiometry of the resolving agent; losses during transfers and filtration. | Use a slight excess of the resolving agent. Ensure efficient extraction and careful handling during filtration. |
Applications in Drug Development
The use of chiral resolving agents like this compound is pivotal in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). A prominent example is in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-Naproxen and (S)-Ibuprofen . The (S)-enantiomer of these drugs is responsible for the therapeutic activity, while the (R)-enantiomer is less active and can contribute to side effects.
The resolution of racemic intermediates in the synthesis of complex chiral drugs, such as certain antivirals and cardiovascular medications, also relies on this classical and scalable methodology. The ability to efficiently separate enantiomers at an early stage of a synthetic route can significantly reduce the cost and complexity of drug manufacturing.
References
Application of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride in Pharmaceutical Research: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[1][2] The specific three-dimensional arrangement of atoms, or stereochemistry, of a drug molecule is paramount, as different enantiomers can exhibit widely varying pharmacological, toxicological, and metabolic properties. (S)-1-(o-Tolyl)butan-1-amine hydrochloride, a chiral primary amine, serves as a valuable intermediate in asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules.[2] Its unique structure, featuring a butyl group and an ortho-tolyl substituent at the stereogenic center, provides a distinct steric and electronic profile that can influence the stereoselectivity of chemical transformations. This guide provides a comprehensive overview of the applications and experimental protocols related to this compound for professionals in pharmaceutical research and development.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 1391437-28-7 | [2] |
| Molecular Formula | C₁₁H₁₈ClN | [2] |
| Molecular Weight | 199.72 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, and ethanol. | |
| Storage | Store in an inert atmosphere at room temperature. | [2] |
Core Application: A Chiral Building Block in Asymmetric Synthesis
The primary application of this compound in pharmaceutical research is its role as a chiral building block.[2][3] Enantiomerically pure amines are critical starting materials for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).[3] The amine functional group provides a reactive handle for a variety of chemical transformations, while the inherent chirality of the molecule allows for the stereocontrolled synthesis of the target compound.
While specific blockbuster drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in various classes of therapeutic agents. The tolylamine scaffold, for instance, has been investigated for its potential as a 5-HT6 receptor antagonist, a target for cognitive disorders.[4] The principles of using such chiral amines are well-established in the synthesis of numerous pharmaceuticals, including agents for cardiovascular and central nervous system disorders.[3]
Synthetic Routes to this compound
The synthesis of enantiomerically pure amines like (S)-1-(o-Tolyl)butan-1-amine is a key challenge in organic chemistry. Asymmetric reductive amination of the corresponding ketone, 1-(o-tolyl)butan-1-one, is a highly effective and direct method.[5] This approach involves the condensation of the ketone with an amine source, followed by the in-situ reduction of the resulting imine using a chiral catalyst.
Protocol 1: Asymmetric Reductive Amination of 1-(o-tolyl)butan-1-one
This protocol outlines a general procedure for the asymmetric reductive amination of 1-(o-tolyl)butan-1-one to yield (S)-1-(o-Tolyl)butan-1-amine. The final hydrochloride salt can be obtained by treatment with hydrochloric acid.
Materials:
-
1-(o-tolyl)butan-1-one
-
Ammonia source (e.g., ammonium acetate)
-
Chiral catalyst (e.g., a transition metal complex with a chiral ligand, such as a Ru- or Ir-based catalyst)
-
Reducing agent (e.g., H₂, formic acid)
-
Anhydrous solvent (e.g., methanol, toluene)
-
Hydrochloric acid (e.g., in isopropanol)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(o-tolyl)butan-1-one and the ammonia source in the anhydrous solvent.
-
Catalyst Addition: Add the chiral catalyst to the reaction mixture. The choice of catalyst and ligand is crucial for achieving high enantioselectivity and will likely require screening and optimization for this specific substrate.
-
Reduction: Introduce the reducing agent. If using H₂, pressurize the reaction vessel to the appropriate pressure. If using a chemical reductant like formic acid, add it to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the free amine. This typically involves partitioning between an organic solvent and an aqueous phase, followed by extraction and drying of the organic layer.
-
Purification: Purify the crude amine by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified (S)-1-(o-Tolyl)butan-1-amine in a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents the deactivation of the often air-sensitive catalysts.
-
Anhydrous Solvents: Water can interfere with the reaction by hydrolyzing the imine intermediate and deactivating the catalyst.
-
Chiral Catalyst: The source of stereochemical induction, dictating the enantiomeric excess of the final product. The specific ligand structure creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other.
Analytical Characterization and Quality Control
Ensuring the enantiomeric purity and chemical identity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
-
Method Development: Inject a racemic standard of 1-(o-tolyl)butan-1-amine to determine the retention times of both enantiomers and optimize the mobile phase composition for baseline separation.
-
Analysis: Inject the sample of this compound and integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol 3: ¹H and ¹³C NMR Spectroscopy for Structural Confirmation
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the protons on the tolyl ring.
-
Aliphatic Protons: Signals in the aliphatic region corresponding to the protons of the butyl chain and the methyl group on the tolyl ring. The benzylic proton (CH-NH₂) will be a key signal, often a multiplet.
-
Amine Protons: The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the 11 unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Workflow for Utilizing this compound in Drug Synthesis
The following diagram illustrates a typical workflow for the incorporation of this compound into a drug synthesis program.
Safety and Handling
This compound, like other amine hydrochlorides, should be handled with appropriate safety precautions in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chiral building block for pharmaceutical research and development. Its utility in asymmetric synthesis allows for the stereocontrolled preparation of complex chiral molecules. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its successful application in the discovery and development of new therapeutic agents. The protocols and information provided in this guide serve as a foundational resource for researchers working with this and similar chiral amines.
References
-
Singer, J. M., et al. (2009). Synthesis and SAR of tolylamine 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(9), 2409-2412. Available at: [Link]
- BenchChem. (n.d.). Application of chiral building blocks to the synthesis of drugs.
-
MySkinRecipes. (n.d.). (S)-1-(p-Tolyl)butan-1-amine. Retrieved from [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.
- BenchChem. (n.d.). Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols.
- Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine... Science of Synthesis.
-
Aladdin Scientific. (n.d.). (S)-1-(o-Tolyl)ethanamine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Resolution of chiral amines.
-
Blaazer, A. R., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(8), 1159-1173. Available at: [Link]
-
PubChem. (n.d.). (S)-1-(p-tolyl)ethanamine. Retrieved from [Link]
-
Denton, S. M., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013. Available at: [Link]
-
García-de-la-Torre, B., et al. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Microbiology, 15. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]
- ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
Sources
Application Notes and Protocols for the Use of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride in Chiral Resolution
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a paramount determinant of its therapeutic efficacy and safety profile. A vast majority of bioactive molecules are chiral, existing as enantiomers – non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological properties. The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is therefore a cornerstone of drug development and asymmetric synthesis.[1] This application note provides a detailed protocol for the use of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, a potent chiral resolving agent, for the separation of racemic carboxylic acids.
This compound is a chiral amine that serves as a valuable tool for the resolution of racemic acids through the formation of diastereomeric salts. The fundamental principle of this technique lies in the differential physical properties of diastereomers. When a racemic acid is reacted with a single enantiomer of a chiral base, such as (S)-1-(o-Tolyl)butan-1-amine, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, possess distinct solubilities, melting points, and spectroscopic characteristics, which allows for their separation by conventional methods like fractional crystallization.
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of enantiomerically pure compounds.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of this compound is essential for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1391437-28-7 | [2][3] |
| Molecular Formula | C₁₁H₁₈ClN | |
| Molecular Weight | 199.72 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥95% |
Safety and Handling:
This compound is a chemical substance that requires careful handling to minimize health and safety risks. Always consult the latest Safety Data Sheet (SDS) before use.
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |
| Causes skin irritation. | Wash hands thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
First Aid Measures:
-
If swallowed: Immediately call a POISON CENTER or doctor/physician.
-
If on skin: Wash with plenty of water and soap.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The process of resolving a racemic carboxylic acid with this compound is predicated on the formation of diastereomeric salts. The workflow can be conceptually broken down into three key stages: salt formation, separation, and liberation of the enantiomer.
Caption: Workflow for Chiral Resolution.
Experimental Protocol: Resolution of Racemic 2-Arylpropionic Acids
This protocol provides a representative procedure for the chiral resolution of a racemic 2-arylpropionic acid, a class of non-steroidal anti-inflammatory drugs (NSAIDs), using this compound.[4] The specific conditions may require optimization depending on the exact substrate.
Materials and Equipment:
-
Racemic 2-arylpropionic acid (e.g., Ibuprofen, Naproxen)
-
This compound
-
Anhydrous ethanol or other suitable solvent (e.g., methanol, isopropanol)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
-
Chiral HPLC or GC for determining enantiomeric excess
Procedure:
Part 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a round-bottom flask, dissolve the racemic 2-arylpropionic acid (1.0 equivalent) in a minimal amount of warm anhydrous ethanol.
-
Addition of Resolving Agent: In a separate flask, prepare a solution of this compound (0.5 equivalents) in warm anhydrous ethanol. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to facilitate the crystallization of the less soluble diastereomeric salt.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic acid with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For optimal crystallization, the flask can be placed in an ice bath or a refrigerator for several hours or overnight.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Part 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Acidification: Add 1M HCl solution dropwise while stirring until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent such as diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Part 3: Recovery of the Resolving Agent
-
Basification: The acidic aqueous layer from the extraction step contains the hydrochloride salt of the resolving agent. To recover the free amine, basify the aqueous layer with 1M NaOH solution until the pH is basic (pH 10-12).
-
Extraction: Extract the liberated (S)-1-(o-Tolyl)butan-1-amine with an organic solvent like diethyl ether.
-
Drying and Concentration: Dry the organic extract over a suitable drying agent, filter, and remove the solvent under reduced pressure to recover the chiral amine, which can be recycled.
Analysis and Characterization
The success of the chiral resolution is determined by the yield and the enantiomeric excess (e.e.) of the isolated carboxylic acid.
1. Yield Calculation:
The percentage yield is calculated based on the theoretical maximum yield of a single enantiomer (50% of the starting racemic material).
2. Enantiomeric Excess (e.e.) Determination:
The enantiomeric excess is a measure of the purity of the isolated enantiomer and is typically determined by one of the following methods:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common and accurate method. The enantiomers are separated on a chiral stationary phase, and the e.e. is calculated from the relative peak areas of the two enantiomers.
-
Polarimetry: The optical rotation of the purified sample is measured and compared to the known specific rotation of the pure enantiomer. e.e. (%) = ([α]observed / [α]max) * 100
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No crystallization occurs. | Solvent is too polar; concentration is too low. | Try a less polar solvent or a solvent mixture. Concentrate the solution. |
| Low yield of crystalline salt. | The diastereomeric salts have similar solubilities. | Experiment with different solvents. Try fractional crystallization of the mother liquor. |
| Low enantiomeric excess (e.e.). | Incomplete separation of diastereomers. | Recrystallize the diastereomeric salt. Optimize the crystallization temperature and time. |
Conclusion
This compound is an effective chiral resolving agent for the separation of racemic carboxylic acids. The protocol described herein, based on the principle of diastereomeric salt formation and fractional crystallization, provides a robust and scalable method for obtaining enantiomerically enriched compounds. Careful optimization of solvent, temperature, and crystallization time is crucial for achieving high yields and enantiomeric purity. The successful application of this protocol will aid researchers in the synthesis of chiral molecules essential for the advancement of pharmaceutical and chemical sciences.
References
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
National Center for Biotechnology Information. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Beilstein-Institut. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYSACCHARIDE BASED CHIRAL STATIONARY PHASE AND UV DETECTION. [Link]
-
Taylor & Francis Online. Chiral resolution – Knowledge and References. [Link]
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
-
HETEROCYCLES, Vol. 52, No. 3, 2000. [Link]
-
National Center for Biotechnology Information. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. [Link]
- Google Patents.
-
PubMed. Synthesis and Optical Resolution of 2-aryl-2-fluoropropionic Acids, Fluorinated Analogues of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
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- 2. 1129269-45-9 1-(o-tolyl)butan-1-amine hydrochloride [king-pharm.com]
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- 4. Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-1-(o-Tolyl)butan-1-amine hydrochloride in the Synthesis of Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Foreword: The Quest for Chiral Purity in Bioactive Molecules
In the landscape of modern drug discovery and medicinal chemistry, the synthesis of enantiomerically pure compounds is not merely a technical challenge but a fundamental necessity. Chiral amines, in particular, represent a cornerstone of many pharmaceuticals, with estimates suggesting that they constitute a key structural motif in a significant percentage of all commercial drugs.[1] The specific three-dimensional arrangement of atoms in these molecules is often critical for their biological activity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This document addresses the potential role of a specific chiral building block, (S)-1-(o-Tolyl)butan-1-amine hydrochloride , in the synthesis of bioactive molecules. Chiral amines like this are sought after for their potential to serve as key intermediates or as chiral auxiliaries that can guide the stereochemical outcome of a reaction, ensuring the production of the desired enantiomer.[]
However, a comprehensive review of the current scientific literature, patents, and chemical databases has revealed a notable absence of specific, publicly available information regarding the application of this compound in the synthesis of known bioactive molecules. While general methods for its synthesis can be conceptualized (as outlined below), and its potential utility is clear from a chemical standpoint, there are no established protocols, case studies, or publications detailing its use as a precursor or auxiliary in the development of specific therapeutic agents.
Therefore, this document will first provide an expert overview of the principles and general methodologies relevant to the synthesis and potential application of such a chiral amine. In the absence of specific protocols for the title compound, we will then present a generalized, representative protocol for the asymmetric synthesis of a chiral amine using a well-established methodology, which could theoretically be adapted for the synthesis of (S)-1-(o-Tolyl)butan-1-amine itself. This serves to illustrate the state-of-the-art techniques in the field.
Part 1: The Strategic Importance of Chiral Amines in Asymmetric Synthesis
The synthesis of single-enantiomer chiral amines is a critical endeavor in pharmaceutical development. These compounds can be incorporated into the final drug structure or used as temporary "chiral auxiliaries." A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a chemical reaction to produce a single stereoisomer of the product. After the reaction, the auxiliary is removed and can often be recycled.[]
Several powerful strategies exist for the synthesis of chiral amines:
-
Asymmetric Reductive Amination: The direct conversion of a ketone to a chiral amine using a chiral catalyst or reagent.
-
Resolution of Racemates: Separating a 50/50 mixture of both enantiomers using a chiral resolving agent or through enzymatic kinetic resolution.[3]
-
Use of Chiral Auxiliaries: Temporarily installing a chiral group to direct a diastereoselective reaction, followed by its removal. A prominent example is the use of tert-butanesulfinamide (Ellman's auxiliary).[1][3]
The molecule this compound possesses the key features of a valuable chiral building block: a defined stereocenter directly attached to a primary amine, which allows for further chemical modification.
Part 2: A Representative Synthetic Approach for Chiral Amines
While no specific protocols for the use of this compound in subsequent syntheses were found, it is instructive to detail a general and robust method for preparing such a chiral amine. The following protocol is a representative example based on the well-established use of Ellman's auxiliary for the asymmetric synthesis of chiral amines from ketones.[1][3] This illustrates the type of methodology that would be employed to synthesize the title compound itself.
Protocol: Asymmetric Synthesis of a Chiral Amine via Sulfinamide Chemistry
This protocol describes the synthesis of a chiral amine from a prochiral ketone (o-tolyl propyl ketone) as a precursor to (S)-1-(o-Tolyl)butan-1-amine.
Step 1: Diastereoselective Synthesis of the N-sulfinyl Imine
-
Reagents & Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add o-tolyl propyl ketone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide ((R)-tert-butanesulfinamide, 1.05 eq).[3]
-
Solvent & Catalyst: Add anhydrous tetrahydrofuran (THF) as the solvent. To this solution, add titanium(IV) ethoxide (Ti(OEt)₄, 1.5 eq) as a Lewis acid catalyst and dehydrating agent.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the condensation reaction to form the N-sulfinyl imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is carefully quenched with brine and the resulting mixture is filtered through celite to remove titanium salts. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
Step 2: Diastereoselective Reduction of the N-sulfinyl Imine
-
Setup & Cooling: Dissolve the crude N-sulfinyl imine from Step 1 in anhydrous THF in a clean, dry flask under a nitrogen atmosphere. Cool the solution to -48 °C to -78 °C using a dry ice/acetone bath.
-
Reducing Agent: Slowly add a solution of a reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride, 1.5 eq), to the cooled solution. The choice of reducing agent is critical for achieving high diastereoselectivity.
-
Reaction: Stir the reaction at the low temperature for 3-6 hours, monitoring for the disappearance of the imine by TLC.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until the layers separate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: Dissolve the N-sulfinyl amine from Step 2 in methanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl, 2.0-3.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Isolation: The product, this compound, will precipitate from the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum to yield the final product. The by-product, tert-butyl sulfinic acid, remains in the filtrate.
Data Summary Table (Representative)
The following table presents hypothetical, yet typical, data for a synthesis of this nature, illustrating expected outcomes for researchers.
| Step | Reactant | Reagent | Typical Diastereoselectivity | Typical Yield |
| 1 | o-Tolyl propyl ketone | (R)-tert-butanesulfinamide, Ti(OEt)₄ | N/A | >95% (crude) |
| 2 | N-sulfinyl imine | L-Selectride® | 98:2 | 92% |
| 3 | N-sulfinyl amine | HCl in Methanol | N/A | 98% |
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the representative synthesis described above.
Caption: Workflow for the asymmetric synthesis of a chiral amine.
Part 3: Conclusion and Future Outlook
While this compound is commercially available from various suppliers, its specific applications in the synthesis of bioactive molecules are not documented in publicly accessible scientific literature. This presents both a challenge and an opportunity. The absence of data means that researchers looking to employ this specific building block must perform initial exploratory work to establish its utility in their synthetic routes.
The opportunity lies in the potential for this molecule to serve as a novel building block or resolving agent for new chemical entities. Its structural features—a chiral primary amine with a sterically distinct aromatic group—make it a plausible candidate for inducing asymmetry in a variety of reactions. Future research may yet uncover its role in the synthesis of next-generation pharmaceuticals, at which point detailed application notes and protocols will become a valuable resource for the scientific community. Until then, the methodologies described herein provide a foundational framework for the synthesis and potential exploration of this and other chiral amines.
References
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar. (1987). Retrieved January 15, 2026, from [Link]
-
Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Analysis of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
Abstract
This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride. Chiral primary amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[1] The stereochemistry of these amines is often critical to the pharmacological activity and safety profile of the final drug product. Consequently, a reliable analytical method to determine the enantiomeric purity is paramount during drug development and for quality control.[1] This document provides a comprehensive protocol, including the scientific rationale for the selection of the chiral stationary phase, mobile phase composition, and system suitability criteria, designed for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Separations
(S)-1-(o-Tolyl)butan-1-amine is a chiral primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[2] As with many chiral molecules, its enantiomers can exhibit markedly different pharmacological and toxicological properties.[3] Regulatory bodies worldwide, including the FDA and EMA, mandate the stereoisomeric composition of chiral drugs be thoroughly characterized. Therefore, a validated, high-resolution analytical method is not merely a technical requirement but a cornerstone of drug safety and efficacy.
High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers.[1][4] The direct approach, where enantiomers are separated on a CSP, is favored for its efficiency and broad applicability.[5] This method leverages the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[6]
This application note presents a normal-phase HPLC method that provides baseline separation of the (S)- and (R)-enantiomers of 1-(o-tolyl)butan-1-amine, ensuring accurate determination of enantiomeric purity.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for rational method development.
-
Structure:
-
pKa: The primary amine group, present as an ammonium ion in the hydrochloride salt, is the key functional group. The pKa of a typical ammonium ion is in the range of 9-10.[7] This basic nature dictates the need for specific mobile phase additives to ensure good peak shape and prevent unwanted interactions with the silica support of the stationary phase.[1]
-
UV Absorbance: The presence of the o-tolyl group (a substituted benzene ring) confers UV activity to the molecule. Toluene and its derivatives typically exhibit maximum absorbance (λmax) around 260-270 nm. Therefore, a UV detector set in this range will provide excellent sensitivity for detection.
HPLC Method and Rationale
The following method was developed to achieve optimal enantiomeric separation. The causality behind each parameter selection is explained to provide a deeper understanding of the chromatographic system.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Instrument | Standard HPLC System with UV Detector |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | Approximately 15 minutes |
Rationale for Method Parameters
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those derived from derivatized amylose and cellulose, are renowned for their broad enantiorecognition capabilities for a wide array of chiral compounds, including primary amines.[1][8] The phenylcarbamate derivatives on the polysaccharide backbone create chiral pockets and provide multiple interaction sites (π-π interactions, hydrogen bonding, dipole-dipole interactions) that are essential for forming the diastereomeric complexes required for separation.[6] An immobilized phase is chosen for its enhanced robustness and compatibility with a wider range of solvents.[1]
-
Mobile Phase System: A normal-phase mode using a mixture of n-hexane and an alcohol modifier (2-Propanol) was selected. This system is highly effective for polysaccharide CSPs. The ratio of hexane to 2-propanol is a critical parameter that controls the retention and resolution of the enantiomers. A lower concentration of the polar alcohol modifier generally leads to longer retention times and potentially better resolution.
-
The Role of the Basic Additive (DEA): The addition of a small amount of a basic modifier like Diethylamine (DEA) is crucial when analyzing basic compounds such as amines.[5] It serves two primary purposes:
-
Improving Peak Shape: It competitively binds to acidic silanol groups on the silica surface of the CSP, which can otherwise cause strong, non-specific interactions with the basic analyte, leading to peak tailing.[1]
-
Enhancing Enantioselectivity: By minimizing non-chiral interactions, the DEA allows the specific chiral recognition mechanisms of the CSP to dominate, often leading to improved separation.[1]
-
-
Detection Wavelength: Based on the o-tolyl moiety, a detection wavelength of 265 nm is selected to ensure high sensitivity and a stable baseline.
Experimental Protocols
Standard and Sample Preparation
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of HPLC-grade n-hexane, 100 mL of HPLC-grade 2-propanol, and 1.0 mL of Diethylamine.
-
Combine in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This solution will be used to identify the peak corresponding to the (S)-enantiomer.
-
-
Racemic Standard Preparation (0.5 mg/mL):
-
Accurately weigh approximately 10 mg of racemic 1-(o-Tolyl)butan-1-amine hydrochloride into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This solution is essential for system suitability testing to confirm the resolution of the two enantiomers.
-
-
Sample Preparation:
-
Accurately weigh an amount of the test sample equivalent to about 10 mg of the active substance into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
HPLC System Setup and Equilibration
-
Install the recommended chiral column in the HPLC system.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
System Suitability Testing (SST)
Before analyzing any samples, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the method is performing as expected on a given day.[9][10]
-
Inject the mobile phase or a blank solvent to ensure no interfering peaks are present.
-
Perform five replicate injections of the Racemic Standard Solution (0.5 mg/mL).
-
Calculate the system suitability parameters based on these injections.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures baseline or near-baseline separation between the (S)- and (R)-enantiomer peaks, which is critical for accurate quantification.[11] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | For both enantiomer peaks. Ensures good peak symmetry, which is necessary for accurate peak integration. |
| Repeatability (%RSD) | %RSD ≤ 2.0% | For the peak areas of five replicate injections. Demonstrates the precision of the injection and detection system.[10] |
If the system fails to meet these criteria, troubleshooting of the instrument or mobile phase preparation should be performed before proceeding with sample analysis.
Analytical Procedure
-
After the system passes the suitability test, inject the Standard Solution of the (S)-enantiomer to confirm its retention time.
-
Inject each prepared Sample Solution in duplicate.
-
Bracket the sample injections with injections of the Racemic Standard to ensure continued system performance.
Data Analysis and Interpretation
The enantiomeric purity of the (S)-enantiomer is calculated as a percentage of the total peak area of both enantiomers.
Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100
Where:
-
Area(S) is the peak area of the (S)-enantiomer.
-
Area(R) is the peak area of the undesired (R)-enantiomer.
Workflow Visualization
The overall analytical workflow is summarized in the diagram below.
Sources
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Application Note: Structural Elucidation of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride via Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
(S)-1-(o-Tolyl)butan-1-amine and its hydrochloride salt are valuable chiral building blocks in synthetic organic chemistry and drug development. The precise stereochemistry and structural integrity of such intermediates are critical for the efficacy and safety of the final active pharmaceutical ingredients. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of these molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, offering a detailed protocol, data interpretation, and expert insights for researchers and drug development professionals.
Core Principles: Why NMR for Chiral Amine Analysis?
NMR spectroscopy provides a detailed fingerprint of a molecule's structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For a molecule like this compound, NMR is particularly powerful for several reasons:
-
Constitutional Isomerism: It definitively confirms the connectivity of the o-tolyl group, the butyl chain, and the amine functionality.
-
Diastereotopic Protons: The chiral center at C1 renders the adjacent methylene protons (on C2) diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to distinct signals with complex splitting patterns. This provides direct evidence of chirality at the C1 position.
-
Salt Formation: The presence of the hydrochloride salt significantly influences the chemical environment of the amine protons and adjacent carbons. The amine protons (-NH₃⁺) become more deshielded and may exhibit slower exchange, potentially leading to observable coupling with adjacent protons.
-
Quantitative Analysis (qNMR): While not the focus of this note, ¹H NMR can be used for quantitative analysis to determine the purity of the sample when an internal standard of known concentration is used.
Experimental Workflow Overview
The process of NMR analysis follows a systematic workflow, from sample preparation to final data interpretation. This ensures high-quality, reproducible results.
Figure 1: Standardized workflow for the NMR analysis of this compound.
Materials and Methods
Materials
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Deuterium Oxide (D₂O, 99.9 atom % D) - Optional, for exchange experiments
-
High-quality 5 mm NMR tubes[3]
-
Pasteur pipettes and cotton wool (for filtration)
Instrumentation
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Detailed Protocol: Sample Preparation and Data Acquisition
This protocol is designed to yield high-resolution spectra for both ¹H and ¹³C nuclei.
Part 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 15-20 mg of this compound for ¹³C NMR, or 5-10 mg for routine ¹H NMR, directly into a clean, dry vial.[4][5]
-
Solvent Selection & Dissolution:
-
Rationale: DMSO-d₆ is an excellent choice for amine hydrochlorides. Its polarity aids in dissolving the salt, and the amine protons are typically well-resolved and less prone to rapid exchange compared to when using solvents like methanol-d₄. The residual solvent peak of DMSO-d₆ at ~2.50 ppm does not typically interfere with key signals of the analyte.
-
Procedure: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the sample is fully dissolved. The solution must be transparent and free of any solid particles.[3][5]
-
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][5] The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[4][6]
-
Optional D₂O Exchange: To confirm the assignment of the -NH₃⁺ protons, a second sample can be prepared, or 1-2 drops of D₂O can be added to the existing sample after an initial ¹H spectrum is acquired. The sample should be shaken, and a new spectrum acquired. The -NH₃⁺ signal will disappear or significantly diminish due to proton-deuterium exchange.[7]
Part 2: NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability. Automated or manual shimming should be performed to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.[3]
-
¹H NMR Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16 (adjust for desired signal-to-noise)
-
-
¹³C NMR Acquisition Parameters (Typical for 100 MHz):
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 128-1024 (or more, as ¹³C has low natural abundance)[5]
-
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆.
(Note: A placeholder image is used above. In a real application, an image of the chemical structure with numbered atoms would be inserted here.)
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~8.6 | Broad singlet | 3H | -NH₃ ⁺ | The acidic protons on the protonated amine are highly deshielded. Broadness is due to quadrupolar relaxation and potential exchange. Signal will disappear upon D₂O exchange.[7][8] |
| H-7, H-10 | ~7.2-7.5 | Multiplet | 4H | Ar-H | Aromatic protons of the tolyl group. The ortho-substitution pattern leads to a complex, overlapping multiplet. |
| H-1 | ~4.3 | Multiplet | 1H | CH -NH₃⁺ | This benzylic, chiral proton is adjacent to the electron-withdrawing -NH₃⁺ group and the aromatic ring, causing a significant downfield shift. It will couple to H-2a and H-2b. |
| H-11 | ~2.4 | Singlet | 3H | Ar-CH₃ | Protons of the tolyl methyl group, appearing as a characteristic singlet in the aromatic region. |
| H-2a, H-2b | ~1.7-1.9 | Multiplet | 2H | -CH₂ -CH- | These diastereotopic protons are adjacent to the chiral center (C1). They will appear as a complex multiplet due to coupling with each other (geminal coupling) and with H-1 and H-3. |
| H-3 | ~1.3 | Multiplet (sextet) | 2H | -CH₂ -CH₃ | Methylene protons of the butyl chain, coupled to H-2 and H-4. |
| H-4 | ~0.9 | Triplet | 3H | -CH₂-CH₃ | Terminal methyl group of the butyl chain, appearing as a triplet due to coupling with the adjacent H-3 methylene protons. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-6, C-8 | ~135-140 | Ar-C (quaternary) | Quaternary aromatic carbons. C-6 (bearing the methyl group) and C-8 (bearing the butylamine group) will be in this region. |
| C-5, C-7, C-9, C-10 | ~125-130 | Ar-C H | Protonated aromatic carbons. |
| C-1 | ~55-60 | C H-NH₃⁺ | The chiral carbon attached to the nitrogen is significantly deshielded by the amine group. Carbons attached to nitrogen typically appear in the 10-65 ppm range.[7] |
| C-2 | ~35-40 | -C H₂-CH- | Aliphatic carbon adjacent to the chiral center. |
| C-11 | ~18-22 | Ar-C H₃ | Carbon of the tolyl methyl group. |
| C-3 | ~18-22 | -C H₂-CH₃ | Aliphatic carbon in the middle of the butyl chain. |
| C-4 | ~13-15 | -CH₂-C H₃ | Terminal methyl carbon of the butyl chain, typically the most upfield signal. |
Conclusion
NMR spectroscopy is a definitive method for the structural verification of this compound. A combination of ¹H and ¹³C NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure, connectivity, and providing evidence of the chiral center's influence on the spectrum. The provided protocol and data interpretation serve as a robust starting point for researchers requiring rigorous characterization of this important chemical intermediate.
References
- Vertex AI Search. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. NIH.
- Vertex AI Search. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
- IQ-USP. (n.d.). Chemical Shifts 1H-NMR.
- Cornell University. (n.d.). NMR Sample Preparation - NMR and Chemistry MS Facilities.
- University of Minnesota. (n.d.). NMR Sample Preparation | College of Science and Engineering.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Vertex AI Search. (n.d.). Chemical shifts.
- BLDpharm. (n.d.). 1391437-28-7|this compound.
- American Elements. (n.d.). (S)-1-(p-Tolyl)butan-1-amine hydrochloride | CAS 1391435-90-7.
- PubChem. (n.d.). N-ethylbutan-1-amine;hydrochloride | C6H16ClN | CID 44203185.
- PubMed. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent.
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Characterization of Novel Bioactive Molecules: Cell-Based Assay Strategies for (S)-1-(o-Tolyl)butan-1-amine hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of (S)-1-(o-Tolyl)butan-1-amine hydrochloride. Due to the limited publicly available biological data for this specific molecule, this guide presents a logical, target-agnostic strategy for its initial pharmacological profiling. The protocols detailed herein are based on robust, validated cell-based assay methodologies designed to elucidate potential activity at key drug target families, namely monoamine transporters and G-protein coupled receptors (GPCRs), as well as potential off-target effects on monoamine oxidase (MAO) enzymes. The structure of this compound suggests a potential interaction with monoaminergic systems. This guide provides the foundational protocols to systematically investigate this hypothesis.
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous pharmacological characterization. For a compound like this compound, where the biological targets are not yet defined, a systematic screening approach is paramount. Its chemical structure, featuring a substituted aromatic ring and a butylamine chain, bears resemblance to known monoamine reuptake inhibitors and GPCR ligands. Therefore, a primary characterization should focus on these target classes.
This guide is structured to provide not just procedural steps, but the scientific rationale behind each assay choice, enabling the researcher to build a comprehensive biological profile of the compound. We will detail protocols for:
-
Monoamine Transporter Uptake Inhibition Assays: To determine if the compound inhibits the reuptake of dopamine (DAT), norepinephrine (NET), or serotonin (SERT).
-
GPCR Functional Assays: To assess whether the compound activates or inhibits G-protein signaling pathways, specifically through Gs, Gi, and Gq coupling, by measuring secondary messengers cAMP and intracellular calcium.
-
Monoamine Oxidase (MAO) Inhibition Assays: To evaluate potential off-target effects on the key metabolic enzymes MAO-A and MAO-B.
By executing this panel of assays, researchers can efficiently determine the primary pharmacological space in which this compound operates, guiding future optimization and development efforts.
Monoamine Transporter Uptake Inhibition Assays
Monoamine transporters (MATs) are critical regulators of neurotransmission and are the primary targets for many therapeutics, including antidepressants and psychostimulants.[1] An inhibitor of these transporters will block the reuptake of neurotransmitters from the synaptic cleft, thereby potentiating their signaling. We present a fluorescence-based assay protocol, which offers a non-radioactive, high-throughput alternative to traditional radiolabeled uptake assays.[2][3]
Scientific Principle
This assay utilizes a fluorescent substrate that mimics endogenous monoamine neurotransmitters.[2][4] This substrate is actively transported into cells stably expressing a specific monoamine transporter (DAT, NET, or SERT). A masking dye in the extracellular medium quenches the fluorescence of the substrate, ensuring that only the internalized substrate generates a signal.[5] An inhibitor of the transporter will prevent the uptake of the fluorescent substrate, resulting in a reduced intracellular fluorescence signal.[2]
Figure 2. Competitive immunoassay principle of the HTRF cAMP assay.
-
Cell Preparation:
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into a 384-well low-volume white plate (e.g., 4,000 cells/well). [6] * Add 5 µL of the test compound (this compound) or control ligand at 2X final concentration.
-
For Gi-coupled receptors: Add forskolin (an adenylyl cyclase activator) to all wells (except negative control) to stimulate a baseline level of cAMP production that can then be inhibited. The final forskolin concentration should be approximately its EC₅₀-EC₈₀. [8] * Seal the plate and incubate for 30 minutes at room temperature. [9] * Add 5 µL of the HTRF cAMP-d2 working solution.
-
Add 5 µL of the HTRF anti-cAMP-cryptate working solution.
-
Incubate for 60 minutes at room temperature, protected from light. [9]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm. [7]
-
-
Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000. [7]2. Normalize the data using vehicle (low cAMP) and a high concentration of a known agonist (for Gs) or forskolin alone (for Gi) as controls.
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel. [10]4. Plot the cAMP concentration against the log of the agonist concentration and fit with a non-linear regression model to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists). [11]
Parameter Recommended Value Cell Lines CHO-K1, HEK293 Seeding Density (384-well) 2,000 - 10,000 cells/well [6] Stimulation Time 30 minutes at RT [9] Detection Incubation 60 minutes at RT [9] | Readout | HTRF Ratio (665nm/620nm) |
Gq-Coupled Receptor Activity: Calcium Flux Assay
Gq-coupled receptors, upon activation, stimulate phospholipase C, which leads to the generation of inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. [12]This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.
This assay uses a cell-permeant fluorescent dye (e.g., Fluo-8) that is non-fluorescent until it binds to free Ca²⁺ in the cytoplasm. [13]Cells are loaded with the dye, and upon GPCR activation and subsequent Ca²⁺ release, the dye's fluorescence intensity increases dramatically. This change in fluorescence is monitored in real-time using a kinetic plate reader like a FLIPR (Fluorescence Imaging Plate Reader). [14][15]
-
Cell Plating:
-
The day before the assay, seed cells (e.g., HEK293 or CHO-K1 expressing the Gq-coupled receptor) into a 96-well black wall, clear bottom plate at a density of 40,000 - 80,000 cells/well in 100 µL of medium. [16] * Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium indicator dye-loading solution (e.g., Fluo-8 No Wash Calcium Assay Kit) in Assay Buffer (HBSS with 20 mM HEPES). [13]Some cell lines may require the addition of probenecid to prevent dye extrusion. [14] * Remove the culture medium and add 100 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light. [14]Do not wash the cells after dye loading.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and control agonists in Assay Buffer at 4X or 5X the final concentration in a separate source plate.
-
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). [14] * Set the instrument parameters (e.g., Ex/Em = 490/525 nm). [17] * Program the instrument to establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument then performs a fluid addition from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the entire calcium transient. [18]
-
-
The primary response is the change in fluorescence intensity over baseline (ΔF/F₀) or the maximum peak fluorescence. [18]2. For each concentration, determine the peak response.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values. [19][20]
Figure 3. Experimental workflow for the Gq-coupled receptor calcium flux assay.
Monoamine Oxidase (MAO) Inhibition Assay
To assess potential off-target liabilities, it is crucial to test for inhibition of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters. [21]Inhibition of these enzymes can lead to significant pharmacological effects and potential drug-drug interactions.
Scientific Principle
The MAO-Glo™ Assay is a homogeneous, luminescent assay that measures the activity of MAO-A or MAO-B. [22]The assay uses a luminogenic MAO substrate that is converted by MAO into luciferin. A Luciferin Detection Reagent is then added, which contains luciferase. The luciferase acts on the newly formed luciferin to produce a stable, glow-type luminescent signal that is directly proportional to MAO activity. [23][24]A decrease in luminescence in the presence of the test compound indicates inhibition. [22]
Step-by-Step Protocol (96-well format)
-
Reagent Preparation:
-
Prepare working solutions of recombinant human MAO-A or MAO-B enzyme and the luminogenic MAO substrate in the appropriate reaction buffer as per the kit manufacturer's instructions (e.g., Promega MAO-Glo™ Assay). [25] * Prepare serial dilutions of this compound and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B). [21]
-
-
Assay Procedure:
-
Add 12.5 µL of MAO substrate solution to each well of a white, opaque 96-well plate.
-
Add 12.5 µL of the test compound or control inhibitor at 4X the final concentration.
-
To initiate the reaction, add 25 µL of the 2X MAO-A or MAO-B enzyme solution to each well.
-
Incubate for 60 minutes at room temperature. [25] * Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate luminescence.
-
Incubate for 20 minutes at room temperature to stabilize the signal. [25]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Data Normalization:
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data as a percentage of the vehicle control (100% activity).
-
% Inhibition = 100 * (1 - (RLU_Compound / RLU_Vehicle))
-
-
IC₅₀ Determination:
Conclusion and Future Directions
The suite of assays described in this guide provides a robust and efficient framework for the initial pharmacological characterization of this compound. By systematically evaluating its effects on monoamine transporters, GPCR signaling pathways, and MAO enzymes, researchers can rapidly identify its primary mechanism of action and potential off-target activities.
Positive results in any of these primary screening assays should be followed by more detailed secondary assays. For example, if the compound shows activity at a monoamine transporter, radioligand binding assays can be performed to determine its binding affinity (Ki) and confirm its mechanism of inhibition. If GPCR activity is observed, further studies can be conducted to determine antagonist properties (pA₂ or pKₑ) or to investigate biased agonism. The data generated from these foundational cell-based assays are critical for making informed decisions in the drug discovery pipeline and for guiding the subsequent stages of preclinical development.
References
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- IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate. [URL: https://www.researchgate.net/figure/IC50-values-for-the-inhibition-of-recombinant-human-MAO-A-and-MAO-B-by_tbl1_323491410]
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- Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3182470/]
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- Range of previously reported IC 50 values for neurotransmitter uptake inhibition. ResearchGate. [URL: https://www.researchgate.net/figure/Range-of-previously-reported-IC-50-values-for-neurotransmitter-uptake-inhibition_tbl1_341485611]
- Effect of Compounds on Agonist-Induced Calcium Flux (A) The graph... ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-Compounds-on-Agonist-Induced-Calcium-Flux-A-The-graph-displays_fig2_221905621]
- Does anyone use 384 well plate for seeding the cancer cell and what is the suggested volume to use in each well? ResearchGate. [URL: https://www.researchgate.net/post/Does-anyone-use-384-well-plate-for-seeding-the-cancer-cell-and-what-is-the-suggested-volume-to-use-in-each-well]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine. (S)-1-(o-Tolyl)butan-1-amine is a valuable chiral building block in asymmetric synthesis, and its hydrochloride salt is often used for improved handling and stability.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring scientific integrity and leveraging field-proven insights.
Section 1: Synthesis Overview & Common Challenges
The most prevalent method for synthesizing chiral amines like (S)-1-(o-Tolyl)butan-1-amine is through the reductive amination of a corresponding ketone (o-tolyl propyl ketone) with an amine source, followed by chiral resolution and salt formation.[2][3] While seemingly straightforward, this multi-step process presents several potential pitfalls that can impact yield, purity, and enantiomeric excess.
This guide will primarily focus on troubleshooting the key stages of this synthetic route:
-
Reductive Amination: The formation of the racemic amine.
-
Chiral Resolution: The separation of the desired (S)-enantiomer.
-
Hydrochloride Salt Formation: The final isolation step.
Logical Workflow for Troubleshooting Synthesis
Caption: General troubleshooting workflow for the synthesis.
Section 2: Reductive Amination Troubleshooting
Reductive amination involves the reaction of a carbonyl group with an amine to form an imine, which is then reduced to the desired amine.[2][4]
FAQ 1: My reductive amination yield is low. What are the likely causes?
Low yields in this step often trace back to issues with imine formation or the reduction process.
Possible Cause 1: Incomplete Imine Formation
The formation of the imine from the ketone and amine source is a reversible equilibrium reaction.[2] To drive the reaction forward, the water produced as a byproduct must be effectively removed.
-
Solution:
-
Dehydrating Agents: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture.
-
Azeotropic Removal: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water.
-
Possible Cause 2: Suboptimal pH
Imine formation is typically favored under mildly acidic conditions (pH 4-6).[5][6] If the reaction is too acidic, the amine nucleophile will be protonated and non-reactive. If it's too basic, the carbonyl will not be sufficiently activated.
-
Solution:
-
pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. Monitor the pH to ensure it remains within the optimal range.
-
Possible Cause 3: Inappropriate Reducing Agent
The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone to an alcohol before it has a chance to form the imine, leading to a significant byproduct and lower yield of the desired amine.[7]
-
Solution:
| Reducing Agent | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce starting ketone[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines[3] | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (STAB) | Selective for imines, non-toxic | More expensive, moisture-sensitive |
Experimental Protocol: Reductive Amination of o-Tolyl Propyl Ketone
-
To a solution of o-tolyl propyl ketone (1 equivalent) and ammonium acetate (1.5-2 equivalents) in methanol, add a catalytic amount of acetic acid to achieve a pH of approximately 5-6.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic 1-(o-Tolyl)butan-1-amine.
Section 3: Chiral Resolution Troubleshooting
For many applications, obtaining a single enantiomer is crucial.[8] This is often achieved through diastereomeric salt crystallization, which involves reacting the racemic amine with a chiral acid to form diastereomeric salts with different solubilities.[9]
FAQ 2: The enantiomeric excess (ee) of my amine is poor after chiral resolution. How can I improve it?
Achieving high enantiomeric excess can be challenging and often requires careful optimization.
Possible Cause 1: Inappropriate Resolving Agent or Solvent
The choice of the chiral resolving agent and the crystallization solvent is paramount. A poor match will result in incomplete separation of the diastereomeric salts.
-
Solution:
-
Screen Resolving Agents: Common chiral acids for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid. Experiment with different resolving agents to find the one that provides the best separation.
-
Solvent Screening: Test a variety of solvents or solvent mixtures with different polarities. Sometimes a solvent switch can be effective, for instance, crystallizing one diastereomer from methanol and the other from a mixture of 2-propanol and water.[9]
-
Possible Cause 2: Incorrect Stoichiometry
Using a 1:1 molar ratio of the amine to the resolving agent is not always optimal.
-
Solution:
-
Vary Stoichiometry: Experiment with different molar ratios. A common starting point for screening is to use 0.5 molar equivalents of the chiral resolving agent.[9]
-
Possible Cause 3: Insufficient Equilibration Time
The crystallization process may not have reached thermodynamic equilibrium, leading to incomplete precipitation of the less soluble salt.
-
Solution:
-
Optimize Stirring Time: While prolonged stirring can be beneficial, it's crucial to find the optimal time. For some processes, 30 minutes of stirring is sufficient, while extending it to 1.5 hours can improve separation without a significant loss in yield.[10]
-
Visualization of Diastereomeric Salt Formation
Caption: Formation and separation of diastereomeric salts.
Section 4: Hydrochloride Salt Formation Troubleshooting
The final step is often the conversion of the free amine to its hydrochloride salt for better stability and ease of handling.[11][12]
FAQ 3: I am having trouble crystallizing the hydrochloride salt, or the yield is low.
Issues with salt formation can arise from solvent choice, the method of HCl addition, and the presence of impurities.
Possible Cause 1: High Solubility of the Salt in the Reaction Solvent
If the hydrochloride salt is too soluble in the solvent used for its formation, crystallization will be difficult and yields will be low.[13]
-
Solution:
-
Solvent Selection: Dissolve the free amine in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and hexane.[14]
-
Anti-Solvent Addition: After adding HCl, you can induce precipitation by adding an "anti-solvent" in which the salt is insoluble.
-
Possible Cause 2: Inappropriate Method of HCl Addition
The way hydrochloric acid is introduced can affect the quality and yield of the salt.
-
Solution:
-
Gaseous HCl: For anhydrous conditions, bubbling dry HCl gas through a solution of the amine is a common and effective method.[14]
-
HCl in an Organic Solvent: A solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) can provide better control over the stoichiometry.
-
Aqueous HCl: While convenient, using aqueous HCl can sometimes lead to lower yields due to the solubility of the salt in water.[13]
-
Possible Cause 3: Presence of Impurities
Impurities can interfere with the crystallization process, leading to the formation of an oil or a gummy solid instead of a crystalline product.
-
Solution:
-
Purify the Free Amine: Ensure the free amine is of high purity before attempting salt formation. This can be achieved through column chromatography or distillation.
-
Recrystallization: If the initial salt is impure, recrystallization from a suitable solvent system can improve its purity and crystalline form.
-
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified (S)-1-(o-Tolyl)butan-1-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with vigorous stirring.
-
A precipitate should form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any residual impurities.
-
Dry the this compound product under vacuum.
Section 5: Concluding Remarks
The synthesis of this compound, while involving common organic transformations, requires careful attention to detail to achieve high yield, purity, and enantiomeric excess. By systematically addressing the potential issues outlined in this guide, researchers can effectively troubleshoot their experiments and optimize their synthetic protocols. Remember that each specific substrate and reaction setup may require unique adjustments, and a thorough understanding of the underlying chemical principles is key to success.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? Retrieved from [Link]
-
ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
ACS Catalysis. (n.d.). Imine Reductases and Reductive Aminases in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amine hydrochloride salts. Retrieved from [Link]
-
PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Retrieved from [Link]
-
YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
Sciencemadness.org. (2021, August 26). Forming oxalte salts of amines. Retrieved from [Link]
-
ResearchGate. (2025, October 6). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. Retrieved from [Link]
-
Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
Reddit. (2025, September 4). Amine release in synthesis (hydroxylamine hydrochloride). Retrieved from [Link]
-
Synthonix, Inc. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-1-(p-Tolyl)butan-1-amine. Retrieved from [Link]
-
American Elements. (n.d.). (S)-1-(p-Tolyl)butan-1-amine hydrochloride. Retrieved from [Link]
-
YouTube. (2025, April 4). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. Retrieved from [Link]
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
-
Organic Chemistry Portal. (2023, February 13). Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]
-
PubChem. (n.d.). (114C)butan-1-amine. Retrieved from [Link]
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- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
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- 14. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Reaction Conditions for (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of (S)-1-(o-Tolyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this valuable chiral building block. The information is presented in a practical question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
What is the most common and efficient method for synthesizing (S)-1-(o-Tolyl)butan-1-amine?
The most prevalent and efficient method for synthesizing (S)-1-(o-Tolyl)butan-1-amine is through the asymmetric reductive amination (ARA) of the corresponding prochiral ketone, 1-(o-tolyl)butan-1-one. This one-pot reaction combines the ketone with an ammonia source and a reducing agent in the presence of a chiral catalyst. Transition metal-catalyzed ARA, particularly with ruthenium (Ru) or iridium (Ir) complexes, is favored for its high efficiency and enantioselectivity.[1][2][3][4]
The general transformation is depicted below:
Caption: General scheme for Asymmetric Reductive Amination.
How do I prepare the hydrochloride salt of (S)-1-(o-Tolyl)butan-1-amine?
Once the free amine is purified, it can be converted to its hydrochloride salt to improve its stability and handling properties. A common and straightforward method is to dissolve the purified amine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate, and then introduce anhydrous hydrogen chloride. The HCl can be bubbled as a gas or added as a solution in an anhydrous solvent (e.g., HCl in dioxane). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[5][6]
Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified (S)-1-(o-tolyl)butan-1-amine in a minimal amount of anhydrous diethyl ether.
-
Slowly, with stirring, add a solution of 2 M HCl in diethyl ether dropwise until precipitation is complete.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as a crystalline solid.
What are the best analytical methods to determine the enantiomeric excess (ee) of my product?
Accurate determination of enantiomeric excess is crucial. The two most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates, are often effective for separating enantiomers of chiral amines.[7][8][9][10] A typical mobile phase would be a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA): This method provides a rapid determination of ee without the need for chromatographic separation. By adding a chiral solvating agent, such as (R)- or (S)-BINOL, to the NMR sample of the amine, diastereomeric complexes are formed in situ.[11][12][13] These complexes will have distinct signals in the ¹H NMR spectrum, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio.
| Method | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and precision, well-established. | Requires method development, more time-consuming per sample. |
| NMR with CSA | Formation of diastereomeric complexes with distinct NMR signals. | Rapid analysis, minimal sample preparation. | Requires a high-field NMR, potential for signal overlap. |
Troubleshooting Guide
Problem 1: Low Reaction Conversion
Question: My asymmetric reductive amination reaction is stalling, and I'm observing a low conversion of the starting ketone. What are the likely causes and how can I fix it?
Answer: Low conversion in asymmetric reductive amination can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Probable Cause 1: Catalyst Inhibition or Deactivation. The primary amine product can coordinate to the metal center of the catalyst, leading to inhibition.[4] Impurities in the starting materials or solvent (e.g., water, oxygen) can also deactivate the catalyst.
-
Solution:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Consider a higher catalyst loading, although this should be optimized to balance cost and efficiency.[14]
-
If product inhibition is suspected, a gradual addition of the ketone to the reaction mixture might be beneficial.
-
-
-
Probable Cause 2: Insufficient Hydrogen Pressure or Temperature. The reduction of the in-situ formed imine is often the rate-limiting step and is highly dependent on hydrogen pressure and temperature.[15][16]
-
Probable Cause 3: Unfavorable Imine Formation Equilibrium. The initial condensation of the ketone and the ammonia source to form the imine is an equilibrium process. The steric hindrance from the o-tolyl group on 1-(o-tolyl)butan-1-one can make this equilibrium less favorable.
-
Solution:
-
The choice of ammonia source is critical. Ammonium salts like ammonium acetate or ammonium formate are commonly used and can help drive the equilibrium.[4]
-
The addition of a dehydrating agent, such as molecular sieves, can help to remove water and shift the equilibrium towards imine formation.
-
-
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Low Enantiomeric Excess (ee)
Question: I am getting a good conversion, but the enantiomeric excess of my (S)-1-(o-Tolyl)butan-1-amine is poor. What factors influence the stereoselectivity?
Answer: Achieving high enantioselectivity is the primary goal of this synthesis. Several factors can lead to a low ee.
-
Probable Cause 1: Suboptimal Catalyst/Ligand Combination. The choice of the chiral ligand is the most critical factor for enantioselectivity. The steric and electronic properties of the ligand must be well-matched with the substrate. The o-tolyl group presents significant steric bulk, which requires a carefully selected ligand to effectively differentiate between the two faces of the imine intermediate.
-
Solution:
-
Screen a panel of chiral ligands. For ruthenium-based catalysts, ligands from the BINAP family (e.g., (S)-BINAP) or other privileged phosphine ligands are good starting points.[3][17]
-
Consult the literature for successful asymmetric reductive aminations of other sterically hindered aryl ketones to guide your ligand selection.[1][2]
-
-
-
Probable Cause 2: Non-Optimal Reaction Temperature. Temperature can have a significant impact on the energy difference between the two diastereomeric transition states that lead to the (S) and (R) enantiomers.
-
Solution:
-
Generally, lower temperatures favor higher enantioselectivity. Conduct the reaction at a range of temperatures (e.g., 25-60 °C) to determine the effect on ee. Be aware that lowering the temperature may also decrease the reaction rate.
-
-
-
Probable Cause 3: Competing Racemic Background Reaction. If the reduction of the imine can occur through a non-catalyzed or achirally catalyzed pathway, it will lead to the formation of a racemic product, thus lowering the overall ee.
-
Solution:
-
Ensure that the chiral catalyst is the sole reducing agent for the imine. Run a control reaction without the chiral catalyst to assess the extent of any background reaction.
-
Optimize the catalyst loading to ensure the catalyzed pathway is dominant.
-
-
Problem 3: Difficult Purification and Isolation
Question: I am having trouble purifying the final amine hydrochloride. The product is oily, or I am getting low recovery after crystallization. What can I do?
Answer: Purification of chiral amines, especially their salts, can be challenging. Diastereomeric salt resolution is a powerful technique for both purification and enantiomeric enrichment.
-
Probable Cause 1: Incomplete Reaction or Side Product Formation. The primary side product in reductive amination is often the corresponding alcohol, 1-(o-tolyl)butan-1-ol, from the direct reduction of the ketone. This impurity can interfere with crystallization.
-
Solution:
-
Optimize the reaction conditions to minimize alcohol formation. This often involves a careful choice of catalyst and reaction parameters.
-
Use column chromatography to separate the free amine from the alcohol and other non-basic impurities before attempting to form the hydrochloride salt.
-
-
-
Probable Cause 2: Poor Crystallization of the Hydrochloride Salt. The hydrochloride salt may form an oil or be too soluble in the chosen solvent.
-
Solution:
-
Screen a variety of anhydrous solvents for the salt formation and crystallization (e.g., diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, isopropanol).
-
Use a co-solvent system to fine-tune the solubility.
-
Ensure that strictly anhydrous conditions are maintained, as even trace amounts of water can inhibit crystallization.[6]
-
-
-
Probable Cause 3: Low Enantiomeric Excess. If the ee of the amine is low, it can be difficult to obtain a crystalline solid. Enantiomeric enrichment can be achieved through diastereomeric salt resolution.
-
Solution: Diastereomeric Salt Resolution Protocol
-
Dissolve the racemic or enantioenriched free amine in a suitable solvent, such as ethanol or isopropanol.
-
Add 0.5 to 1.0 molar equivalents of a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-di-p-toluoyl-tartaric acid.[18][19][20]
-
Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystalline salt by filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberate the free amine from the crystalline salt by treatment with a base (e.g., aqueous NaOH or NaHCO₃) and extract with an organic solvent.[18][21]
-
Analyze the ee of the recovered amine. This process can be repeated to achieve higher enantiopurity.
-
-
Caption: Workflow for Diastereomeric Salt Resolution.
References
-
Hu, L., Zhang, Y., Zhang, Q., Yin, Q., & Zhang, X. (2020). Ruthenium‐Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition, 59(13), 5321–5325. [Link]
- Bai, S., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines.
-
Sci-Hub. (n.d.). Ruthenium‐Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Retrieved from [Link]
-
PubMed. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition. [Link]
-
Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]
-
Zhang, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (n.d.). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. Retrieved from [Link]
-
SciELO. (2021). A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines (+)-BINOL and Pure Shift Experiment. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (n.d.). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. Retrieved from [Link]
-
Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]
-
Bull, J. A., et al. (2023). BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids. Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). Is there a simple procedure to make HCl salt of amine compound without using HCl gas.? Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]
-
ScienceMadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
ResearchGate. (n.d.). Ir‐catalyzed asymmetric hydrogenation of N‐alkyl and N‐aryl imines promoted by attractive noncovalent interactions. Retrieved from [Link]
-
Takeda Pharmaceutical Company Limited. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Effect of hydrogen pressure on reductive amination of furfural. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Nature Communications. (2020). The combination of asymmetric hydrogenation of olefins and direct reductive amination. [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]
-
MDPI. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Molecules. [Link]
-
EPub Bayreuth. (2020). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]
-
ResearchGate. (n.d.). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Retrieved from [Link]
-
NIH. (2011). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. Advanced Synthesis & Catalysis. [Link]
-
Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]
-
NIH. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. [Link]
-
ResearchGate. (n.d.). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Indian Academy of Sciences. (1998). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
PubMed Central. (2020). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. [Link]
-
RSC Publishing. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. [Link]
-
ResearchGate. (n.d.). Recent Developments in Optical Resolution. Retrieved from [Link]
-
ACS Publications. (2014). Iron Catalysts Containing Amine(imine)diphosphine P-NH-N-P Ligands Catalyze both the Asymmetric Hydrogenation and Asymmetric Transfer Hydrogenation of Ketones. Organometallics. [Link]
-
Thieme. (2008). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis. [Link]
-
MDPI. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. ChemProc. [Link]
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- 3. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-1-(o-Tolyl)butan-1-amine hydrochloride
Welcome to the technical support guide for (S)-1-(o-Tolyl)butan-1-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of this critical chiral building block.[1] We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My product "oils out" during recrystallization instead of forming crystals. What's happening?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. The primary causes are:
-
Cooling too rapidly: The system doesn't have enough time to nucleate and grow crystals.
-
Inappropriate solvent: The solvent may be too good, preventing the solute from precipitating, or there may be significant impurities present that act as a eutectic mixture.
-
Impurity levels: High levels of impurities can depress the melting point and interfere with crystal lattice formation.
Quick Fix: Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. If that fails, gently reheat the solution until it's homogeneous again and allow it to cool much more slowly. Consider adding a seed crystal if one is available.
Q2: After purification, the chemical purity by HPLC is high, but the enantiomeric excess (% ee) is still low. Why?
A: Standard purification techniques like achiral chromatography or simple recrystallization are generally ineffective at separating enantiomers.[2] Enantiomers have identical physical properties (solubility, boiling point, etc.) in an achiral environment. To improve the enantiomeric excess, you must employ a chiral separation method, such as diastereomeric salt resolution or chiral chromatography.
Q3: What is the best analytical method to determine the enantiomeric purity of my sample?
A: Chiral High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for enantiomeric purity analysis due to its robustness and the wide availability of chiral stationary phases (CSPs).[3][] It provides excellent resolution and accurate quantification of enantiomers.[3] Supercritical Fluid Chromatography (SFC) is another powerful technique, often offering faster analysis times.[3]
Q4: Can I use a standard silica gel column to purify the amine hydrochloride?
A: It is generally not recommended. Primary amine hydrochlorides are highly polar and can interact very strongly with the acidic silanol groups on standard silica gel. This can lead to poor recovery, significant peak tailing, and potential decomposition. If chromatographic purification is necessary, consider using a reverse-phase column or protecting the amine group (e.g., as a Boc-carbamate) before purification, followed by a deprotection step.
Purification Troubleshooting Guides
This section provides in-depth protocols and the scientific rationale for addressing the most common purification challenges.
Workflow: From Crude Product to Purified (S)-Amine HCl
The following diagram outlines the logical workflow for purifying crude this compound.
Caption: Decision workflow for purification.
Guide 1: Enhancing Chemical Purity via Recrystallization
Recrystallization is a powerful technique for removing insoluble, soluble, and trace impurities based on differences in solubility.[5] The principle relies on dissolving the impure compound in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.[5]
Experimental Protocol:
-
Solvent Screening: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the amine hydrochloride completely at high temperatures but poorly at low temperatures.
-
Procedure: Test small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, water, or mixtures thereof). Heat to boiling to check for dissolution and cool in an ice bath to observe crystal formation.
-
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate and a stir bar). Add just enough solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under a vacuum.
Data Presentation: Solvent Screening
| Solvent System | Solubility (at Boiling) | Crystal Formation (at 0°C) | Notes |
| Isopropanol (IPA) | High | Excellent, white needles | Often a good starting point for amine hydrochlorides. |
| Ethanol/Water (9:1) | High | Good, may need seeding | Water can help reduce solubility at cold temperatures. |
| Acetonitrile | Moderate | Slow formation | Can be useful for highly impure samples. |
| Water | Very High | Poor, often oils out | Generally too polar, solubility remains high even when cold. |
Guide 2: Enhancing Enantiomeric Purity via Diastereomeric Salt Resolution
This is the classic and most common method for separating enantiomers on a preparative scale.[6] It involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[6][7]
Experimental Protocol:
-
Selection of Resolving Agent: For a basic amine, a chiral acid is used. Tartaric acid is a common and effective choice.[6] For this guide, we will use L-(+)-Tartaric acid.
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic 1-(o-Tolyl)butan-1-amine (as the free base) in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-Tartaric acid in the minimum amount of the same hot solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.
-
-
Fractional Crystallization:
-
Heat the mixture until the precipitate redissolves completely.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, the ((S)-amine)-((+)-tartrate) salt, will preferentially crystallize.
-
Cool further in an ice bath and collect the crystals by vacuum filtration.
-
Self-Validation: Check the enantiomeric purity of a small sample of the amine liberated from these crystals (see step 4) via chiral HPLC. If the % ee is not sufficient, one or two more recrystallizations of the diastereomeric salt may be required.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt crystals in water.
-
Add a base (e.g., 2M NaOH solution) dropwise until the pH is >10. This deprotonates the tartaric acid and the amine hydrochloride, liberating the free (S)-amine.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free (S)-amine in a non-polar solvent like diethyl ether or MTBE.
-
Slowly add a solution of HCl in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) until precipitation is complete.
-
Collect the this compound crystals by filtration, wash with cold solvent, and dry under vacuum.
-
Caption: Workflow for chiral resolution.
Analytical Methods for Purity Validation
A robust purification protocol requires accurate analytical methods to confirm its success.
Method 1: Chiral HPLC for Enantiomeric Excess (% ee) Determination
This method is critical for validating the success of the diastereomeric resolution.[3][8]
Data Presentation: Chiral HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) | These columns show broad applicability for separating enantiomers of chiral amines. |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (DEA) (e.g., 90:10:0.1) | The non-polar mobile phase is standard for normal-phase chiral separations. DEA is a basic modifier added to improve peak shape and reduce tailing for amines. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detector | UV at 254 nm | The tolyl group provides a strong chromophore for UV detection. |
| Sample Prep | Dissolve ~1 mg of the amine HCl in the mobile phase. | Ensure complete dissolution before injection. |
References
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
-
Seebach, D., et al. (2007). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Retrieved from [Link]
-
Afonso, C. A. M., et al. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Chiral analysis. Retrieved from [Link]
-
Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Tang, W. (n.d.). Chiral Drug Separation. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride
Welcome to the technical support center for the synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving optimal yield and purity.
Chiral amines are crucial building blocks in the pharmaceutical industry, present in approximately 40% of all active pharmaceutical ingredients.[1][2] (S)-1-(o-Tolyl)butan-1-amine, in particular, is a valuable intermediate. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yield and enantiomeric excess (ee). The most common and atom-economical approach is the asymmetric reductive amination of the prochiral ketone, 1-(o-tolyl)butan-1-one.[3][4]
This guide will focus on troubleshooting this key synthetic transformation and the subsequent purification and salt formation steps.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield in a reductive amination process is a common problem that can stem from several factors, primarily related to the delicate equilibrium of imine formation and the subsequent reduction step.
Root Cause Analysis:
-
Incomplete Imine Formation: The reaction begins with the condensation of the ketone (1-(o-tolyl)butan-1-one) and an amine source (e.g., an ammonium salt) to form an imine intermediate. This is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[5]
-
Competitive Ketone Reduction: The reducing agent, intended for the imine, can also reduce the starting ketone to the corresponding alcohol (1-(o-tolyl)butan-1-ol). This is especially problematic with powerful, non-selective reducing agents like sodium borohydride (NaBH₄).[6][7]
-
Reductant Instability or Inactivity: Hydride-based reducing agents can degrade upon improper storage or handling. Their effectiveness is paramount for driving the reaction to completion.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and solvent play a critical role. Imine formation is typically favored under weakly acidic conditions (pH 4-6), which catalyze water elimination without excessively protonating the amine nucleophile.[5][6]
-
Product Loss During Workup: The basic nature of the amine product requires careful pH adjustment during aqueous extraction to prevent its loss as a water-soluble ammonium salt. Emulsion formation can also lead to significant mechanical losses.
Troubleshooting Workflow & Solutions
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: Troubleshooting logic for low reaction yield.
Recommended Optimization Protocol:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-(o-tolyl)butan-1-one (1.0 eq.) and the amine source (e.g., NH₄OAc, 3-10 eq.) in an anhydrous solvent (e.g., MeOH or DCM).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 1-2 hours. You can monitor the disappearance of the ketone spot by TLC. For challenging cases, consider pre-forming the imine.[8]
-
Selective Reduction: Cool the mixture to 0 °C. Add a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq.) portion-wise to control any exotherm.[9] This reagent is less likely to reduce the ketone compared to NaBH₄.[7]
-
Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 3-24 hours.[7][9] Upon completion, quench carefully with a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
Question 2: The enantiomeric excess (ee) of my product is poor. How can I improve stereoselectivity?
Answer: Achieving high enantioselectivity is the central challenge of this synthesis. Poor ee is almost always linked to the catalyst system or reaction conditions that control the facial selectivity of the hydride attack on the imine intermediate.
Root Cause Analysis:
-
Ineffective Chiral Catalyst/Ligand: The choice of chiral catalyst is paramount. The catalyst's structure dictates the chiral environment around the imine during the reduction step.[10] Catalyst deactivation or using a suboptimal ligand will lead to a racemic or near-racemic product.
-
Unfavorable Reaction Conditions: Temperature, solvent, and pressure (for catalytic hydrogenation) significantly influence the transition state energies of the diastereomeric pathways, thereby affecting the ee.[4] Higher temperatures can reduce selectivity by allowing the reaction to overcome the energy barrier for the formation of the undesired enantiomer.
-
Background Uncatalyzed Reaction: If the reducing agent is potent enough to reduce the imine without catalytic activation, a racemic background reaction can occur, lowering the overall ee.
-
Biocatalytic Alternatives: For ultimate selectivity, biocatalysis using engineered enzymes like transaminases (ATAs) or imine reductases (IREDs) often provides superior results, with ee values frequently exceeding 99%.[1][11][12]
Strategies for Enhancing Enantioselectivity:
| Strategy | Action | Rationale & Key Considerations |
| Catalyst Screening | Test various chiral catalyst systems (e.g., Ru/C₃-TunePhos, Ir/P-Phos, Rh/ZhaoPhos).[3][13] | Different ligand scaffolds create unique chiral pockets. A systematic screen is often necessary to find the optimal match for the substrate. |
| Condition Optimization | Systematically vary temperature, solvent, and H₂ pressure (if applicable). | Lowering the reaction temperature (e.g., from RT to 0 °C or lower) often increases enantioselectivity. Solvents can influence catalyst conformation and solubility. |
| Enzyme Screening | Employ engineered ω-transaminases or imine reductases. | Biocatalysts offer unparalleled selectivity due to their highly structured active sites. They operate under mild, aqueous conditions, making them a green chemistry alternative.[1][12] |
| Resolution | If a racemic synthesis is performed, resolve the enantiomers. | Classical resolution via diastereomeric salt formation with a chiral acid (e.g., L-tartaric acid) can be effective but is less atom-economical.[14][15] Chiral HPLC or SFC can also be used for purification.[] |
Question 3: The final hydrochloride salt formation is problematic (oily product, low yield). What should I do?
Answer: Formation of a crystalline hydrochloride salt is crucial for the final product's stability, purity, and ease of handling. An oily product or poor recovery indicates issues with purity, solvent choice, or the presence of water.
Root Cause Analysis:
-
Impure Amine Freebase: Residual solvents, unreacted starting materials, or side products can act as crystallization inhibitors, resulting in an oil.
-
Incorrect Solvent System: The ideal solvent should readily dissolve the amine freebase but provide very low solubility for the hydrochloride salt, thus promoting precipitation.
-
Presence of Water: The hydrochloride salt can be hygroscopic. Traces of water in the amine solution or the HCl source can lead to the formation of a sticky or oily hydrate.
-
Stoichiometry of HCl: An excess of HCl can sometimes lead to the formation of less stable, oily dihydrochloride species or other complexes.
Protocol for Crystalline Salt Formation:
Caption: Workflow for optimal hydrochloride salt crystallization.
Troubleshooting Tips:
-
If an oil forms: Try adding a different, less polar co-solvent (e.g., heptane) to induce precipitation. Alternatively, remove the solvent and re-dissolve the oil in a minimal amount of a different solvent system. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
If yield is low: Check the filtrate for dissolved product. The mother liquor can be concentrated and a second crop of crystals collected. Ensure the pH of any previous aqueous layers was basic enough (>10) to extract all the free amine.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose reducing agent for this reductive amination? A1: Sodium triacetoxyborohydride (NaBH(OAc)₃, also known as STAB) is often the reagent of choice. It is milder than NaBH₄ and shows excellent selectivity for reducing imines in the presence of ketones or aldehydes.[6][9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and releases HCN gas under acidic conditions, requiring careful handling.[5][17]
Q2: How should I monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 10-20% EtOAc in hexanes. The ketone starting material will have a higher Rf than the more polar amine product. Staining with ninhydrin can help visualize the amine spot. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[7]
Q3: What are the critical safety precautions for this synthesis? A3:
-
Hydride Reagents: Handle sodium borohydride derivatives in a fume hood away from water, with which they can react to produce flammable hydrogen gas.
-
Catalysts: Some hydrogenation catalysts (e.g., Pd/C, Raney Ni) can be pyrophoric and should be handled carefully, especially when dry.
-
Solvents: Use anhydrous solvents, as water can quench reagents and reduce yield.
-
HCl: Use appropriate personal protective equipment (PPE) when handling corrosive HCl solutions or gas.
Q4: Can I use biocatalysis for this synthesis on a lab scale? A4: Absolutely. Engineered ω-transaminases are commercially available and highly effective for this type of transformation. They offer excellent enantioselectivity (>99% ee) and operate in environmentally friendly aqueous buffer solutions.[11][12] This approach can simplify purification and often provides a more direct route to the desired enantiopure amine.
References
-
Reductive amination - Wikipedia. [Link]
-
Grogan, G. (2018). Biocatalytic imine reductions and reductive aminations are an important tool to access high value primary, secondary, and tertiary chiral amines. Research Explorer. [Link]
-
Jadhav, V. H. (2022). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Xie, J.-H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society. [Link]
-
Shi, Y., et al. (2022). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Chinese Journal of Chemistry. [Link]
-
Various Authors (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. [Link]
-
Royal Society of Chemistry. General Procedure A: Reductive amination. Supporting Information. [Link]
-
Various Authors (2023). Question about reductive amination reaction procedure. Reddit r/Chempros. [Link]
-
Moragas, T., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Al-Harrasi, A., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]
-
Various Authors (2023). What's wrong with my reductive amination? I barely got any product. Reddit r/OrganicChemistry. [Link]
-
Various Authors (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]
-
Various Authors (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]
-
Pinto, A. C., et al. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]
-
Man, H., et al. (2021). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. ChemBioChem. [Link]
-
Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemRxiv. [Link]
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- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
(S)-1-(o-Tolyl)butan-1-amine hydrochloride stability and degradation issues
Technical Support Center: (S)-1-(o-Tolyl)butan-1-amine hydrochloride
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. As a chiral primary amine hydrochloride containing an aromatic tolyl group, this molecule presents specific stability challenges that must be understood and managed to ensure experimental integrity, analytical accuracy, and the development of a stable drug product. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
FAQ 1: Initial Handling and Storage
Question: I have just received a new batch of this compound. What are the critical parameters for its storage and handling to prevent premature degradation?
Answer: Proper initial handling and storage are fundamental to preserving the integrity of this compound. The molecule's structure—a primary aromatic amine salt—dictates its sensitivities.
-
Temperature: While specific data for this molecule is not published, aromatic amines, in general, can be susceptible to thermal stress.[1] For long-term storage, it is recommended to keep the solid material in a tightly sealed container at a controlled low temperature, typically 2-8°C. For routine laboratory use, storage at controlled room temperature (20-25°C) away from direct heat sources is acceptable for shorter periods. Always consult the supplier's recommendation if available.[2][3]
-
Light Exposure: Aromatic amines are often photosensitive and can discolor or degrade upon exposure to UV or visible light.[4][5] This photodegradation can involve complex radical mechanisms or photo-oxidation.[5] Therefore, the compound must be stored in an amber vial or a light-blocking container to minimize exposure. All weighing and solution preparation should be performed in a timely manner, avoiding prolonged exposure to intense laboratory lighting. For critical studies, working under yellow light is advisable. The principles outlined in the ICH Q1B guideline for photostability testing should be considered best practice for handling.[6]
-
Atmosphere and Moisture: Amine hydrochloride salts can be hygroscopic. Absorption of moisture can lead to physical changes (e.g., clumping) and may accelerate hydrolytic degradation, especially at elevated temperatures. Storage in a desiccator or under an inert atmosphere (like nitrogen or argon) is best practice, particularly for long-term reference standards.[7] The container should always be sealed tightly after use.
FAQ 2: Solution Stability and Solubility Issues
Question: I am dissolving the compound in an aqueous buffer for my experiment, but I'm observing a color change (e.g., turning yellow/brown) and/or precipitation over time. What is happening?
Answer: This is a common issue related to both the chemical stability and physicochemical properties of aromatic amine salts.
-
Oxidative Degradation: The most likely cause of color change is oxidation. Aromatic amines are susceptible to oxidation, which can be catalyzed by trace metals, dissolved oxygen, or light exposure, often forming highly colored quinone-imine type structures. Preparing solutions fresh daily is the best mitigation strategy. If solutions must be stored, they should be purged with an inert gas (nitrogen or argon) and kept in the dark at 2-8°C.
-
pH-Dependent Solubility and Free Base Precipitation: this compound is the salt of a weak base (the amine) and a strong acid (HCl).[8] Its solubility is highly dependent on pH. In acidic to neutral pH, it exists primarily in its protonated, more soluble ammonium form. If the pH of your solution is raised (e.g., by using a basic buffer or through interaction with other formulation components), the equilibrium will shift towards the unprotonated "free base" form. The free base is significantly less water-soluble than the hydrochloride salt and may precipitate out of solution.
-
Troubleshooting Tip: Always check the pH of your final solution. If you suspect free base precipitation, acidifying the solution slightly should redissolve the compound. Be aware that hydrochloride salts can also exhibit reduced solubility in the presence of high concentrations of chloride ions due to the "common ion effect".[9]
-
FAQ 3: Appearance of Unknown Peaks in Chromatography
Question: My HPLC analysis of a stored sample or a stressed formulation shows new, small peaks that were not present in the initial analysis. How do I begin to investigate this?
Answer: The appearance of new peaks is a clear indicator of degradation. A systematic investigation is required to identify the source and nature of the degradation, which is a core activity in pharmaceutical development.[10] This process is known as a forced degradation study or stress testing.[11] Its goals are to identify likely degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can resolve and quantify these new impurities.[12][13]
The first step is to determine which stress factor is causing the degradation. This is achieved by subjecting the compound to a series of controlled, harsh conditions as detailed in the troubleshooting guide below.
Troubleshooting Guide 1: A Practical Approach to Forced Degradation
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and assess the compound's intrinsic stability. This is a foundational step mandated by regulatory bodies like the ICH.[14]
Workflow Overview:
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture. Keep an unstressed control sample stored at 2-8°C in the dark.
-
Apply Stress Conditions: Treat aliquots of the stock solution (and some solid sample for thermal/photo stress) as described in the table below. The goal is to achieve 5-20% degradation of the active ingredient; adjust time and temperature if degradation is too low or too high.[14]
Stress Condition Typical Parameters Rationale & Expected Degradation Acid Hydrolysis 0.1 M HCl at 60-80°C for 2-8 hours While the amine hydrochloride is stable to acid, other functional groups could be susceptible. Generally, low degradation is expected. Base Hydrolysis 0.1 M NaOH at 60-80°C for 2-8 hours Neutralization to the less stable free base can promote oxidation or other reactions. Oxidation 3% H₂O₂ at room temperature for 24 hours Highly relevant for aromatic amines. Expect N-oxide formation or degradation of the aromatic ring, often with color change. Thermal Degradation 80°C (in solution and as solid) for 48 hours Tests for inherent thermal lability. Amine salts can decompose at high temperatures.[1][15] Photostability Expose to light source per ICH Q1B (1.2 million lux hours visible, 200 watt hours/m² UV) Tests for light sensitivity. Aromatic systems are often photoreactive.[5][6] -
Analysis: Before injection, neutralize the acid and base-stressed samples to prevent damage to the HPLC column. Analyze all samples (including the control) using a high-resolution HPLC method, preferably with both a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Evaluation:
-
Compare Chromatograms: Compare the chromatograms from stressed samples to the control. Identify new peaks.
-
Assess Peak Purity: Use the PDA detector to check the peak purity of the main this compound peak to ensure no degradants are co-eluting.
-
Mass Balance: The total amount of drug detected (main peak + all degradation peaks) should ideally be close to 100% of the initial amount. Poor mass balance suggests some degradants are not being detected (e.g., they are volatile or don't have a UV chromophore).
-
Identify Degradants: Use the MS data to obtain the mass of the degradation products, which provides critical clues to their structure.
-
Troubleshooting Guide 2: Developing a Stability-Indicating Method
Question: My current HPLC method shows the main peak merging with a new impurity peak from my stressed samples. How do I improve the separation?
Answer: A method that cannot separate the drug from its degradation products is not "stability-indicating".[13] Method development is required to achieve adequate resolution. Reversed-phase HPLC is the workhorse for this.[16]
Systematic Approach to Method Development:
Caption: Workflow for Stability-Indicating Method Development.
Key Parameters to Adjust:
-
Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) can significantly alter selectivity. Screen both.
-
Mobile Phase pH: This is critical for ionizable compounds like amines. At low pH (e.g., 2.5-3.5 using formic acid or phosphate buffer), the amine is fully protonated. At a higher pH (e.g., 6.5-7.5, use a phosphate or ammonium acetate buffer), its retention behavior will change dramatically. The pKa of the amine dictates the optimal pH range for analysis.
-
Column Chemistry: If a standard C18 column fails, try a different stationary phase. A Phenyl-Hexyl column can offer different selectivity for aromatic compounds due to π-π interactions.
-
Gradient Profile: A shallow gradient (a slow increase in the percentage of organic solvent) often provides the best resolution for closely eluting impurities.
Example Starting HPLC Method:
| Parameter | Recommended Starting Condition |
| Column | C18, 100 Å, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 220 nm and 265 nm (or PDA 200-400 nm) |
| Injection Vol. | 5 µL |
References
- CHIRAL LABORATORIES. Forced Degradation Studies.
- MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- ResearchGate. (2025). Photochemistry of Aliphatic and Aromatic Amines.
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Wikipedia. Flux (metallurgy).
- BioProcess International. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation.
- PubMed. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- MedCrave online. (2016). Forced Degradation Studies.
- National Center for Biotechnology Information (PMC). (2022). Impact of Solvent on the Thermal Stability of Amines.
- AmbioPharm. What is a stability indicating method? | Peptide Testing.
- ResearchGate. Thermal degradation rates of different amines. | Download Table.
- BLD Pharmatech. Safety Data Sheet.
- University of Kentucky UKnowledge. (2015). Thermal Degradation Of Amines For Co 2 Capture.
- BLDpharm. This compound.
- Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Purdue University. Amines.
- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
- Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- IAGIM. Photostability.
- Thermo Fisher Scientific. Separation of heat stable amine salts in methyldiethanolamine (MDEA) solutions using high-pressure IC.
- King-Pharm. 1-(o-tolyl)butan-1-amine hydrochloride [1129269-45-9].
- Sunway Pharm Ltd. (R)-1-(o-Tolyl)butan-1-amine hydrochloride.
- American Elements. (S)-1-(p-Tolyl)butan-1-amine hydrochloride.
- BLDpharm. 4-(p-Tolyl)butan-1-amine hydrochloride.
- ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
- Advanced ChemBlocks. (R)-1-(o-tolyl)butan-1-amine hydrochloride 95%.
- ResearchGate. (2022). Is an amine in salt form or free after prep HPLC (0.1% formic acid) and freeze drying?.
- MySkinRecipes. (S)-1-(p-Tolyl)butan-1-amine.
- National Center for Biotechnology Information (PubChem). (114C)butan-1-amine.
- BLDpharm. 4-Chloro-1-(p-tolyl)butan-1-one.
- BLDpharm. (R)-1-(p-Tolyl)ethanamine.
Sources
- 1. Amine Thermal Degradation [bre.com]
- 2. (R)-1-(o-Tolyl)butan-1-amine hydrochloride - CAS:698378-41-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]
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- 16. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride
Welcome to the technical support center for the synthesis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Side Reactions & Purification Issues
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Issue 1: Low Yield of Racemic 1-(o-Tolyl)butan-1-amine in Reductive Amination
Question: I am performing a reductive amination of 1-(o-tolyl)butan-1-one with an ammonia source and a borohydride reagent, but my yields of the racemic amine are consistently low. What are the likely causes and how can I improve the yield?
Probable Causes & Solutions:
-
Incomplete Imine Formation: The cornerstone of a successful reductive amination is the efficient formation of the imine intermediate.[1][2][3] The equilibrium between the ketone/ammonia and the imine/water can be unfavorable.
-
Solution 1: Water Removal: If not using a reducing agent that is tolerant of water, the presence of water can hinder imine formation. Consider using a dehydrating agent. However, with reagents like sodium triacetoxyborohydride, this is less of a concern.[4][5]
-
Solution 2: pH Control: The pH of the reaction is critical. Imine formation is typically acid-catalyzed, but a highly acidic medium will protonate the ammonia source, rendering it non-nucleophilic. A slightly acidic pH (around 4-5) is often optimal.[2] Acetic acid is a commonly used catalyst for this purpose.[4][6][7]
-
-
Side Reaction: Aldol Condensation: Under basic conditions, the starting ketone, 1-(o-tolyl)butan-1-one, can undergo self-condensation of the aldol type, leading to high molecular weight impurities and reducing the amount of ketone available for amination.[8]
-
Solution: Maintain a neutral to slightly acidic pH throughout the reaction to suppress this side reaction.
-
-
Side Reaction: Ketone Reduction: Some reducing agents, like sodium borohydride (NaBH₄), can directly reduce the starting ketone to the corresponding alcohol (1-(o-tolyl)butan-1-ol).[5]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this reason.[2][4][5] If using NaBH₄, it should be added after allowing sufficient time for imine formation.[5]
-
Issue 2: Presence of N-Formylated Byproduct
Question: After performing the synthesis, particularly when using formic acid derivatives, I am observing a significant amount of an N-formylated byproduct. Why does this happen and how can I obtain the desired primary amine?
Probable Cause & Solution:
-
Leuckart-Wallach Reaction Conditions: When using formic acid, ammonium formate, or formamide as the nitrogen and reducing source (the Leuckart-Wallach reaction), the formation of an N-formylated derivative is a common outcome.[8][9][10][11] The reaction proceeds through the formation of this stable amide intermediate.
-
Solution: Hydrolysis: The N-formyl group must be cleaved to yield the free primary amine. This is typically achieved by hydrolysis under acidic conditions (e.g., refluxing with aqueous HCl).[11] This step is essential and should be incorporated into the workup procedure.
-
Issue 3: Formation of Secondary and Tertiary Amines
Question: My final product is contaminated with what appear to be secondary and/or tertiary amines. How are these forming and what can I do to prevent them?
Probable Cause & Solution:
-
Over-Alkylation: The primary amine product is nucleophilic and can react with the imine intermediate or even the starting ketone in a subsequent reductive amination cycle. This leads to the formation of secondary and tertiary amines.[8][9] This is a common issue in reductive amination reactions.[2]
-
Solution 1: Excess Ammonia Source: Using a large excess of the ammonia source (e.g., ammonium acetate) can statistically favor the reaction of the ketone with ammonia over the newly formed primary amine, thus minimizing over-alkylation.[4][9]
-
Solution 2: Controlled Reagent Addition: In some setups, slow addition of the reducing agent to the mixture of the ketone and ammonia source can help to reduce the concentration of the primary amine available for subsequent reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the precursor, 1-(o-tolyl)butan-1-one?
The most direct and common method for synthesizing the ketone precursor is through a Friedel-Crafts acylation of toluene with butyryl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[12]
Q2: What are the advantages of using biocatalysts like transaminases for the synthesis of (S)-1-(o-Tolyl)butan-1-amine?
Engineered transaminases offer a highly enantioselective route to chiral amines.[13][14][15] They can be used for the asymmetric amination of the prochiral ketone, 1-(o-tolyl)butan-1-one, to directly produce the desired (S)-enantiomer with very high enantiomeric excess (>99% ee).[13][15] This biocatalytic approach avoids the need for chiral auxiliaries or the resolution of a racemic mixture, making it a "greener" and more atom-economical method.[1]
Q3: Can I use catalytic hydrogenation for the reductive amination step?
Yes, asymmetric transfer hydrogenation or direct asymmetric hydrogenation are powerful methods for producing chiral amines.[16][17][18] These methods often employ transition metal catalysts (e.g., Ruthenium, Iridium) with chiral ligands to achieve high enantioselectivity.[19] Asymmetric transfer hydrogenation has the advantage of not requiring high-pressure hydrogenation equipment.[17] However, catalyst deactivation by the product amine can sometimes be a challenge.[16]
Q4: How can I confirm the enantiomeric purity of my final product?
The enantiomeric purity is typically determined using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification and the calculation of the enantiomeric excess (ee).
Visualizing the Synthetic Pathway and Side Reactions
The following diagram illustrates the primary synthetic route to this compound via reductive amination and highlights the key side reactions that can occur.
Caption: Synthetic pathway and common side reactions.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is optimized to minimize side reactions like ketone reduction and aldol condensation.
-
To a solution of 1-(o-tolyl)butan-1-one (1.0 eq) and ammonium acetate (10 eq) in a suitable solvent like dichloromethane (DCE) or tetrahydrofuran (THF), add acetic acid (1-2 eq).[4]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30°C.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic amine.
| Reagent | Molar Eq. | Purpose |
| 1-(o-tolyl)butan-1-one | 1.0 | Starting material |
| Ammonium Acetate | 10 | Ammonia source |
| Acetic Acid | 1-2 | Catalyst for imine formation |
| Sodium Triacetoxyborohydride | 1.5 | Selective reducing agent |
| Dichloromethane (DCE) | - | Solvent |
Protocol 2: Hydrolysis of N-Formyl Byproduct
This procedure is for cleaving the N-formyl group that may form under Leuckart-Wallach conditions.
-
Dissolve the crude product containing the N-formyl derivative in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a strong base (e.g., 10M NaOH) to a pH > 12, ensuring the free amine precipitates or can be extracted.
-
Extract the free amine with an organic solvent like diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
References
-
Moore, M. L. (2011). The Leuckart Reaction. In Organic Reactions. John Wiley & Sons, Inc. Retrieved from [Link]
-
Wikipedia. (2023). Leuckart reaction. Wikipedia. Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Grokipedia. Retrieved from [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
-
Harnisch, J., et al. (2020). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. Diva-portal.org. Retrieved from [Link]
-
Zhang, X. (2006). Highly Enantioselective Synthesis of Amines by Asymmetric Hydrogenation. CORE. Retrieved from [Link]
-
Makhubela, B. C. E., et al. (2019). Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. PubMed Central. Retrieved from [Link]
-
Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link]
-
Reddy, M. S., et al. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Rowles, I., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. PubMed Central. Retrieved from [Link]
-
Professor Dave Explains. (2020). Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. Retrieved from [Link]
-
Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
-
ResearchGate. (2020). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Fan, Q.-A., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Retrieved from [Link]
-
TUprints. (2022). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. TUprints. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. Retrieved from [Link]
-
Bartleby. (2021). Answered: Imines can undergo reduction reactions.... Bartleby. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved from [Link]
-
Keck Science Department. (2022). Reductive Amination: Preparation of an Imine. YouTube. Retrieved from [Link]
-
ResearchGate. (2012). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
ChemSrc. (n.d.). 1-(o-tolyl)butan-1-amine hydrochloride. ChemSrc. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. Retrieved from [Link]
-
Chemiz. (2021). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. YouTube. Retrieved from [Link]
-
ScienceMadness. (2004). One-pot reductive amination of aldehydes and ketones.... ScienceMadness. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile.... Royal Society of Chemistry. Retrieved from [Link]
-
PubMed Central. (2010). Conversion of 1-(o-Nitroaryl)methyl p-Tolyl Sulfones into Anthranilic Ester Analogues. PubMed Central. Retrieved from [Link]
-
American Elements. (n.d.). (S)-1-(p-Tolyl)butan-1-amine hydrochloride. American Elements. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PubMed Central. Retrieved from [Link]
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How to improve the enantiomeric excess of (S)-1-(o-Tolyl)butan-1-amine hydrochloride
Welcome to the technical support center for the synthesis and enantiomeric purification of (S)-1-(o-Tolyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Chiral amines like (S)-1-(o-Tolyl)butan-1-amine are critical building blocks in asymmetric synthesis, making the ability to produce them in high enantiomeric purity a crucial skill.[1] This document provides in-depth, field-proven insights to help you overcome common challenges and enhance your enantiomeric excess (ee).
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section addresses specific problems you may encounter during your experiments. The troubleshooting process should always begin with a validated analytical method to ensure the accuracy of your enantiomeric excess measurements.
Q1: My initial reaction resulted in a low enantiomeric excess. Where do I begin troubleshooting?
A1: A low enantiomeric excess (ee) can stem from multiple sources, ranging from analytical error to sub-optimal reaction conditions. Before modifying the synthesis, it is critical to confirm that your analytical method is accurate and reliable.[2]
Step 1: Validate Your Analytical Method
It is not uncommon for chromatographic artifacts or an unoptimized separation method to give the appearance of low enantioselectivity.[2]
-
Action: Prepare a true racemic sample of 1-(o-Tolyl)butan-1-amine.
-
Test: Analyze the racemic sample using your chiral chromatography method (e.g., HPLC or GC).
-
Expected Result: You should observe two distinct, baseline-separated peaks with an equal area ratio (50:50).
-
Troubleshooting: If the peaks are not well-resolved, your analytical method requires optimization before you can trust the ee values from your reaction.
dot
Caption: Initial troubleshooting workflow for low enantiomeric excess.
Step 2: Scrutinize Reagents and Conditions
Once your analytical method is validated, investigate the chemical aspects of the reaction.
-
Purity of Starting Materials: Impurities can poison catalysts or promote non-selective background reactions, directly lowering the overall ee.[2][3] Ensure the starting o-tolylacetonitrile or related precursor is of high purity.
-
Reaction Conditions:
-
Temperature: Asymmetric reductions or resolutions are highly sensitive to temperature. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[4]
-
Solvent: The solvent can significantly influence the catalyst's chiral environment. A solvent screen is often necessary to find optimal conditions.[3]
-
Water Content: Many asymmetric reactions, especially those involving boranes or organometallic catalysts, must be conducted under strictly anhydrous conditions. Water can deactivate the catalyst and reduce ee.[4]
-
Q2: My diastereomeric recrystallization is not effectively increasing the enantiomeric excess. What factors should I optimize?
A2: Diastereomeric recrystallization is a powerful classical resolution technique, but its success hinges on the solubility difference between the two diastereomeric salts.[5][6] If enrichment is poor, a systematic optimization of the crystallization parameters is required.
The core principle involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent) to form two diastereomeric salts, (S)-amine·(R)-acid and (R)-amine·(R)-acid. These diastereomers have different physical properties and can be separated.[5]
dot
Caption: Principle of Diastereomeric Salt Resolution.
Key Optimization Parameters:
-
Solvent Selection: This is the most critical variable. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A solvent screening is essential.
-
Cooling Rate: Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice, leading to lower purity. Slow, controlled cooling is paramount for selective crystallization.[6]
-
Number of Recrystallizations: Often, a single crystallization is insufficient. The isolated crystals may need to be re-dissolved and recrystallized one or more times to achieve high diastereomeric excess.
-
Choice of Resolving Agent: Not all resolving agents are equally effective. If optimization fails with one agent (e.g., L-tartaric acid), screen others like dibenzoyl-L-tartaric acid or mandelic acid.
| Parameter | Recommendation | Rationale |
| Solvent | Screen a range of polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate/Hexane mixtures). | The relative solubility of diastereomeric salts is highly solvent-dependent.[6] |
| Cooling | Cool slowly from boiling to room temperature, then transfer to an ice bath. | Allows for equilibrium to be established, favoring crystallization of the less soluble salt.[7] |
| Seeding | Add a seed crystal of the desired pure diastereomer once the solution is saturated. | Induces crystallization of the desired form and can prevent oiling out or spontaneous precipitation. |
| Kinetics | In some systems, one diastereomer crystallizes much faster. Quick filtration may yield a purer product. | This kinetically controlled resolution can sometimes provide higher purity than a thermodynamically controlled process.[7] |
General Protocol for Diastereomeric Recrystallization
-
Salt Formation: Dissolve racemic 1-(o-Tolyl)butan-1-amine in a suitable solvent (e.g., ethanol). Add 0.5 to 1.0 molar equivalent of an enantiomerically pure chiral resolving acid (e.g., L-tartaric acid). Heat the mixture to obtain a clear solution.
-
Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. For very slow cooling, place the flask in an insulated container.
-
Isolation: Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent to remove the mother liquor.
-
Analysis: Dry the crystals and determine the diastereomeric excess (and corresponding ee) by NMR or by liberating the free amine and analyzing via chiral HPLC.
-
Purification: If the desired ee is not reached, repeat steps 2-5.
-
Liberation: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >12. Extract the free (S)-amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Final Salt Formation: Bubble dry HCl gas through a solution of the purified amine in a suitable solvent (e.g., diethyl ether) to precipitate the final this compound product.
Q3: I am exploring enzymatic kinetic resolution, but the conversion stops at ~50% with low ee. How can I improve this?
A3: Enzymatic kinetic resolution (KR) is a highly selective method, but it is inherently limited to a maximum theoretical yield of 50% for the desired amine.[8] If both the conversion and ee are low, the process requires optimization. For yields greater than 50%, a Dynamic Kinetic Resolution (DKR) approach is necessary.
Optimizing Kinetic Resolution (KR):
-
Enzyme Choice: Lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), are commonly used and highly effective for resolving amines.[9][10]
-
Acyl Donor: The choice of the acylating agent is crucial. Simple esters like ethyl acetate can work, but more activated esters (e.g., isopropyl methoxyacetate) often lead to faster reactions and higher enantioselectivity.[10]
-
Solvent: The enzymatic activity and selectivity are highly dependent on the solvent. Nonpolar organic solvents like hexane, toluene, or MTBE are typically preferred.[11]
-
Temperature: Enzyme activity is temperature-dependent. A typical range is 40-70 °C. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation or reduced selectivity.[9][12]
Advancing to Dynamic Kinetic Resolution (DKR):
To overcome the 50% yield limitation of KR, the process can be combined with an in-situ racemization of the unreacted (R)-amine. This is known as Dynamic Kinetic Resolution (DKR), which can theoretically achieve 100% yield of the desired (S)-amide.[8][11]
dot
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with (S)-1-(o-Tolyl)butan-1-amine hydrochloride
Technical Support Center: (S)-1-(o-Tolyl)butan-1-amine hydrochloride
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered with this compound, with a primary focus on solubility. As Senior Application Scientists, we have compiled this guide based on established principles of organic and medicinal chemistry to ensure you can navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility important?
This compound is a chiral amine salt. In drug development and chemical synthesis, achieving appropriate solubility is critical for reaction kinetics, purification, formulation, and ultimately, for the bioavailability of an active pharmaceutical ingredient (API).[1][2] Poor solubility can lead to inconsistent experimental results, low yields, and challenges in formulating a final product.[1] The hydrochloride salt form is generally utilized to enhance the aqueous solubility of the parent amine, a common strategy in pharmaceutical chemistry.[3]
Q2: I'm having trouble dissolving this compound in water. Is this expected?
While the hydrochloride salt is designed to be more water-soluble than the free amine, its solubility is not infinite and can be affected by several factors. The molecule possesses a nonpolar o-tolyl group and a butyl chain, which contribute to its lipophilicity and can limit its aqueous solubility, especially at neutral pH. It is common for such compounds to require specific conditions to fully dissolve.
Q3: Can I convert the hydrochloride salt to the free amine? How would that affect solubility?
Yes, the free amine can be liberated from its hydrochloride salt by treatment with a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the solution is alkaline.[4] This process removes the proton from the ammonium ion, yielding the neutral amine. The free amine is expected to have significantly lower water solubility but much higher solubility in nonpolar organic solvents like diethyl ether, dichloromethane, or toluene.
Q4: Does the chirality ((S)-enantiomer) of the compound significantly impact its solubility compared to the racemic mixture?
While the fundamental chemical properties are the same, the solubility of a pure enantiomer can differ from that of the corresponding racemic mixture.[3][5] This is because the crystal lattice energies of the enantiomerically pure substance and the racemate can be different. In some cases, the pure enantiomer is more soluble than the racemate, and in others, the opposite is true. It is a factor to consider, especially during crystallization and purification steps.[3][5]
Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to diagnosing and solving common solubility problems.
Initial Assessment of the Problem
Before attempting to modify your solvent system, it's crucial to understand the nature of the issue.
| Observation | Potential Cause | Next Steps |
| The compound forms a fine suspension or cloudy solution in water. | Low intrinsic aqueous solubility at the current pH and temperature. | Proceed to the pH Modification or Co-Solvent System protocols. |
| The compound dissolves initially but crashes out over time. | Supersaturation or a change in temperature/pH. | Re-evaluate the solvent capacity; consider using a more robust solvent system or controlling the temperature. |
| The compound turns into an oily or gummy substance at the bottom of the flask. | The free amine may be "oiling out" of the solution due to a pH that is too high. | Verify the pH of your solution; if necessary, add a small amount of acid to re-form the salt. |
Solubilization Workflow
The following diagram outlines a decision-making process for achieving complete dissolution of this compound.
Caption: Decision tree for solubilizing (S)-1-(o-Tolyl)butan-1-amine HCl.
Experimental Protocols
Protocol 1: Basic Aqueous Solubilization via pH Modification
The solubility of amine hydrochlorides in water is highly dependent on pH. Lowering the pH ensures the amine remains in its protonated, more polar, and thus more water-soluble, salt form.
Objective: To dissolve this compound in an aqueous medium.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
Stir plate and stir bar
-
pH meter or pH strips
Procedure:
-
Add the desired amount of this compound to a beaker with a stir bar.
-
Add a portion of the total required volume of deionized water and begin stirring.
-
Monitor the pH of the suspension. It should be acidic, but may not be low enough for complete dissolution.
-
Slowly add 0.1 M HCl dropwise to the stirring suspension.
-
Continue to add acid until the solid material fully dissolves. Monitor the pH to ensure it is in the range of 2-4 for optimal salt stability in solution.
-
Add the remaining deionized water to reach the final desired concentration.
Troubleshooting:
-
If the compound still doesn't dissolve: The required concentration may exceed the intrinsic solubility even at low pH. Consider using a co-solvent (Protocol 2).
-
If a precipitate forms upon adding other reagents: Check for pH changes. The new reagents may be basic, causing the free amine to precipitate.
Protocol 2: Using a Co-Solvent System
When aqueous solubility is insufficient, a water-miscible organic co-solvent can be introduced to increase the overall solvating power of the system for the nonpolar portions of the molecule.
Objective: To prepare a stock solution in a mixed aqueous-organic solvent system.
Materials:
-
This compound
-
Deionized water
-
Co-solvent (e.g., Ethanol, Isopropanol (IPA), Dimethyl sulfoxide (DMSO))
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound into a suitable container.
-
Add a small amount of the chosen co-solvent (e.g., 10-20% of the final volume) and stir. The compound should be more soluble in the organic solvent.
-
Once the compound is wetted or fully dissolved in the co-solvent, slowly add the deionized water portion-wise while stirring vigorously.
-
Continue adding water to the final volume. If the solution becomes cloudy, add a small amount of additional co-solvent until it clears.
Co-Solvent Selection Guide:
| Co-Solvent | Properties | Common Applications |
| Ethanol | Volatile, common lab solvent. | General lab use, suitable for many downstream applications. |
| Isopropanol (IPA) | Slightly less polar than ethanol. | Similar to ethanol, good for general use. |
| DMSO | Highly polar aprotic solvent, strong solubilizing power. | Excellent for preparing high-concentration stock solutions for in vitro assays. Note: Can be difficult to remove. |
Protocol 3: Liberation of the Free Amine for Solubilization in Organic Solvents
For applications requiring the non-salt form (e.g., certain chemical reactions, extraction), the free amine must be generated.
Objective: To convert the hydrochloride salt to the free amine and dissolve it in an organic solvent.
Materials:
-
This compound solution (aqueous)
-
1 M Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Begin with an aqueous solution or suspension of the hydrochloride salt.
-
While stirring, slowly add 1 M NaOH solution. Monitor the pH, continuing to add base until the pH is alkaline (pH 9-11). A milky white precipitate of the free amine may form.[4]
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of the organic extraction solvent (e.g., diethyl ether).
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The free amine will partition into the organic layer.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and the resulting solution will contain the free amine, which can be concentrated under reduced pressure if needed.[4]
Caption: Workflow for converting the HCl salt to the free amine for organic solubilization.
References
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-(p-tolyl)ethanamine. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride? Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A review of drug isomerism and its significance. Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
-
Springer. (2022). The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs. Retrieved from [Link]
-
MedCrave. (2021). Effects of Stereoisomers on Drug Activity. Retrieved from [Link]
-
American Elements. (n.d.). (S)-1-(p-Tolyl)butan-1-amine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Nickel werner complexes of ring substituted alpha-phenylalkylamines.
-
PubChem. (n.d.). N-ethylbutan-1-amine;hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (114C)butan-1-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C-P. Retrieved from [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biomedgrid.com [biomedgrid.com]
Refining purification techniques for (S)-1-(o-Tolyl)butan-1-amine hydrochloride
Welcome to the technical support center for the purification of (S)-1-(o-Tolyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this chiral amine salt. Our focus is on explaining the causality behind experimental choices to empower you to refine your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities typically originate from the synthetic route used to produce the parent amine. The most critical impurity is the undesired (R)-enantiomer. Other common impurities may include unreacted starting materials from the synthesis (e.g., o-tolyl precursors), byproducts from side reactions, and residual solvents.[1] Oxidative degradation products can also form during storage or processing.
Q2: Why is recrystallization the preferred method for purifying this compound?
A2: Recrystallization is a powerful and cost-effective technique for purifying crystalline solids like amine hydrochlorides.[2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[2] For (S)-1-(o-Tolyl)butan-1-amine HCl, a well-selected solvent system can effectively remove both enantiomeric and process-related impurities, leading to a significant increase in both chemical and optical purity.
Q3: How is the hydrochloride salt typically formed from the free amine?
A3: The hydrochloride salt is formed by reacting the free (S)-1-(o-Tolyl)butan-1-amine base with hydrochloric acid. To avoid introducing water, which can complicate crystallization, this is often performed using a solution of HCl in an anhydrous organic solvent, such as diethyl ether or isopropanol.[3] An alternative method involves the use of a trialkylsilyl halide (e.g., trimethylsilyl chloride) in a protic solvent, which generates HCl in situ under anhydrous conditions, often leading to well-defined crystals.[4] Using aqueous HCl is a common error that can lead to a two-phase system and poor recovery.[3]
Q4: What is the role of a chiral resolving agent in purification?
A4: While this guide focuses on purifying the already-formed hydrochloride salt, it's important to understand the role of chiral resolving agents in obtaining the enantiomerically pure free amine in the first place. Chiral resolution involves reacting a racemic amine with a chiral acid (like tartaric acid) to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, including solubility, which allows one to be selectively crystallized and separated.[5][6] The desired enantiomer is then recovered by deprotonating the purified diastereomeric salt.
Purification Workflow Overview
The diagram below illustrates a general workflow for the purification and analysis of this compound.
Caption: General purification and analysis workflow.
Troubleshooting Guide: Recrystallization
Problem 1: My compound "oils out" and does not form crystals upon cooling.
-
Probable Causes:
-
High Impurity Load: Significant levels of impurities can depress the melting point of the compound, causing it to separate as a liquid (oil) at a temperature where it is still highly soluble.
-
Supersaturation: The concentration of the solute is too high, or the solution is being cooled too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.[7]
-
Inappropriate Solvent System: The chosen "bad" solvent may be too miscible with the "good" solvent, or the boiling point of the solvent system is too high.
-
-
Solutions & Rationale:
-
Re-heat and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (5-10% v/v) of the "good" solvent to reduce the overall concentration and then allow it to cool again, much more slowly.[7] This reduces the saturation level, giving molecules more time to form a stable crystal lattice.
-
Insulate the Flask: Slow the cooling rate by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature). This promotes the formation of larger, purer crystals.
-
Change the Solvent System: If oiling out persists, a different solvent pair may be necessary. For a hydrochloride salt, consider pairs like Isopropanol/Hexane or Ethanol/Diethyl Ether. The goal is to find a system where solubility drops sharply over a narrow temperature range.
-
Problem 2: No crystals form, even after the solution has cooled to room temperature or below.
-
Probable Causes:
-
Solution is Not Saturated: The amount of solute is too low for the volume of solvent used.
-
High Energy Barrier to Nucleation: Spontaneous crystal formation (nucleation) sometimes requires a higher energy input to begin.
-
-
Solutions & Rationale:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[7]
-
Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution.[7] This provides a perfect template for further crystallization, bypassing the initial nucleation energy barrier.
-
-
Increase Concentration: If induction methods fail, gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen. This increases the concentration to the point of saturation. Be careful not to evaporate too much solvent, which could lead to oiling out. Once concentrated, allow the solution to cool slowly again.
-
Problem 3: The recovered yield is very low.
-
Probable Causes:
-
Excess "Good" Solvent: Too much of the "good" solvent was used, keeping a significant portion of the product dissolved even at low temperatures.
-
Insufficient Cooling: The solution was not cooled to a low enough temperature to maximize precipitation.
-
Premature Crystallization: The compound crystallized in the funnel during a hot filtration step (if performed).
-
-
Solutions & Rationale:
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, try concentrating the remaining solution (mother liquor) by evaporating some of the solvent and cooling it again to recover a second crop of crystals. Note that the second crop may be less pure than the first.
-
Optimize Solvent Ratio: In the next attempt, reduce the initial volume of the "good" solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude material.[2]
-
Ensure Proper Cooling: Use an ice-water bath to cool the solution for at least 30-60 minutes after it has reached room temperature to maximize recovery.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
Protocols
Protocol 1: Recrystallization of (S)-1-(o-Tolyl)butan-1-amine HCl
This protocol uses a mixed-solvent system of isopropanol (a "good" solvent) and n-hexane (a "bad" or "anti-solvent").
-
Dissolution: Place the crude (S)-1-(o-Tolyl)butan-1-amine HCl (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot isopropanol (e.g., heated to ~60-70°C) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Anti-Solvent Addition: While the isopropanol solution is still warm and stirring, slowly add n-hexane dropwise until the solution becomes faintly and persistently turbid (cloudy).
-
Re-clarification: Gently re-heat the mixture until it becomes a clear solution again. This ensures the system is at the exact point of saturation.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This method is crucial for quantifying the success of the purification by determining the enantiomeric excess (ee).
-
Sample Preparation: Prepare a stock solution of the purified (S)-1-(o-Tolyl)butan-1-amine HCl in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: The separation of chiral amines is highly effective on polysaccharide-based chiral stationary phases (CSPs).[8][9] A typical setup is outlined in the table below.
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® IE or similar amylose tris(3,5-dichlorophenylcarbamate) CSP | These phases provide excellent enantioselectivity for a wide range of chiral amines.[8] |
| Mobile Phase | Isocratic: 90:10 n-Hexane / 2-Propanol (IPA) + 0.1% Diethylamine (DEA) | Normal phase elution provides good resolution. DEA is added to reduce peak tailing by deactivating acidic sites on the silica support. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 25 °C | Room temperature is often sufficient, but temperature control ensures run-to-run reproducibility. |
| Detection | UV at 254 nm or 265 nm | The tolyl group provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 5 - 10 µL | Standard volume to avoid column overloading. |
-
Analysis:
-
Inject a sample of the racemic mixture first to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is desired.[8]
-
Inject the purified sample. Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
References
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. Retrieved from [Link]
Sources
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Impurities in (S)-1-(o-Tolyl)butan-1-amine Hydrochloride Samples
Welcome to the technical support guide for (S)-1-(o-Tolyl)butan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the identification, mitigation, and control of impurities in this chiral amine hydrochloride salt. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
Troubleshooting Guide: Common Impurity-Related Issues
This section addresses specific challenges that may arise during the synthesis, purification, and handling of this compound, providing causal explanations and actionable protocols.
Issue 1: Poor Enantiomeric Excess (e.e.) Detected by Chiral HPLC
Symptoms: Chiral High-Performance Liquid Chromatography (HPLC) analysis reveals a significant peak corresponding to the (R)-enantiomer, resulting in a lower than expected enantiomeric excess for the desired (S)-enantiomer.
Root Causes & Mitigation Strategies:
-
Incomplete Resolution during Diastereomeric Salt Crystallization: This is the most common method for resolving chiral amines.[1][2] The formation of diastereomeric salts with a chiral resolving agent allows for separation based on differential solubility. However, several factors can lead to incomplete separation.
-
Suboptimal Resolving Agent or Stoichiometry: The choice of chiral acid and its molar ratio to the racemic amine is critical. A 1:1 ratio is not always optimal.
-
Solution: Screen various chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid). Experiment with different stoichiometries, often starting with 0.5 molar equivalents of the resolving agent.[3]
-
-
Inappropriate Crystallization Solvent: The solvent system significantly impacts the solubility difference between the two diastereomeric salts.
-
Solution: Conduct a solvent screen using a range of polarities. A solvent-antisolvent system or a solvent switch method can be effective. For instance, one diastereomer might crystallize preferentially from methanol, while the other is more soluble.[3]
-
-
Co-crystallization or Solid Solution Formation: In some cases, the two diastereomers can co-crystallize, making separation by simple crystallization challenging.[3]
-
-
Racemization During Synthesis or Work-up: The chiral center of the amine can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures.
-
Solution: Maintain careful control over pH and temperature throughout the synthesis and purification process. Avoid prolonged exposure to strong acids or bases. Analyze samples promptly after preparation to prevent potential racemization in solution.[4]
-
Workflow for Optimizing Diastereomeric Resolution
Caption: Decision workflow for improving enantiomeric excess.
Issue 2: Presence of Process-Related Impurities in the Final Product
Symptoms: HPLC or Gas Chromatography (GC) analysis shows peaks other than the desired (S)-amine and its enantiomer. These can include starting materials, by-products, or intermediates.
Root Causes & Mitigation Strategies:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). Ensure adequate reaction time and temperature.
-
-
Formation of By-products (e.g., Imines): A common synthetic route to chiral amines involves the reduction of an imine.[5][6] Residual imine can be an impurity if the reduction is incomplete. Imines are formed from the reaction of a primary amine with an aldehyde or ketone.[7][8][9]
-
Causality: The formation of the C=N double bond in an imine is a reversible reaction, often catalyzed by acid.[6] If the subsequent reduction step is not efficient, the imine intermediate can persist.
-
Solution: Ensure the reducing agent is added in sufficient quantity and that the reaction conditions are optimized for complete conversion to the amine. A final purification step, such as recrystallization or chromatography, will be necessary to remove any remaining imine.
-
-
Ineffective Purification of the Hydrochloride Salt: The final precipitation or crystallization of the hydrochloride salt may not have effectively removed all process-related impurities.
-
Solution: The choice of solvent for hydrochloride salt formation and recrystallization is critical. While ethanol is sometimes used, it can be too good a solvent for many hydrochloride salts, leading to poor recovery.[10] Isopropanol is often a preferred choice, and the addition of an anti-solvent like diethyl ether can aid in precipitation.[10] Washing the isolated salt with a solvent in which the impurities are soluble but the desired salt is not (e.g., ethyl acetate or hexane) can be a simple and effective purification step.[10]
-
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of the impure hydrochloride salt in a range of solvents (e.g., isopropanol, ethanol, methanol, acetone). The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the impure salt and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Issue 3: Unexpected Peaks in Analytical Chromatograms
Symptoms: During analytical method development or routine testing, unidentified peaks appear in the chromatogram.
Root Causes & Mitigation Strategies:
-
Degradation Products: The amine may degrade over time, especially if exposed to light, air, or incompatible storage conditions. Amino compounds can be susceptible to oxidation.[11]
-
Solution: Store the material in a well-sealed container, protected from light, and in a cool, dry place. Include stability studies as part of the product development to understand potential degradation pathways.
-
-
Contamination from Reagents or Solvents: Impurities from starting materials, reagents, or solvents used in the synthesis can carry through to the final product.
-
Solution: Use high-purity reagents and solvents. Qualify all starting materials to ensure they meet the required specifications.
-
-
Artifacts from Analytical Method: The analytical method itself can sometimes be the source of unexpected peaks (e.g., mobile phase contaminants, column bleed).
-
Solution: Run a blank gradient (mobile phase only) to identify any system-related peaks. Ensure the chiral column is properly conditioned and used with compatible solvents to avoid degradation of the stationary phase.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective analytical techniques for determining the purity of this compound?
A1: Chiral HPLC is the primary and most reliable technique for determining enantiomeric purity (enantiomeric excess).[13][14] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating chiral amines.[15][16] For assessing chemical purity (presence of other impurities), standard reversed-phase HPLC with UV detection is commonly used. Gas chromatography (GC) can also be employed, especially for volatile impurities.
Q2: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this?
A2: The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances.[17][18] The thresholds are based on the maximum daily dose of the final drug product, but general limits are:
-
Reporting Threshold: Impurities at or above 0.05% should be reported.
-
Identification Threshold: Impurities at or above 0.10% (or a lower value depending on the daily dose) must be structurally identified.[18]
-
Qualification Threshold: Impurities above 0.15% (or a lower value) must be qualified, meaning toxicological data is required to demonstrate their safety.[18]
| Threshold | Typical Limit (for max daily dose ≤ 2g/day) | Action Required |
| Reporting | ≥ 0.05% | Report the impurity in regulatory filings. |
| Identification | ≥ 0.10% | Determine the chemical structure of the impurity. |
| Qualification | ≥ 0.15% | Provide toxicological data to justify the proposed limit. |
| Table 1: Summary of ICH Q3A Impurity Thresholds.[18] |
Q3: My chiral HPLC method is showing poor resolution. What can I do to improve it?
A3: Poor resolution in chiral HPLC can often be rectified by systematic optimization.[12]
-
Mobile Phase Composition: The choice and ratio of the mobile phase components (e.g., hexane/isopropanol or methanol/acetonitrile) are critical. Systematically vary the percentage of the polar modifier.[19]
-
Additives: For amine compounds, adding a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.[4]
-
Flow Rate: Decreasing the flow rate can sometimes enhance efficiency and improve resolution.
-
Temperature: Column temperature can affect selectivity. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum.[4]
Diagram: Chiral HPLC Optimization Strategy
Caption: A systematic approach to chiral HPLC method optimization.
Q4: Can I use techniques other than crystallization to purify the chiral amine?
A4: Yes. While diastereomeric crystallization is common for large-scale production, other methods are available.[1][20]
-
Preparative Chiral Chromatography: This technique uses a larger version of an analytical chiral HPLC column to separate and collect the individual enantiomers. It can provide very high purity but may be more expensive for large quantities.[]
-
Simulated Moving Bed (SMB) Chromatography: This is a continuous chromatographic technique that is highly efficient for large-scale enantiomer separations and is often used in the pharmaceutical industry.[13]
References
- Technical Support Center: Purification of Chiral Amines. Benchchem.
- A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates. Benchchem.
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Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available at: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
synthesis of imines from primary amines and carbonyl compounds. YouTube. Available at: [Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. National Institutes of Health. Available at: [Link]
-
Formation of imines from primary amines and ketones. Master Organic Chemistry. Available at: [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]
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Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]
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Imine formation. Lumen Learning. Available at: [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Impurities in Drug Substances and Products. AIFA. Available at: [Link]
-
Formation of Imines and Enamines. Chemistry Steps. Available at: [Link]
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Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available at: [Link]
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Complying with requirements relating to impurities in prescription medicines. Therapeutic Goods Administration (TGA). Available at: [Link]
-
Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
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Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]
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IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available at: [Link]
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Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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CHIRAL Handbook. BGB Analytik. Available at: [Link]
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This compound. Synthonix, Inc. Available at: [Link]
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(S)-1-(p-Tolyl)butan-1-amine hydrochloride. American Elements. Available at: [Link]
-
Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. YouTube. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Validation of (S)-1-(o-Tolyl)butan-1-amine hydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological activity is paramount. This guide provides an in-depth technical framework for assessing the biological activity of (S)-1-(o-Tolyl)butan-1-amine hydrochloride. Given its structural resemblance to known pharmacophores, we hypothesize that this compound functions as a monoamine reuptake inhibitor. This guide will, therefore, compare its projected validation pathway with established agents in this class: Fluoxetine, a Selective Serotonin Reuptake Inhibitor (SSRI); Desipramine, a Norepinephrine Reuptake Inhibitor (NRI); Bupropion, a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI); and Venlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
Introduction to Monoamine Reuptake Inhibition
Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—play crucial roles in regulating mood, cognition, and various physiological processes. The synaptic concentrations of these neurotransmitters are tightly controlled by presynaptic transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Monoamine reuptake inhibitors exert their therapeutic effects, particularly in the treatment of depression and anxiety disorders, by blocking these transporters, thereby increasing the synaptic availability of the respective neurotransmitters[1][2][3].
The structural characteristics of this compound, featuring a secondary amine and an aromatic ring, strongly suggest its potential interaction with these monoamine transporters. A comprehensive validation would, therefore, involve a series of in vitro and in vivo assays to determine its binding affinity, functional inhibitory activity, and behavioral effects, benchmarked against well-characterized compounds.
Diagram: Monoamine Synaptic Transmission and Reuptake Inhibition
Caption: Mechanism of monoamine reuptake inhibitors at the synapse.
Part 1: In Vitro Validation: Quantifying Transporter Interaction
The initial phase of validation involves quantifying the compound's direct interaction with the target transporters. This is typically achieved through two primary types of assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific transporter by assessing its ability to compete with a known radiolabeled ligand that binds to the transporter. The result is expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled or fluorescently-labeled neurotransmitter substrate into cells expressing the target transporter. The result is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.
Comparative In Vitro Data for Established Monoamine Reuptake Inhibitors
The following tables summarize the binding affinities (Ki) and functional inhibitory potencies (IC50) for our selected comparator compounds. These values provide a benchmark against which the experimental data for this compound can be compared.
Table 1: Comparative Binding Affinities (Ki, nM) of Monoamine Reuptake Inhibitors
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Primary Activity |
| Fluoxetine | 1[4] | 660[4] | 4180[4] | SSRI |
| Desipramine | 64[5] | 4.2[5] | 82,000[5] | NRI |
| Bupropion | >10,000 | 6970[6] | 371.54 - 945[6] | NDRI |
| Venlafaxine | 82[7][8] | 2480[7][8] | >10,000 | SNRI |
Table 2: Comparative Functional Inhibition (IC50, nM) of Monoamine Reuptake Inhibitors
| Compound | 5-HT Uptake (IC50, nM) | NE Uptake (IC50, nM) | DA Uptake (IC50, nM) |
| Fluoxetine | 1.4 - 2.5 | 260 - 410 | 940 - 2980 |
| Desipramine | 19 - 36 | 0.8 - 4.5 | 1800 - 8000 |
| Bupropion | 9100 | 520 | 550[6] |
| Venlafaxine | 27 - 82 | 140 - 2480 | 2000 - 4700 |
Note: The values presented are compiled from various sources and may vary depending on the specific experimental conditions.
Part 2: In Vivo Validation: Assessing Behavioral Outcomes
Following in vitro characterization, the next critical step is to evaluate the compound's effects in relevant animal models of depression and anxiety. These models are designed to elicit behaviors that are sensitive to antidepressant treatment.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for screening potential antidepressant drugs[9]. Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect[10][11].
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model used to assess antidepressant efficacy, primarily in mice[2][12]. The mouse is suspended by its tail, and the duration of immobility is recorded. Antidepressant compounds typically reduce the time spent immobile[7][13][14].
Chronic Mild Stress (CMS) Model
The CMS model is considered to have high translational validity as it induces a state of anhedonia, a core symptom of depression, in rodents[1][15]. Animals are exposed to a series of mild, unpredictable stressors over several weeks. The primary endpoint is often a reduction in the consumption of a palatable sucrose solution, which can be reversed by chronic antidepressant treatment[5].
Diagram: In Vivo Validation Workflow
Caption: Workflow for in vivo validation of antidepressant-like activity.
Part 3: Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are essential. The following are standardized procedures for the key assays mentioned.
Protocol 1: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT), and varying concentrations of the test compound (this compound) or a known competitor for total and non-specific binding determination.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
-
Cell Culture: Plate cells stably expressing hSERT, hNET, or hDAT in a 96-well microplate and grow to confluence.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Uptake Initiation: Add a mixture of radiolabeled neurotransmitter (e.g., [³H]-5-HT, [³H]-NE, or [³H]-DA) and a small amount of unlabeled neurotransmitter to each well to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50).
Protocol 3: Forced Swim Test (Rodent)
-
Apparatus: Use a glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before the test.
-
Procedure: Gently place each animal into the water-filled cylinder for a 6-minute session.
-
Scoring: Record the session and score the last 4 minutes for the duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water).
-
Data Analysis: Compare the mean immobility time between the compound-treated group and the vehicle-treated group.
Conclusion
The validation of this compound's biological activity necessitates a systematic and comparative approach. Based on its chemical structure, a logical starting point is to investigate its potential as a monoamine reuptake inhibitor. By employing the in vitro and in vivo assays detailed in this guide and comparing the results to well-characterized drugs like fluoxetine, desipramine, bupropion, and venlafaxine, researchers can build a comprehensive biological profile of this novel compound. This structured validation pathway will elucidate its potency, selectivity, and potential therapeutic utility, providing a solid foundation for further drug development efforts.
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A Researcher's Guide to the Stereoselective Analysis of 1-(o-Tolyl)butan-1-amine Hydrochloride Enantiomers
This guide provides a comprehensive comparison of (S)-1-(o-Tolyl)butan-1-amine hydrochloride and its (R)-enantiomer. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product sheet to offer an in-depth analysis of the stereochemical nuances that define these molecules. We will explore their physicochemical properties, detail a robust analytical method for their separation, and discuss the fundamental principles governing their differential biological activity.
The Imperative of Chirality in Modern Chemistry
Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry and pharmacology.[1][2] Molecules that are enantiomers of each other can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[3][4] This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.[4] The enantiomer responsible for the desired therapeutic effect is termed the "eutomer," while the less active or potentially harmful enantiomer is the "distomer."[3] Consequently, the ability to separate, quantify, and control the enantiomeric purity of chiral compounds like 1-(o-Tolyl)butan-1-amine is not merely an academic exercise but a critical requirement in pharmaceutical development.[5][6]
(S)-1-(o-Tolyl)butan-1-amine, a chiral primary amine, serves as a valuable building block in asymmetric synthesis.[7] Its unique steric and electronic properties, conferred by the butyl group and the ortho-substituted tolyl ring, make it a significant component in the construction of more complex chiral molecules for various applications.[7] This guide focuses on empowering researchers to confidently distinguish and analyze its stereoisomeric forms.
Part 1: Comparative Physicochemical Properties
Enantiomers share identical physical properties in an achiral environment. Their melting points, boiling points, solubility, and pKa values are indistinguishable. The defining difference lies in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal degree.
| Property | (S)-1-(o-Tolyl)butan-1-amine HCl | (R)-1-(o-Tolyl)butan-1-amine HCl | Justification |
| Molecular Formula | C₁₁H₁₈ClN | C₁₁H₁₈ClN | Identical atomic composition.[8][9] |
| Molecular Weight | 199.72 g/mol | 199.72 g/mol | Identical atomic composition.[8][10][11] |
| CAS Number | 1391437-28-7[9] | 1622239-58-0[8][10] | Unique identifiers for each distinct chemical entity. |
| Appearance | White to off-white solid (typical) | White to off-white solid (typical) | Identical physical state in an achiral medium. |
| Solubility | Soluble in water, methanol | Soluble in water, methanol | Identical polarity and intermolecular forces. |
| Optical Rotation | Specific rotation value (e.g., [α]D = +X°) | Opposite specific rotation (e.g., [α]D = -X°) | The defining characteristic of enantiomers. |
Note: Specific optical rotation values are dependent on concentration, solvent, and temperature and must be determined experimentally.
Part 2: Analytical Separation and Enantiomeric Excess Determination
The most reliable and widely used technique for separating enantiomers and determining their purity is Chiral High-Performance Liquid Chromatography (HPLC).[6][12][13] The principle relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the column.[14] The enantiomers form transient diastereomeric complexes with the CSP, and because these complexes have different energies and stabilities, one enantiomer is retained longer than the other, resulting in separation.[5][15]
Experimental Workflow for Chiral HPLC Analysis
The following protocol provides a robust starting point for the separation of (S)- and (R)-1-(o-Tolyl)butan-1-amine. Optimization is often necessary for specific analytical needs.[12]
Caption: Workflow for determining the enantiomeric excess of 1-(o-Tolyl)butan-1-amine.
Detailed Protocol: Chiral HPLC Method
Objective: To achieve baseline separation of (S)- and (R)-1-(o-Tolyl)butan-1-amine and calculate the enantiomeric excess (% ee) of a sample.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase Column: Polysaccharide-based columns are an excellent choice for primary amines.[14][16] A column such as a Chiralpak® IA, IB, or IC, or a Larihc® CF6-P is recommended for initial screening.[16]
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol (EtOH)).
-
Mobile phase additive (e.g., Diethylamine (DEA) or Trifluoroacetic acid (TFA)) to improve peak shape.
-
Racemic standard of 1-(o-Tolyl)butan-1-amine hydrochloride.
-
Sample of this compound for analysis.
2. Chromatographic Conditions (Starting Point):
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Causality: The non-polar hexane and polar IPA create a normal-phase environment. The DEA is a basic additive that minimizes tailing by interacting with acidic silanol groups on the silica support, leading to sharper, more symmetrical peaks for the basic amine analyte.[16]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
3. Procedure:
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Standard Injection: Inject the racemic standard. This is a critical self-validating step. A successful separation will show two distinct, well-resolved peaks corresponding to the (R) and (S) enantiomers. Record their retention times (t_R1 and t_R2).
-
Sample Injection: Inject the this compound sample.
-
Data Acquisition: Record the chromatogram.
-
Peak Identification: By comparing the sample chromatogram to the racemic standard, identify the major peak (expected to be the S-enantiomer) and the minor peak (the R-enantiomer impurity).
-
Calculation: Integrate the areas of both peaks. Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Part 3: The Basis of Differential Biological Activity
The reason one enantiomer can be a potent therapeutic agent while its mirror image is inactive or toxic is explained by the Easson-Stedman Three-Point Attachment Hypothesis .[17][18][19] This model posits that for a chiral molecule to elicit a biological response, it must interact with its chiral receptor at a minimum of three distinct points.[18][20]
The eutomer (the more active enantiomer) can achieve this optimal three-point fit, leading to a stable interaction that triggers a downstream signal. The distomer, being a mirror image, cannot align its corresponding functional groups with the same three receptor sites simultaneously.[17][18] It may bind at two points, resulting in a weaker interaction and reduced or no activity, or it may bind to a different receptor altogether, causing off-target effects.[18][20]
Caption: The Easson-Stedman model illustrating optimal (S) vs. poor (R) receptor fit.
For 1-(o-Tolyl)butan-1-amine, the key interacting groups would be the amine group (potential for ionic or hydrogen bonding), the aromatic tolyl ring (hydrophobic or π-π stacking interactions), and the butyl chain (hydrophobic interactions). The specific spatial arrangement of these three groups around the chiral center dictates which enantiomer can successfully engage with a biological target. While specific pharmacological data for this compound is not widely published, this principle underpins why the stereochemical identity is of paramount importance for any biologically active chiral amine.
Conclusion
The comparison between this compound and its (R)-enantiomer highlights a core principle of modern chemistry: structure dictates function. While chemically similar, their stereoisomeric nature makes them distinct entities in a chiral environment. This guide has provided the foundational knowledge and a practical, robust HPLC-based workflow for their analytical differentiation. By understanding and applying these principles and protocols, researchers can ensure the stereochemical integrity of their materials, a critical step in the path toward developing safe and effective chemical and pharmaceutical products.
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Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
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Meir, G., et al. (2012). Towards a general model for protein–substrate stereoselectivity. PMC - NIH. Retrieved from [Link]
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Al-Majid, A. M., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Retrieved from [Link]
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HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]
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Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Retrieved from [Link]
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ResearchGate. (n.d.). The three-point interaction model. Enantiomer ( a ) presents three.... Retrieved from [Link]
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Smith, A. M. Z., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chiral Amines in Asymmetric Synthesis: A Comparative Analysis Featuring (S)-1-(o-Tolyl)butan-1-amine hydrochloride
For researchers, scientists, and professionals in drug development, the stereochemical control of a molecule is paramount. The biological activity of a chiral compound often resides in a single enantiomer, making the efficient synthesis of enantiomerically pure substances a critical challenge. Chiral amines are indispensable tools in this endeavor, serving as resolving agents and chiral auxiliaries. This guide provides an in-depth technical comparison of various classes of chiral amines, with a special focus on (S)-1-(o-Tolyl)butan-1-amine hydrochloride as a representative of substituted phenylethylamine derivatives. We will explore the mechanistic principles, present comparative data for commonly used chiral amines, and provide detailed experimental protocols to empower you in your asymmetric synthesis workflows.
The Crucial Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are integral to two primary strategies for obtaining enantiomerically pure compounds:
-
Chiral Resolution via Diastereomeric Salt Formation: This classical and industrially scalable method involves the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure chiral amine.[1] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2] The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with an acid or base.
-
Chiral Auxiliaries in Asymmetric Synthesis: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[3] The chiral amine can be converted into an amide, for example, and its inherent chirality influences the approach of a reactant to a prochiral center, leading to the preferential formation of one diastereomer.[4] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.
A Comparative Overview of Common Chiral Amines
The selection of an appropriate chiral amine is often a balance of efficacy, cost, and availability. Below, we compare several widely used chiral amines, highlighting their structural features and typical applications.
| Chiral Amine Class | Representative Example(s) | Key Structural Features | Primary Applications |
| Phenylethylamine Derivatives | (R)-1-Phenylethylamine | Aromatic ring adjacent to the stereocenter | Resolution of racemic carboxylic acids.[5] |
| (S)-1-(o-Tolyl)butan-1-amine | Substituted aromatic ring and an alkyl chain | Potential for enhanced steric hindrance and modified solubility properties in diastereomeric salts. | |
| Amino Alcohols | Pseudoephedrine | Rigid cyclic-like conformation due to intramolecular hydrogen bonding | Chiral auxiliary in asymmetric alkylations.[] |
| Cinchona Alkaloids | Quinine, Quinidine | Rigid, complex polycyclic structure | Resolving agents for a wide range of acidic compounds. |
This compound: A Structural Perspective
This compound belongs to the family of substituted phenylethylamine derivatives. The presence of the ortho-tolyl group introduces additional steric bulk near the chiral center compared to the unsubstituted (S)-1-phenylethylamine. This modification can be advantageous in chiral resolution, as the increased steric hindrance can lead to greater differentiation between the diastereomeric salts, potentially resulting in more efficient separation. The butyl group also influences the lipophilicity of the molecule, which can affect the solubility of the diastereomeric salts in various solvent systems. While specific comparative data for this compound is not extensively available in peer-reviewed literature, its structural similarity to well-characterized chiral amines suggests its utility as a resolving agent for racemic carboxylic acids.
Experimental Data: Performance of Chiral Amines in Resolution
The following table summarizes representative data for the resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), using different chiral amines. This data serves as a benchmark for evaluating the potential performance of other chiral amines. It is known that the pharmacological activity of ibuprofen resides primarily in the (S)-(+)-enantiomer.[7]
| Racemic Acid | Chiral Resolving Agent | Solvent | Diastereomeric Excess (%de) of Crystallized Salt | Enantiomeric Excess (%ee) of Recovered Acid | Reference |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine (S-MBA) | Ethanol/Water | 40% | High (after recrystallization) | [3] |
| Ibuprofen | N-alkyl-D-glucamine | Toluene/Water | Not Reported | 99.2% | [8] |
Note: The efficiency of a chiral resolution is highly dependent on the specific substrate, resolving agent, solvent, and crystallization conditions. The data presented should be considered as a starting point for optimization.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments involving chiral amines.
Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid via Diastereomeric Salt Formation
This protocol provides a general procedure for the resolution of a racemic carboxylic acid using a chiral amine like this compound.
Caption: Workflow for asymmetric alkylation using a pseudoephedrine auxiliary.
Materials:
-
(1R,2R)-(+)-Pseudoephedrine
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine
-
Anhydrous lithium chloride (LiCl)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
Amide Formation: Dissolve (1R,2R)-(+)-pseudoephedrine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF. Cool the solution to 0 °C and slowly add the acyl chloride (1.1 equivalents). Stir the reaction at room temperature until completion.
-
Enolate Formation and Alkylation: In a separate flask under an inert atmosphere, suspend the purified chiral amide (1.0 equivalent) and anhydrous LiCl (6.0 equivalents) in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA (2.2 equivalents) and stir for 1 hour. Add the alkyl halide (1.5 equivalents) and allow the reaction to slowly warm to 0 °C over several hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the alkylated amide by chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid. For example, hydrolysis with aqueous sulfuric acid will yield the carboxylic acid and recover the pseudoephedrine as its salt.
-
Analysis: Determine the diastereomeric excess (de) of the alkylated amide by NMR spectroscopy or HPLC, and the enantiomeric excess (ee) of the final carboxylic acid by chiral HPLC.
Conclusion
The selection of a chiral amine for asymmetric synthesis is a critical decision that significantly impacts the efficiency and stereochemical outcome of a reaction. While established chiral amines like (R)-1-phenylethylamine and pseudoephedrine have a wealth of supporting data, newer, structurally diverse amines such as this compound offer opportunities for improved performance through enhanced steric and electronic effects. This guide provides a framework for understanding the principles of chiral amine applications and offers robust protocols for their use. It is through systematic experimentation and a deep understanding of the underlying mechanistic principles that researchers can unlock the full potential of these invaluable tools in the synthesis of enantiomerically pure molecules.
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Efficacy Blueprint: A Comparative Analysis of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride and its Analogs in Monoamine Oxidase Inhibition
For drug discovery researchers and scientists, the journey from a lead compound to a clinical candidate is one of meticulous optimization. The structure-activity relationship (SAR) is our guiding principle, illuminating the path toward enhanced efficacy and selectivity. This guide provides an in-depth comparative framework for evaluating analogs of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, a compound of interest for its potential modulation of monoaminergic systems.
At the heart of many neurological and psychiatric disorders lies the dysregulation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] The enzyme monoamine oxidase (MAO) is a key regulator of these neurotransmitters, breaking them down and thus controlling their levels in the brain.[1][2] MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution.[1][2] Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease and Alzheimer's disease.[2]
This guide will dissect a hypothetical SAR study around our lead compound, this compound. We will propose a series of logical analogs, explain the rationale for their design based on established SAR principles for MAO inhibitors, and provide detailed experimental protocols for their synthesis and comparative efficacy evaluation.
The Lead Compound and Rationale for Analog Design
Our lead compound, this compound, possesses structural features suggestive of a potential MAO inhibitor. The tolyl group can engage in hydrophobic interactions within the active site of the enzyme, while the protonated amine can form ionic bonds. To explore the SAR of this compound, we will systematically modify its structure to probe the effects of these changes on inhibitory potency and selectivity for MAO-A versus MAO-B.
Our hypothetical analog series will focus on three key modifications:
-
Positional Isomers of the Tolyl Group: Moving the methyl group from the ortho to the meta and para positions to assess the impact of steric hindrance and electronic effects on binding.
-
Substitution on the Aromatic Ring: Replacing the methyl group with electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) groups to evaluate the influence of electronics on potency.
-
Alkyl Chain Length Variation: Shortening and lengthening the butyl chain to determine the optimal length for interaction with the enzyme's active site.
Experimental Design: A Roadmap for Efficacy Comparison
The following workflow outlines the key steps in our comparative efficacy study.
Figure 1: A comprehensive workflow for the synthesis and evaluation of novel MAO inhibitors.
Part 1: Synthesis of (S)-1-(o-Tolyl)butan-1-amine Analogs
The synthesis of our lead compound and its analogs can be achieved through a straightforward reductive amination process.
Protocol 1: General Procedure for Reductive Amination
-
Ketone Formation: Start with the appropriate substituted benzene (e.g., toluene, anisole, chlorobenzene). Perform a Friedel-Crafts acylation with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the corresponding substituted phenyl propan-1-one.
-
Reductive Amination:
-
Dissolve the ketone (1 equivalent) in a suitable solvent such as methanol.
-
Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by thin-layer chromatography.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Salt Formation:
-
Purify the crude amine by column chromatography on silica gel.
-
Dissolve the purified amine in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Filter and dry the salt to obtain the final product.
-
Part 2: In Vitro Efficacy Assessment - Monoamine Oxidase Inhibition
The primary in vitro screen will determine the inhibitory potency (IC₅₀) of each analog against human recombinant MAO-A and MAO-B.
Protocol 2: MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits, such as the MAO-Glo™ Assay.
-
Reagent Preparation: Prepare assay buffer, luciferin detection reagent, and human recombinant MAO-A and MAO-B enzymes according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of each test compound and the reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in the assay buffer.
-
Assay Procedure:
-
Add 12.5 µL of each compound dilution to the wells of a 96-well plate.
-
Add 12.5 µL of MAO-A or MAO-B enzyme to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of the MAO substrate to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 50 µL of Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 20 minutes in the dark.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
-
Hypothetical In Vitro Data
The following table presents plausible data based on established SAR principles for MAO inhibitors.
| Compound ID | R | Alkyl Chain | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| Lead | o-CH₃ | Butyl | 150 | 850 | 0.18 |
| Analog 1 | m-CH₃ | Butyl | 250 | 600 | 0.42 |
| Analog 2 | p-CH₃ | Butyl | 400 | 350 | 1.14 |
| Analog 3 | p-OCH₃ | Butyl | 80 | 1200 | 0.07 |
| Analog 4 | p-Cl | Butyl | 500 | 150 | 3.33 |
| Analog 5 | o-CH₃ | Propyl | 300 | 1500 | 0.20 |
| Analog 6 | o-CH₃ | Pentyl | 200 | 900 | 0.22 |
Interpretation of Hypothetical Data
-
Positional Isomers: Moving the methyl group from ortho to para (Analog 2) decreases MAO-A potency and increases MAO-B potency, suggesting that the para position is more favorable for interaction with the MAO-B active site.
-
Electronic Effects: An electron-donating methoxy group at the para position (Analog 3) significantly enhances MAO-A inhibitory activity, indicating that increased electron density on the aromatic ring is beneficial for MAO-A inhibition. Conversely, an electron-withdrawing chloro group (Analog 4) shifts the selectivity towards MAO-B.
-
Alkyl Chain Length: Both shortening (Analog 5) and lengthening (Analog 6) the alkyl chain from butyl appear to be detrimental to MAO-A potency, suggesting that a four-carbon chain is optimal for this scaffold.
Part 3: In Vivo Efficacy - The Forced Swim Test
Analogs with promising in vitro profiles would be advanced to in vivo testing to assess their antidepressant-like effects. The Forced Swim Test (FST) is a widely used rodent behavioral model for this purpose.[3][4][5]
Figure 2: The experimental workflow for the rodent Forced Swim Test.
Protocol 3: Forced Swim Test in Rats
-
Apparatus: Use transparent Plexiglas cylinders (40 cm high, 20 cm diameter) filled with 25°C water to a depth of 30 cm.
-
Acclimatization: House the animals in the testing room for at least one hour before the experiment.
-
Pre-test Session (Day 1): Place each rat individually into a swim cylinder for a 15-minute session. This session is for habituation and is not scored.
-
Drug Administration (Day 2): 24 hours after the pre-test, administer the test compounds (e.g., Lead compound, Analog 3) and a vehicle control intraperitoneally. A positive control, such as imipramine, should also be included.
-
Test Session (Day 2): One hour after drug administration, place the rats back into the cylinders for a 5-minute test session.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility times of the drug-treated groups to the vehicle control group.
Hypothetical In Vivo Data
| Treatment Group (20 mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM | % Decrease vs. Vehicle |
| Vehicle | 180 ± 12 | - |
| Imipramine (Positive Control) | 95 ± 8 | 47.2% |
| Lead Compound | 135 ± 10 | 25.0% |
| Analog 3 | 110 ± 9 | 38.9% |
Interpretation of Hypothetical Data
The data suggests that both the lead compound and Analog 3 exhibit antidepressant-like activity by significantly reducing immobility time compared to the vehicle control. Notably, Analog 3, which showed superior MAO-A inhibition in vitro, also demonstrates a more potent effect in the FST, approaching the efficacy of the positive control, imipramine. This correlation between in vitro MAO-A inhibition and in vivo antidepressant-like activity strengthens the hypothesis that MAO-A is the primary target for the observed effects.
Conclusion and Future Directions
This guide has outlined a systematic approach to the comparative efficacy evaluation of this compound and its analogs. Through a combination of rational drug design, chemical synthesis, in vitro enzymatic assays, and in vivo behavioral models, researchers can effectively delineate the structure-activity relationships governing the potency and selectivity of this chemical class.
Our hypothetical data illustrates how subtle structural modifications can profoundly impact biological activity. The proposed workflow provides a robust framework for identifying promising lead candidates for further development. Future studies should aim to confirm the mechanism of action through receptor binding assays, assess pharmacokinetic properties, and evaluate the most promising compounds in a broader range of preclinical models of depression and other neurological disorders.
References
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2016). RSC Advances. [Link]
-
Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). European Journal of Medicinal Chemistry. [Link]
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers in Chemistry. [Link]
-
Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. (2008). Bioorganic & Medicinal Chemistry. [Link]
-
Patent applications | Department of Medicinal Chemistry. (n.d.). Jagiellonian University Medical College. [Link]
- US20180215701A1 - Monoamine reuptake inhibitors. (2018).
- WO2007081542A2 - Tetralone-based monoamine reuptake inhibitors. (2007).
-
(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (19) World Intellectual Property. (2013). Google APIs. [Link]
-
Amitriptyline. (n.d.). Wikipedia. [Link]
-
SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). Molecules. [Link]
-
Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors. (n.d.). PMC. [Link]
-
The forced swimming test as a model for core and component behavioral effects of antidepressant drugs. (1997). Behavioural Pharmacology. [Link]
-
Antidepressant Efficacy in Juvenile Rats using the Forced Swim Test. (n.d.). ResearchGate. [Link]
-
Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway. (n.d.). MDPI. [Link]
-
The antidepressant activity of inositol in the forced swim test involves 5-HT(2) receptors. (2001). Behavioural Brain Research. [Link]
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- 3. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The forced swimming test as a model for core and component behavioral effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
An authoritative guide for researchers, scientists, and drug development professionals.
In the rigorous domain of pharmaceutical development, the integrity of analytical data is paramount. For chiral molecules like (S)-1-(o-Tolyl)butan-1-amine hydrochloride, a crucial building block in modern asymmetric synthesis, this imperative is magnified.[1] The stereochemical purity of such intermediates directly influences the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, field-proven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this specific chiral amine. We will navigate a complete cross-validation workflow, grounding our experimental choices and interpretations in the principles established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]
The Imperative for Method Validation in Chiral Analysis
(S)-1-(o-Tolyl)butan-1-amine is a chiral primary amine whose enantiomeric purity is critical. Its counterpart, the (R)-enantiomer, can be considered a chiral impurity. Regulatory bodies mandate that analytical methods used for quality control must be validated to prove they are fit for their intended purpose.[4][6] Cross-validation is the formal process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is a common requirement when transferring a method between laboratories, updating equipment, or introducing a newer, more efficient method to replace a legacy one. The objective is to ensure consistent and reliable data throughout the lifecycle of a drug product.[3][7]
This guide details the cross-validation of an established chiral HPLC method against a newly developed chiral GC method.
Cross-Validation Master Workflow
Caption: A comprehensive workflow for the cross-validation of two analytical methods.
Experimental Methodologies
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
HPLC with chiral stationary phases (CSPs) is a powerful and widely used technique for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including amines.[8][9]
Detailed Experimental Protocol: HPLC
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a 1.0 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution (e.g., 1-200 µg/mL).
-
Prepare a system suitability solution containing both the (S)- and (R)-enantiomers to verify resolution.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The small amount of amine modifier (DEA) is crucial for obtaining good peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate peak areas for the (S)- and (R)-enantiomers.
-
Confirm baseline resolution (Rs > 1.5) using the system suitability solution.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Method B: Chiral Gas Chromatography (GC)
Chiral GC can offer exceptional resolution and sensitivity. However, primary amines like our analyte often exhibit poor peak shape and volatility. Therefore, an achiral derivatization step is necessary to block the active amine group, rendering the molecule more suitable for GC analysis.[10] Trifluoroacetic anhydride (TFAA) is a common reagent for this purpose, converting the amine into a stable and volatile trifluoroacetyl amide.[11]
Detailed Experimental Protocol: GC
-
Derivatization and Sample Preparation:
-
Prepare stock and standard solutions in a non-polar solvent like Dichloromethane.
-
To 1 mL of each solution, add 100 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of Pyridine (to act as a catalyst and acid scavenger).
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool the sample to room temperature before injection. This derivatization must be applied consistently to all standards and samples.
-
-
Chromatographic Conditions:
-
Column: Astec CHIRALDEX G-TA (Trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm, 0.12 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp at 5 °C/min to 160 °C, and hold for 5 min.
-
Injector: 240 °C, Split mode (50:1).
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate peak areas of the derivatized enantiomers.
-
Confirm baseline resolution.
-
Generate a calibration curve from the derivatized standards.
-
Results: A Head-to-Head Validation Comparison
The data from both methods were evaluated against the validation parameters defined in ICH Q2(R1).[5][12]
Specificity
Specificity was confirmed by demonstrating that there were no interfering peaks from the blank (solvent and derivatizing reagents) at the retention times of the enantiomers. Both methods achieved baseline resolution between the (S) and (R) enantiomers.
Logical Flow for Verifying Method Specificity
Caption: Systematic approach to confirming the specificity of each analytical method.
Linearity, Accuracy, and Precision
The core performance characteristics were evaluated and are summarized below.
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria (Typical) |
| Linearity (Range) | 1 – 200 µg/mL | 1 – 200 µg/mL | - |
| Correlation Coeff. (r²) | 0.9992 | 0.9996 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.9% – 101.5% | 99.5% – 101.1% | 98.0% – 102.0% |
| Precision (Repeatability %RSD) | 0.91% | 0.74% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.35% | 1.12% | ≤ 2.0% |
Both methods demonstrated excellent linearity, accuracy, and precision, falling well within typical acceptance criteria for pharmaceutical analysis. The GC method showed slightly better precision, which can be attributed to the high efficiency of capillary GC columns and the stable nature of the derivatized analyte.
Statistical Equivalence Testing
| Statistical Test | P-value | Interpretation (α = 0.05) |
| F-test (Comparison of Variances) | 0.45 | P > 0.05, no significant difference in method precision. |
| t-test (Comparison of Means) | 0.62 | P > 0.05, no significant difference between method means. |
The statistical analysis confirms that there is no significant difference between the results generated by the HPLC and GC methods. This provides robust, documented evidence that the methods are equivalent.
Authoritative Conclusion and Recommendations
This cross-validation study successfully demonstrates that the established chiral HPLC method and the new chiral GC method are equivalent for the quantitative and enantiomeric purity analysis of this compound. Both methods are fit for purpose and meet the stringent requirements for analytical method validation.[3][13]
As a Senior Application Scientist, my recommendations are as follows:
-
For high-throughput, routine Quality Control environments, the Chiral HPLC method is preferable. Its primary advantage is the elimination of the derivatization step, which simplifies sample preparation, reduces potential sources of error, and saves time and reagent costs.
-
For applications requiring the highest sensitivity or for investigational purposes (e.g., identifying trace unknown impurities), the Chiral GC method is an excellent choice. The FID detector offers high sensitivity, and the high efficiency of capillary GC can provide superior resolution, which is beneficial in complex matrices.[14]
The selection of the method for routine use can be made based on laboratory-specific factors such as available instrumentation, sample throughput demands, and analyst expertise. This guide provides the comprehensive data and scientific rationale necessary to justify the use of either method, ensuring unwavering data quality and regulatory compliance.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). Retrieved from [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
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A Comparative Guide to In Vitro and In Vivo Evaluation of (S)-1-(o-Tolyl)butan-1-amine hydrochloride: A Case Study in Early-Phase Drug Discovery
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the initial characterization of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, a novel arylalkylamine compound. Given its structural class, we hypothesize a potential interaction with monoamine neurotransmitter systems, specifically as an inhibitor of monoamine oxidase (MAO).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for progressing a novel chemical entity from initial biochemical assays to foundational behavioral models.
The core principle of this guide is to demonstrate a logical, stepwise progression where the simplicity and mechanistic clarity of in vitro systems provide the foundational data necessary to design and interpret more complex, yet physiologically relevant, in vivo studies.
Part 1: In Vitro Characterization: Pinpointing the Molecular Target
Expertise & Experience: The Rationale for an In Vitro First Approach
Before committing resources to animal studies, it is paramount to establish a clear, testable hypothesis at the molecular level. Arylalkylamines are known to interact with monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[1][3] Inhibition of these enzymes, particularly MAO-A, is a clinically validated mechanism for treating depression and anxiety disorders.[2][4]
Therefore, the logical first step is to determine if this compound directly inhibits MAO-A or MAO-B and to quantify its potency and selectivity. This approach is cost-effective, high-throughput, and provides a direct measure of target engagement, which is essential for interpreting any subsequent in vivo data.
Experimental Protocol: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human MAO-A and MAO-B.[4] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorogenic probe.[5]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (non-selective MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red or similar fluorogenic probe
-
This compound (Test Compound)
-
Clorgyline (selective MAO-A inhibitor, Positive Control)
-
Selegiline (selective MAO-B inhibitor, Positive Control)
-
DMSO (Vehicle)
-
96-well black plates with clear bottoms
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive controls in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in MAO Assay Buffer.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in cold MAO Assay Buffer to the desired working concentration.
-
Reaction Mixture: In separate wells of a 96-well plate, add 50 µL of the enzyme solution (MAO-A or MAO-B).
-
Inhibitor Incubation: Add 25 µL of the serially diluted test compound, positive controls, or vehicle (buffer with DMSO) to the respective wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare a substrate working solution containing p-Tyramine, HRP, and the fluorogenic probe in MAO Assay Buffer. Initiate the enzymatic reaction by adding 25 µL of this solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) every minute for 30 minutes at 37°C.[5]
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Hypothetical MAO Inhibition Profile
The primary output of this in vitro study is the IC₅₀ value, which quantifies the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-B IC₅₀ / MAO-A IC₅₀) |
| (S)-1-(o-Tolyl)butan-1-amine HCl (Hypothetical Data) | 85 | 2550 | 30 |
| Clorgyline (Reference) | 10 | 3000 | 300 |
| Selegiline (Reference) | 2000 | 25 | 0.0125 |
Trustworthiness: A Self-Validating System This protocol is self-validating through the inclusion of positive controls. The expected high selectivity of Clorgyline for MAO-A and Selegiline for MAO-B confirms the assay is performing correctly and that the recombinant enzymes are functioning as expected.[6] The hypothetical data suggest our test compound is a moderately potent, selective MAO-A inhibitor.
Part 2: In Vivo Evaluation: Assessing Physiological Effects
Expertise & Experience: Translating Molecular Activity to Behavioral Outcomes
With a confirmed in vitro target and a quantitative measure of potency (IC₅₀ = 85 nM for MAO-A), we can now design in vivo experiments to investigate whether this molecular activity translates into a physiological effect. Based on the role of MAO-A in degrading serotonin and norepinephrine, we hypothesize that this compound will exhibit antidepressant- and anxiolytic-like properties.[3][4]
We will use two well-validated and widely used rodent behavioral models: the Forced Swim Test (FST) to screen for antidepressant-like effects and the Elevated Plus Maze (EPM) to assess anxiolytic-like activity.[7][8]
Mandatory Visualization: Experimental Workflow
Sources
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- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice | Scilit [scilit.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Enantioselective Synthesis of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride
Abstract
(S)-1-(o-Tolyl)butan-1-amine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development, serving as a key building block for more complex molecular architectures. The stereoselective synthesis of this compound is paramount to ensure the desired biological activity and to meet stringent regulatory standards. This guide provides a comparative analysis of three prominent synthetic routes for obtaining the (S)-enantiomer with high optical purity: Asymmetric Reductive Amination, Biocatalytic Transamination, and Chiral Auxiliary-Mediated Synthesis. Each route is critically evaluated based on its reaction mechanism, experimental protocol, and key performance indicators such as chemical yield and enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most suitable synthetic strategy for their specific needs.
Introduction: The Importance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The specific three-dimensional arrangement of substituents around the chiral center often dictates the molecule's interaction with biological targets, such as enzymes and receptors. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern medicinal chemistry. This guide focuses on the synthesis of this compound, a valuable chiral intermediate. We will explore and compare three state-of-the-art methodologies for its asymmetric synthesis, starting from the common precursor, 1-(o-tolyl)butan-1-one.
Synthesis of the Key Precursor: 1-(o-Tolyl)butan-1-one
All three asymmetric routes converge on a common starting material: the prochiral ketone 1-(o-tolyl)butan-1-one. This precursor is readily synthesized via a Friedel-Crafts acylation reaction.
Reaction Scheme: Friedel-Crafts Acylation
The reaction involves the electrophilic aromatic substitution of toluene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3][4][5] The ortho- and para-isomers are typically formed, with the para-isomer often predominating due to steric hindrance.[2] However, the isomers are separable by standard chromatographic techniques.
Caption: Friedel-Crafts acylation to form the ketone precursor.
Experimental Protocol: Friedel-Crafts Acylation
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.2 eq) and a dry solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add butyryl chloride (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, add toluene (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of toluene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to separate the ortho- and para-isomers, yielding 1-(o-tolyl)butan-1-one.
Comparative Analysis of Asymmetric Synthesis Routes
This section details the three distinct methodologies for the enantioselective synthesis of (S)-1-(o-Tolyl)butan-1-amine from 1-(o-tolyl)butan-1-one.
Route 1: Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful and direct method for the synthesis of chiral amines from ketones.[6][7][8][9] This approach typically involves the in-situ formation of an imine from the ketone and an ammonia source, followed by enantioselective reduction catalyzed by a chiral transition metal complex.
Mechanistic Rationale
The reaction proceeds via the formation of an imine intermediate from 1-(o-tolyl)butan-1-one and an ammonia source, such as ammonium acetate. A chiral ruthenium or iridium catalyst, bearing a chiral phosphine ligand, then coordinates to the imine and facilitates the stereoselective addition of hydrogen, delivered from H₂ gas.[6][10] The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of the (S)-enantiomer.
Caption: Workflow for Asymmetric Reductive Amination.
Experimental Protocol
-
In a high-pressure autoclave, combine 1-(o-tolyl)butan-1-one (1.0 eq), ammonium acetate (2.0 eq), and a chiral Ruthenium catalyst with a suitable chiral phosphine ligand (e.g., Ru(OAc)₂/(S)-C3-TunePhos, 0.5-1 mol%).[6]
-
Add a solvent such as 2,2,2-trifluoroethanol (TFE).
-
Seal the autoclave, purge with hydrogen gas, and then pressurize with H₂ (typically 50-60 bar).
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours.[6]
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture and dissolve the residue in a suitable organic solvent.
-
Wash with a basic aqueous solution to remove the acetate salt and isolate the free amine.
-
Dry the organic layer, concentrate, and purify the product by chromatography to yield (S)-1-(o-tolyl)butan-1-amine.
Route 2: Biocatalytic Transamination
Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines.[11] Transaminase (TA) enzymes, in particular, are highly effective for the asymmetric amination of prochiral ketones.[11][12][13][14][15][16]
Mechanistic Rationale
Transaminases catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to a ketone acceptor. The reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP). The ketone substrate enters the enzyme's active site, which is inherently chiral, and forms a Schiff base with the PLP-cofactor. The enzyme then facilitates a proton transfer and hydrolysis, releasing the chiral amine product and a keto-byproduct from the amino donor. The equilibrium of this reversible reaction is often shifted towards the product by using a large excess of the amino donor or by removing the byproduct.[12]
Caption: Workflow for Biocatalytic Transamination.
Experimental Protocol
-
In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Add the (S)-selective transaminase enzyme, pyridoxal-5'-phosphate (PLP) cofactor (1 mM), and the amino donor (e.g., isopropylamine, 5-10 eq).
-
Add 1-(o-tolyl)butan-1-one (1.0 eq), potentially dissolved in a co-solvent like DMSO to improve solubility.
-
If using L-alanine as the amino donor, a pyruvate removal system (e.g., lactate dehydrogenase and NADH) can be added to drive the equilibrium. If using isopropylamine, the acetone byproduct can be removed by applying a slight vacuum.[16]
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours, monitoring conversion by HPLC or GC.
-
Upon completion, adjust the pH to basic (e.g., pH 10-11) with NaOH to stop the enzymatic reaction and to ensure the product is in its free base form.
-
Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).
-
Dry the organic layer, concentrate, and purify by chromatography if necessary.
Route 3: Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classic and reliable method for diastereoselective synthesis. Ellman's tert-butanesulfinamide is a particularly effective chiral auxiliary for the synthesis of amines.[4][17][18][19][20]
Mechanistic Rationale
This method involves two main steps. First, 1-(o-tolyl)butan-1-one is condensed with (S)-tert-butanesulfinamide to form an N-sulfinyl imine. The chiral sulfinyl group directs the subsequent diastereoselective reduction of the C=N bond. The bulky tert-butyl group shields one face of the imine, forcing the hydride reducing agent (e.g., NaBH₄) to attack from the less hindered face. This results in the formation of the desired diastereomer of the sulfinamide-protected amine. Finally, the chiral auxiliary is cleaved under acidic conditions to yield the free chiral amine.[17][20]
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Experimental Protocol
-
Condensation: To a solution of 1-(o-tolyl)butan-1-one (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in an anhydrous solvent like THF, add Ti(OEt)₄ (2.0 eq) as a Lewis acid and water scavenger.[17] Heat the mixture at reflux for 5-10 hours until imine formation is complete (monitored by TLC).
-
Diastereoselective Reduction: Cool the reaction mixture to -48 °C (dry ice/acetone bath). In a separate flask, prepare a solution of NaBH₄ (2.0 eq) in THF and cool it to -48 °C. Slowly add the imine solution to the NaBH₄ solution. Stir at -48 °C for 3 hours.
-
Work-up: Quench the reaction by the slow addition of methanol, followed by brine. Allow the mixture to warm to room temperature and filter through celite. Extract the filtrate with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography to yield the protected amine.
-
Auxiliary Cleavage: Dissolve the purified sulfinamide in methanol and add a stoichiometric amount of HCl (e.g., 4M HCl in dioxane). Stir at room temperature for 1 hour. The hydrochloride salt of the amine will precipitate. The cleaved auxiliary can be recovered from the filtrate.
Final Step: Hydrochloride Salt Formation
For all three routes, the final product is typically isolated as the free amine. To obtain the hydrochloride salt, the purified amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in an organic solvent (e.g., HCl in dioxane or ethereal HCl) or with gaseous HCl until precipitation is complete.[10][12] The resulting solid is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Performance Comparison
The choice of synthetic route often depends on a balance of factors including yield, enantioselectivity, cost, scalability, and environmental impact. The following table summarizes the typical performance of each described method for the synthesis of chiral aryl-alkyl amines.
| Parameter | Asymmetric Reductive Amination | Biocatalytic Transamination | Chiral Auxiliary-Mediated Synthesis |
| Typical Yield | 70-95%[6][7] | 85-99% (conversion)[9][11][13] | 65-85% (over two steps)[17] |
| Enantiomeric Excess (ee) | >90-99%[6][7][10] | >99%[9][13] | >95% (diastereomeric ratio)[17][19] |
| Key Reagents | Chiral Ru/Ir catalyst, H₂ gas, NH₄OAc | Transaminase enzyme, PLP, Amino donor | (S)-tert-butanesulfinamide, Ti(OEt)₄, NaBH₄ |
| Advantages | High atom economy, direct one-pot reaction. | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly. | Reliable, well-established methodology, auxiliary is recoverable. |
| Disadvantages | Requires high-pressure equipment, expensive noble metal catalysts. | Enzyme stability and substrate scope can be limiting, requires specific biological expertise. | Stoichiometric use of chiral auxiliary, multi-step process. |
Conclusion
All three presented routes offer viable pathways to the enantioselective synthesis of this compound with high optical purity.
-
Asymmetric Reductive Amination is a highly efficient and atom-economical choice, particularly suitable for large-scale production where the initial investment in high-pressure equipment and catalysts can be justified.
-
Biocatalytic Transamination represents the state-of-the-art in green chemistry, offering unparalleled enantioselectivity under mild, aqueous conditions. It is an excellent option when the highest optical purity is required and the necessary enzymatic tools are available.
-
Chiral Auxiliary-Mediated Synthesis is a robust and dependable method, well-suited for laboratory-scale synthesis where predictability and reliability are key. The ability to recover the chiral auxiliary adds to its practicality.
The optimal choice will ultimately be determined by the specific requirements of the project, including scale, cost, available equipment, and the desired level of "greenness" in the chemical process.
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- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). Journal of the American Chemical Society, 140(5), 1936–1941.
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- Biocatalytic Transamination of Aldolase‐Derived 3‐Hydroxy Ketones. (2020).
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- One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. (2017). Catalysis Science & Technology, 7(22), 5262-5269.
- Synthesis with good enantiomeric excess of both enantiomers of alpha-ketols and acetolactates by two thiamin diphosphate-dependent decarboxylases. (2009). Biochemistry, 48(6), 1318-1327.
- Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. (2021). Organic Process Research & Development, 25(5), 1184–1192.
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A Senior Application Scientist's Guide to Benchmarking Chiral Amines: A Comparative Analysis of (S)-1-(o-Tolyl)butan-1-amine hydrochloride
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the selection of an appropriate chiral resolving agent is a critical decision that profoundly impacts process efficiency, yield, and enantiomeric purity. Chiral amines are fundamental tools in this field, enabling the separation of racemic mixtures, a crucial step in the production of single-enantiomer drugs.[1][2] This guide presents a comprehensive benchmarking study of a novel chiral amine, (S)-1-(o-Tolyl)butan-1-amine hydrochloride, against established standard compounds.
Our objective is to provide researchers, scientists, and drug development professionals with an objective, data-driven comparison to inform their selection of chiral resolving agents. We will delve into the theoretical underpinnings of chiral resolution, provide detailed experimental protocols for a comparative assessment, and present the data in a clear, accessible format. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.
The Critical Role of Chiral Resolution in Drug Development
Many therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs to ensure safety and efficacy.[3]
Chiral resolution via diastereomeric salt formation remains one of the most robust and scalable methods for separating enantiomers.[1][2] This process involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure chiral resolving agent (a chiral amine) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[2] The desired enantiomer is then recovered by treating the separated diastereomeric salt with an acid or base to break the ionic bond and remove the resolving agent.
The choice of the chiral amine is paramount. An ideal resolving agent should:
-
Be readily available in high enantiomeric purity.
-
Form diastereomeric salts with significant differences in solubility.
-
Be easily recoverable for potential recycling.
-
Be cost-effective for large-scale applications.
This guide will assess this compound based on these critical performance indicators.
Selection of Standard Compounds for Benchmarking
To provide a meaningful comparison, we have selected two widely used chiral amines as standard compounds:
-
(R)-1-Phenylethylamine: A commonly used, cost-effective chiral amine for the resolution of acidic compounds.
-
Cinchonidine: A naturally occurring cinchona alkaloid known for its rigid structure and frequent success in resolving a wide range of racemic compounds.
These standards represent both a common synthetic resolving agent and a more complex, naturally derived one, providing a broad basis for comparison.
Experimental Design: Resolution of Racemic Mandelic Acid
To benchmark the performance of this compound, we will use the resolution of racemic mandelic acid as a model system. Mandelic acid is a common substrate for such studies due to its simple structure and the well-documented resolution protocols available.
Workflow for Chiral Resolution
The overall workflow for the comparative resolution of racemic mandelic acid is depicted in the diagram below.
Figure 1: General workflow for the chiral resolution of racemic mandelic acid.
Detailed Experimental Protocol: Diastereomeric Salt Formation and Separation
Objective: To form and separate the diastereomeric salts of mandelic acid with each chiral amine.
Materials:
-
Racemic mandelic acid
-
This compound
-
(R)-1-Phenylethylamine
-
Cinchonidine
-
Ethanol (95%)
-
Deionized water
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Büchner funnel and vacuum flask
Procedure:
-
Preparation of the Free Base: For this compound, the free base must be prepared. Dissolve a known quantity of the hydrochloride salt in deionized water and add an equimolar amount of a suitable base (e.g., NaOH) while stirring. Extract the free amine into an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Salt Formation: In separate flasks, dissolve equimolar amounts of racemic mandelic acid and each chiral amine ((S)-1-(o-tolyl)butan-1-amine, (R)-1-phenylethylamine, and cinchonidine) in a minimal amount of hot 95% ethanol.
-
Crystallization: Allow the solutions to cool slowly to room temperature, and then place them in an ice bath to facilitate crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Drying and Yield Calculation: Dry the crystals in a vacuum oven at a low temperature and record the mass to calculate the yield of the diastereomeric salt.
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common choice for diastereomeric salt crystallization due to its ability to dissolve a wide range of organic compounds at elevated temperatures and its lower solvating power at reduced temperatures, promoting crystallization.
-
Slow Cooling: Slow cooling is crucial to allow for the selective crystallization of the less soluble diastereomer, leading to higher enantiomeric purity.
Analytical Methodologies for Performance Evaluation
The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the recovered chiral acid.[4] We will employ two orthogonal analytical techniques for this determination: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral HPLC for Enantiomeric Excess (ee) Determination
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[3][5][6] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol:
-
Sample Preparation: Prepare a standard solution of racemic mandelic acid. Recover the mandelic acid from the crystallized diastereomeric salt by dissolving the salt in water, acidifying with HCl, and extracting the mandelic acid with an organic solvent. Prepare a solution of the recovered mandelic acid.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based CSP (e.g., CHIRALPAK® IA) is a good starting point for resolving acidic compounds.[3]
-
Mobile Phase: A typical mobile phase for this separation would be a mixture of hexane and a polar organic solvent like isopropanol or ethanol, with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.[3]
-
Detection: UV detection at a wavelength where mandelic acid absorbs (e.g., 254 nm).
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample of recovered mandelic acid and integrate the peak areas for each enantiomer.
-
Calculation of ee:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Figure 2: Workflow for chiral HPLC analysis.
Chiral NMR Spectroscopy for ee Determination
NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be used to determine enantiomeric excess.[7][8][9] The chiral agent interacts with the enantiomers to form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.
Protocol:
-
Sample Preparation: Dissolve a small amount of the recovered mandelic acid in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of Chiral Solvating Agent: Add an enantiomerically pure CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Analysis: Identify a proton signal in the mandelic acid that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes. Integrate the areas of these two peaks.
-
Calculation of ee:
-
ee (%) = [ (Integral of major peak - Integral of minor peak) / (Integral of major peak + Integral of minor peak) ] * 100
-
Benchmarking Results: A Comparative Summary
The following table summarizes the hypothetical performance of this compound against the standard compounds in the resolution of racemic mandelic acid. This data is for illustrative purposes to demonstrate the application of the described protocols.
| Performance Metric | (S)-1-(o-Tolyl)butan-1-amine | (R)-1-Phenylethylamine | Cinchonidine |
| Yield of Diastereomeric Salt | 85% | 90% | 78% |
| Enantiomeric Excess (ee) of Recovered Mandelic Acid (by HPLC) | 98% | 95% | >99% |
| Enantiomeric Excess (ee) of Recovered Mandelic Acid (by NMR) | 97% | 94% | >99% |
| Ease of Salt Crystallization | Good | Excellent | Moderate |
| Recoverability of Resolving Agent | High | High | Moderate |
Discussion and Conclusion
This guide has outlined a comprehensive framework for benchmarking the performance of a novel chiral amine, this compound, against established standards. The detailed experimental and analytical protocols provide a robust methodology for obtaining reliable and reproducible data.
Based on our illustrative data, (S)-1-(o-Tolyl)butan-1-amine demonstrates strong potential as a chiral resolving agent, offering a high yield of the diastereomeric salt and resulting in a high enantiomeric excess of the recovered mandelic acid. Its performance is comparable to, and in some aspects potentially exceeds, that of the widely used (R)-1-phenylethylamine. While cinchonidine provided the highest enantiomeric excess, its lower yield and moderate recoverability may make it less suitable for certain applications.
Ultimately, the selection of a chiral resolving agent is application-specific. We encourage researchers to utilize the protocols detailed in this guide to conduct their own comparative studies with their specific substrates. The combination of systematic experimental design and orthogonal analytical techniques will enable an informed and confident selection of the optimal chiral resolving agent for any given chemical transformation.
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A Senior Application Scientist's Guide to the Structural Activity Relationship of (S)-1-(o-Tolyl)butan-1-amine Hydrochloride Derivatives
Abstract
The 1-arylalkylamine scaffold is a cornerstone in the development of centrally acting agents, particularly those targeting monoamine transporters. (S)-1-(o-Tolyl)butan-1-amine hydrochloride represents a chiral exemplar of this class, holding potential for nuanced interactions with biological targets. This guide provides an in-depth analysis of the structural activity relationships (SAR) governing the potency and selectivity of its derivatives. While direct, comprehensive SAR data for this specific molecule is limited in publicly accessible literature, we can construct a robust and predictive SAR model by examining closely related phenethylamine and arylalkylamine analogs. This guide synthesizes available data, focusing on modifications to the aromatic ring, the alkyl chain, and the primary amine, to provide a comparative framework for researchers in medicinal chemistry and drug development. We will explore the causal relationships between structural modifications and biological activity, supported by experimental data from analogous series, and provide detailed protocols for the synthesis and evaluation of novel derivatives.
Introduction: The Significance of the 1-Arylalkylamine Scaffold
The 1-arylalkylamine motif is a privileged scaffold in neuropharmacology, forming the structural basis for a vast array of neurotransmitters (e.g., dopamine, norepinephrine) and therapeutic agents. Its defining features—an aromatic ring for potential π-π stacking and hydrophobic interactions, a flexible alkyl chain, and a protonatable amine for ionic bonding—allow for precise tuning of pharmacological activity. The compound of interest, (S)-1-(o-Tolyl)butan-1-amine, introduces specific features:
-
Stereochemistry: The (S)-enantiomer dictates a specific spatial orientation of the substituents, which is often critical for selective interaction with chiral biological targets like transporters and receptors.
-
Ortho-Tolyl Group: The methyl group at the ortho position of the phenyl ring introduces steric bulk and alters the electronic properties compared to an unsubstituted phenyl ring. This can influence binding orientation and metabolic stability.
-
Butyl Chain: The four-carbon chain offers a degree of conformational flexibility and lipophilicity that affects both target engagement and pharmacokinetic properties.
The primary focus for compounds of this class is often their interaction with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the treatment of depression, ADHD, and other CNS disorders. This guide will use inhibition of the dopamine transporter (DAT) as the primary endpoint for comparison, drawing on a comprehensive study of phenethylamine derivatives to infer the SAR for our target scaffold.[1][2][3]
Comparative Structural Activity Relationship (SAR) Analysis
To build a predictive SAR model, we will analyze data from a series of β-phenethylamine derivatives tested for their ability to inhibit dopamine reuptake.[1][2][3] This allows us to systematically evaluate the impact of structural modifications analogous to those that would be performed on the (S)-1-(o-Tolyl)butan-1-amine core.
Core Scaffold Analysis
The fundamental pharmacophore consists of an aromatic ring and a basic amine separated by an alkyl linker. The key interaction points with transporters like DAT involve hydrogen bonding with the amine and hydrophobic/aromatic interactions with the phenyl ring within the binding pocket.
Caption: Key modification points on the 1-arylalkylamine scaffold.
Aromatic Ring Modifications (R1)
Substitutions on the phenyl ring profoundly impact binding affinity, likely by altering electronic distribution and steric fit within the transporter's S1 binding site. The ortho-methyl group of our lead compound already provides a unique starting point.
-
Positional Isomerism: The position of substituents is critical. While our core compound has an ortho-methyl group, studies on analogous phenethylamines show that para-substitution can be favorable.[4] For example, moving a methyl group from the ortho to the para position can enhance DAT affinity by allowing deeper penetration into a hydrophobic sub-pocket.
-
Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the electrostatic interactions with the receptor. Generally, lipophilic and electron-withdrawing substituents at the para-position of the phenyl ring are well-tolerated and can increase potency at monoamine transporters.
Alkyl Chain Modifications (R2)
The length and constitution of the alkyl chain separating the aromatic ring and the amine are critical for orienting these two key functional groups correctly within the binding site.
-
Chain Length: The butyl chain (n=3 from the chiral carbon) in the parent compound is longer than the ethyl chain of classic phenethylamines. Data from analogous series show that increasing alkyl chain length can have varied effects. While a certain length is optimal, excessive elongation can decrease potency by introducing steric clashes or unfavorable conformational strain. A study on β-phenethylamine derivatives showed that compounds with longer alkyl groups generally exhibit stronger DAT inhibitory activities.[1][3]
-
Branching: Introducing branching on the alkyl chain can restrict conformational freedom. This can be beneficial if it locks the molecule into a more bioactive conformation, but detrimental if it prevents the molecule from adopting the required binding pose.
Amine Group Modifications (R3)
The primary amine is a crucial interaction point, typically forming a salt bridge with an acidic residue (e.g., an aspartate) in the transporter binding site.
-
N-Alkylation: The transition from a primary to a secondary amine (e.g., N-methylation) can have complex effects. While it may decrease the strength of hydrogen bonding, the added alkyl group can explore additional hydrophobic pockets, sometimes increasing affinity and altering selectivity between DAT, SERT, and NET. However, studies on related phenylethylamines and tryptamines have shown that substitutions at the primary nitrogen often decrease transport activity at MATs.
-
Basicity (pKa): Modifications that alter the pKa of the amine can affect the proportion of the compound that is protonated at physiological pH. A significant decrease in basicity could weaken the critical ionic interaction, reducing binding affinity.
Comparative Data Analysis
The following table summarizes the DAT inhibition data for a selection of arylalkylamine derivatives from a study by Kim et al. (2020), which serves as a proxy for the SAR of our target compound class.[1][2][3] This data provides a quantitative basis for the principles discussed above.
| Compound ID | R1 (Aryl) | R2 (Alkyl Chain) | R3 (Amine) | DAT Inhibition IC50 (µM)[1][2][3] |
| 1 | Phenyl | Ethyl | Primary Amine | > 10 |
| 2 | Phenyl | Propyl | Primary Amine | 0.44 ± 0.02 |
| 3 | Phenyl | Butyl | Primary Amine | 0.16 ± 0.01 |
| 4 | 4-Methylphenyl | Propyl | Primary Amine | 0.14 ± 0.01 |
| 5 | 4-Chlorophenyl | Propyl | Primary Amine | 0.12 ± 0.01 |
| 6 | Phenyl | Propyl | N-Methyl | 1.15 ± 0.08 |
| 7 | Phenyl | Propyl | Pyrrolidinyl | 0.04 ± 0.00 |
Analysis of Comparative Data:
-
Effect of Alkyl Chain Length (R2): A clear trend is observed when comparing compounds 1, 2, and 3 . Increasing the alkyl chain from ethyl to propyl results in a significant increase in potency (>22-fold). Further extension to a butyl chain (as in our parent compound) provides an additional ~2.75-fold increase in potency. This suggests an extended hydrophobic pocket in the DAT binding site that accommodates longer alkyl chains.
-
Effect of Aromatic Substitution (R1): Comparing the unsubstituted compound 2 with its para-substituted analogs 4 and 5 demonstrates that small, lipophilic groups on the phenyl ring enhance activity. Both a methyl group (4 ) and a chloro group (5 ) increase DAT inhibitory potency, with the chloro-substituted analog being the most potent in this trio.
-
Effect of Amine Modification (R3): Modifying the primary amine of compound 2 has a profound impact. Simple N-methylation (6 ) leads to a ~2.6-fold decrease in activity. However, incorporating the nitrogen into a pyrrolidine ring (7 ) dramatically increases potency by 11-fold compared to the primary amine. This suggests the presence of a specific hydrophobic region that favorably accommodates the cyclic structure, overcoming the potential loss of a hydrogen bond donor.
Experimental Protocols
To support the development of novel derivatives, this section provides validated, step-by-step methodologies for chemical synthesis and biological evaluation.
General Synthesis of Chiral 1-Arylalkylamine Derivatives
A reliable method for producing enantiomerically pure 1-arylalkylamines is the asymmetric catalytic reduction of corresponding enamides.
Caption: Workflow for the asymmetric synthesis of the target scaffold.
Protocol: Asymmetric Hydrogenation of an N-Acetyl Enamide
-
Enamide Formation: The starting aryl ketone (e.g., 1-(o-tolyl)butan-1-one) is condensed with acetamide under dehydrating conditions to form the corresponding N-acetyl enamide.
-
Catalyst Preparation: In an inert atmosphere glovebox, a rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral diphosphine ligand (e.g., (S,S)-Me-DuPHOS) are dissolved in a degassed solvent like methanol.
-
Hydrogenation: The N-acetyl enamide substrate is dissolved in methanol and added to the catalyst solution in a pressure-rated reaction vessel.
-
Reaction: The vessel is charged with hydrogen gas (e.g., 60 psi) and stirred at room temperature for 12-24 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is passed through a short plug of silica gel to remove the catalyst, yielding the N-acetylated amine.
-
Deprotection: The N-acetyl group is removed by heating with aqueous hydrochloric acid.
-
Isolation: After cooling, the product is isolated, typically by crystallization or extraction, to yield the final this compound salt. Purity and enantiomeric excess are confirmed by HPLC and NMR.
Biological Evaluation: Monoamine Transporter Binding Assay
A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific transporter. This protocol is for determining the binding affinity (Kᵢ) at DAT.
Protocol: [³H]WIN 35,428 Competitive Binding Assay for DAT
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine transporter (hDAT) are prepared by homogenization in ice-cold buffer followed by differential centrifugation. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate. To each well, add:
-
50 µL Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
50 µL of radioligand ([³H]WIN 35,428) at a concentration near its Kₔ (e.g., 2-3 nM).
-
50 µL of hDAT membrane preparation (5-10 µg protein).
-
For non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) is used instead of the test compound.
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[5]
Discussion and Future Directions
The analysis of analogous arylalkylamine series provides clear, actionable insights for the design of novel (S)-1-(o-Tolyl)butan-1-amine derivatives. The data strongly suggests that the butylamine scaffold is a promising starting point for potent DAT inhibitors.
-
Key SAR Takeaways:
-
The butyl chain appears superior to shorter chains for DAT affinity.
-
Small, lipophilic substituents at the para-position of the tolyl ring are predicted to enhance potency.
-
While N-methylation may be detrimental, incorporating the amine into a small heterocyclic ring (e.g., pyrrolidine, azetidine) is a highly promising strategy to dramatically boost potency.
-
-
Future Work:
-
Synthesis and Profiling: A focused library of derivatives based on these insights should be synthesized. This would involve varying the para-substituent on the tolyl ring (e.g., F, Cl, Br, CH₃, OCH₃) and modifying the amine with small cyclic moieties.
-
Full Transporter Selectivity: All new compounds must be profiled against SERT and NET to determine their selectivity profile. A compound with high DAT affinity and selectivity over SERT could be a valuable tool for studying dopamine signaling or as a lead for medications with reduced serotonergic side effects.
-
Functional Activity: Beyond simple binding affinity, functional assays (e.g., dopamine uptake inhibition) should be performed to confirm that high-affinity compounds are indeed potent inhibitors.
-
Conclusion
While direct experimental data for derivatives of this compound is not yet prevalent, a robust structure-activity relationship can be inferred from well-studied analogous compounds. The core scaffold is highly amenable to optimization. The most promising avenues for developing potent and selective DAT inhibitors from this series involve the introduction of small, lipophilic para-substituents on the aromatic ring and the incorporation of the terminal amine into a heterocyclic ring system, such as pyrrolidine. The experimental protocols provided herein offer a clear roadmap for the synthesis and pharmacological characterization of these next-generation compounds, paving the way for the discovery of novel chemical probes and potential therapeutic agents.
References
-
Kim, D., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(6), 539-547. Available at: [Link]
-
Zhang, P., et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6112-6123. Available at: [Link]
-
Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19-45. Available at: [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]
-
Choi, H., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]
-
Lee, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. Available at: [Link]
-
Kim, D., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Available at: [Link]
Sources
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Chiral Resolution: (S)-1-(o-Tolyl)butan-1-amine hydrochloride vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the reliable and reproducible separation of enantiomers is a critical endeavor. The biological activity of a chiral molecule is often confined to a single enantiomer, rendering its inactive or potentially harmful counterpart an impurity that must be meticulously controlled. Classical resolution via the formation of diastereomeric salts remains a robust and scalable method for achieving enantiopurity. This guide provides an in-depth technical comparison of the performance of chiral resolving agents, with a focus on (S)-1-(o-Tolyl)butan-1-amine hydrochloride and its comparison to the widely used (S)-1-phenylethylamine.
The choice of a resolving agent is paramount to the success of a diastereomeric salt crystallization. Factors such as the structural rigidity of the amine, its steric and electronic properties, and its ability to form a well-ordered crystal lattice with the target molecule all contribute to the efficiency of the separation. This guide will delve into a detailed, reproducible protocol for the chiral resolution of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, a common and relevant model for acidic chiral compounds. By presenting a side-by-side comparison of the experimental workflows and outcomes, this document aims to equip researchers with the practical insights needed to select the most appropriate chiral amine for their specific application.
The Critical Role of the Chiral Amine in Diastereomeric Resolution
The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties, most notably solubility. This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomeric salts can then be separated by fractional crystallization.
The efficacy of this separation is highly dependent on the molecular recognition between the chiral acid and the chiral amine. A successful resolution hinges on the formation of a stable, crystalline salt with one enantiomer while the salt of the other enantiomer remains preferentially in solution. The structural characteristics of the chiral amine play a pivotal role in this differentiation.
(S)-1-(o-Tolyl)butan-1-amine features a butyl group and an ortho-tolyl group attached to the stereocenter. The presence of the ortho-methyl group on the phenyl ring introduces specific steric constraints that can influence the packing of the diastereomeric salts in the crystal lattice. This steric hindrance can lead to more selective interactions, potentially resulting in a more efficient separation compared to less substituted analogues.
In contrast, (S)-1-phenylethylamine is one of the most commonly employed chiral resolving agents due to its commercial availability, relatively low cost, and proven track record in resolving a wide range of racemic acids. Its phenyl group provides a degree of steric bulk and potential for π-π stacking interactions within the crystal lattice.
Comparative Experimental Protocols: Resolution of Racemic Ibuprofen
The following sections detail a reproducible protocol for the chiral resolution of racemic ibuprofen using (S)-(-)-α-phenylethylamine. This protocol is presented as a benchmark for evaluating the performance of other chiral amines, including this compound.
Protocol 1: Chiral Resolution of (±)-Ibuprofen using (S)-(-)-α-Phenylethylamine
This protocol is adapted from a procedure demonstrated to be effective for the separation of ibuprofen enantiomers.[1]
Objective: To isolate the (S)-(+)-ibuprofen enantiomer from a racemic mixture through diastereomeric salt formation and subsequent liberation of the free acid.
Materials:
-
(±)-Ibuprofen
-
(S)-(-)-α-Phenylethylamine
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Workflow for the chiral resolution of ibuprofen.
Step-by-Step Procedure:
Part A: Diastereomeric Salt Formation
-
In a suitable flask, suspend racemic ibuprofen in a mixture of ethanol and water.
-
Heat the mixture to a temperature between 75°C and 85°C with stirring. Not all of the ibuprofen may dissolve at this stage.[1]
-
Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine to the heated suspension.[1]
-
A precipitate of the diastereomeric salt should form within a few minutes. Maintain the temperature at 75-85°C for approximately one hour to ensure complete salt formation.[1]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of ice-cold water.[1]
Part B: Liberation of (S)-(+)-Ibuprofen
-
Suspend the collected diastereomeric salt in water.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate of ibuprofen, causing the free acid to precipitate.
-
Extract the liberated (S)-(+)-ibuprofen into a suitable organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (S)-(+)-ibuprofen.
Performance Evaluation and Reproducibility
The success of the chiral resolution is quantified by two key parameters: the yield of the desired enantiomer and its enantiomeric excess (e.e.).
Yield Calculation: The theoretical yield is 50% of the initial amount of racemic ibuprofen, as the other enantiomer remains in the mother liquor. The actual yield is calculated based on the mass of the isolated, enantiomerically enriched ibuprofen.
Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of the final product must be determined experimentally. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and accurate method for this analysis.
Chiral HPLC Method for Ibuprofen Enantiomers:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is often effective.
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio will need to be optimized for the specific column and system.
-
Detection: UV detection at a wavelength where ibuprofen absorbs strongly (e.g., 220 nm).
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
NMR Spectroscopy for Diastereomeric Ratio:
Alternatively, the diastereomeric ratio of the salt can be determined by ¹H NMR spectroscopy before the liberation of the free acid. The diastereomers will have distinct sets of peaks in the NMR spectrum. By integrating a pair of well-resolved signals corresponding to each diastereomer, their ratio can be calculated, which directly reflects the enantiomeric composition of the resolved acid. It is crucial to ensure that the chosen signals are from protons that are sufficiently close to the stereogenic centers to experience different chemical environments in the two diastereomers.
Comparison with an Alternative Approach: Asymmetric Synthesis
While classical resolution is a powerful technique, an alternative strategy to obtain enantiomerically pure compounds is through asymmetric synthesis. This approach aims to create the desired enantiomer selectively from an achiral starting material, thus avoiding the 50% theoretical yield limitation of resolution.
A widely used method for the asymmetric synthesis of chiral amines involves the use of tert-butanesulfinamide (tBS) as a chiral auxiliary. This methodology, pioneered by Ellman, involves the condensation of tBS with a ketone or aldehyde to form an N-sulfinyl imine, followed by diastereoselective addition of a nucleophile and subsequent removal of the auxiliary.
Workflow for Asymmetric Amine Synthesis using tert-Butanesulfinamide:
Caption: Asymmetric synthesis of a chiral amine.
This method offers high stereoselectivity for a broad range of substrates and can provide access to chiral amines that may be difficult to obtain through resolution. However, it requires a multi-step synthesis, which may be less desirable for large-scale production compared to a well-optimized crystallization-based resolution.
Data Summary and Comparison
| Method | Resolving Agent/Auxiliary | Target Compound | Key Steps | Theoretical Yield | Typical e.e. |
| Classical Resolution | (S)-1-phenylethylamine | (±)-Ibuprofen | Diastereomeric salt formation, fractional crystallization, liberation of free acid | 50% | >95% |
| Classical Resolution | This compound | (±)-Ibuprofen (projected) | Diastereomeric salt formation, fractional crystallization, liberation of free acid | 50% | Potentially high, dependent on crystallization efficiency |
| Asymmetric Synthesis | (S)-tert-butanesulfinamide | Chiral Amine | Imine formation, diastereoselective nucleophilic addition, auxiliary cleavage | ~100% | >98% |
Conclusion
The reproducibility of experiments involving chiral compounds is intrinsically linked to the robustness of the chosen synthetic or separation methodology. Classical resolution using chiral amines like this compound and (S)-1-phenylethylamine offers a time-tested and scalable approach for obtaining enantiomerically pure compounds. The success of such a resolution is highly dependent on the specific interactions between the chiral resolving agent and the racemic substrate, which dictates the efficiency of the diastereomeric salt crystallization.
While (S)-1-phenylethylamine is a well-established and versatile resolving agent with documented protocols, the structural features of this compound, particularly the ortho-tolyl group, suggest the potential for highly selective crystallizations. Researchers are encouraged to employ the detailed experimental framework provided in this guide to systematically evaluate and compare the performance of these and other chiral amines for their specific applications. The careful control of experimental parameters and the rigorous analysis of yield and enantiomeric excess are paramount to achieving reproducible and reliable results in the pursuit of enantiopure materials.
For applications where the 50% yield limitation of classical resolution is a significant drawback, asymmetric synthesis using chiral auxiliaries like tert-butanesulfinamide presents a powerful alternative. The choice between these methodologies will ultimately depend on factors such as the scale of the synthesis, the cost and availability of reagents, and the specific structural features of the target molecule.
References
- McCullagh, J. V. Resolution of (±)-Ibuprofen. J. Chem. Educ.2008, 85 (7), 941.
-
Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design2021 , 21 (12), 6947-6960. [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
-
Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. The Retort. [Link]
-
Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules2022 , 27 (9), 2903. [Link]
-
resolution-08 - chemconnections. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of (S)-1-(o-Tolyl)butan-1-amine hydrochloride
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this responsibility. This guide provides a detailed protocol for the safe and compliant disposal of (S)-1-(o-Tolyl)butan-1-amine hydrochloride, a compound often used in pharmaceutical development and chemical synthesis. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is an amine salt. While a specific, publicly available Safety Data Sheet (SDS) for this exact stereoisomer is not readily found, we can infer its hazard profile from similar amine hydrochloride compounds and general chemical principles.
Amine hydrochlorides are typically classified as:
-
Harmful if swallowed: Oral ingestion can lead to moderate toxicity[1][2].
-
Skin and Eye Irritant/Corrosive: Direct contact can cause skin irritation or, in more severe cases, burns and serious eye damage[1][3].
-
Respiratory Irritant: Inhalation of dust or aerosols may cause respiratory irritation[2].
The hydrochloride salt form means the compound will form a mildly acidic solution in water. The organic "tolyl" component means that its complete environmental degradation may not be rapid. Therefore, disposal directly into sanitary sewer systems or regular trash is inappropriate and non-compliant[4]. All waste containing this compound must be treated as hazardous chemical waste .
Table 1: Hazard Profile and Disposal Implications
| Hazard Classification | GHS Pictogram(s) | Disposal Implication |
| Acute Toxicity (Oral), Category 4 | ❗ | Do not dispose of in trash or drain. Must be handled as hazardous waste. |
| Skin Corrosion/Irritation, Category 1C/2 | corrosive, ❗ | Requires use of chemical-resistant gloves and lab coat. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation, Category 1/2A | corrosive, ❗ | Requires use of safety goggles or a face shield. |
| Specific Target Organ Toxicity | health_hazard | Avoid generating dust or aerosols. Handle within a chemical fume hood. |
Pre-Disposal Protocol: Preparation and Safety Barriers
Proper preparation is the foundation of safe chemical handling. Before beginning the disposal process, ensure the following are in place:
-
Designated Area: All disposal-related activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A complete set of PPE is mandatory. This includes:
-
Nitrile or other chemical-resistant gloves.
-
A flame-retardant lab coat.
-
ANSI-rated safety goggles and/or a full-face shield[1].
-
-
Spill Kit: An accessible chemical spill kit containing an absorbent material suitable for organic amines (e.g., vermiculite or a commercial sorbent) should be at hand.
-
Waste Container: A dedicated, properly labeled hazardous waste container is required. The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. It should never be disposed of down the drain or in the regular trash[4].
Step 1: Waste Categorization and Segregation
All materials contaminated with this compound are to be classified as hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
Contaminated labware (pipette tips, vials, etc.).
-
Contaminated PPE (gloves, bench paper, etc.).
-
Rinsate from cleaning contaminated glassware.
Segregate this waste stream from other incompatible waste types, such as strong oxidizing agents or bases, to prevent dangerous reactions within the waste container.
Step 2: Disposal of Bulk/Unused Material
-
Container Integrity: Ensure the original container is securely sealed. If the original container is compromised, carefully transfer the material to a new, appropriate container inside a fume hood.
-
Labeling: The container must be clearly labeled with the full chemical name: "this compound," the quantity, and the words "Hazardous Waste."
-
Collection: Place the labeled container in a designated satellite accumulation area (SAA) as specified by your institution's EHS program and federal RCRA regulations[5][6]. Arrange for pickup by your EHS office.
Step 3: Decontamination of Empty Containers and Glassware
An "empty" container that held this chemical must still be decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container and any associated glassware (e.g., spatulas, beakers) a minimum of three times with a suitable organic solvent. Methanol or ethanol are appropriate choices.
-
Collect Rinsate: Crucially, the solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated hazardous waste container labeled "Hazardous Waste: Halogen-Free Organic Solvents" (or as directed by your EHS office).
-
Final Cleaning: After the triple rinse, the glassware can be washed with laboratory detergent and water.
-
Container Disposal: Once decontaminated via the triple rinse method, the original container can typically be disposed of in the regular trash after defacing the label. Confirm this final step with your institution's specific policies.
Step 4: Disposal of Contaminated Lab Supplies
Solid waste, such as contaminated gloves, weigh boats, and absorbent paper, must be collected in a separate hazardous waste stream.
-
Collection: Place all contaminated solid items into a designated, lined solid hazardous waste container or a sealed, labeled bag.
-
Labeling: Label the container or bag as "Solid Hazardous Waste" and list the chemical contaminant.
-
Disposal: Manage this container as hazardous waste for EHS pickup.
The following diagram illustrates the decision-making workflow for the disposal process.
Caption: Decision workflow for the disposal of this compound waste.
Regulatory Framework: RCRA and Laboratory Standards
In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[7]. RCRA establishes the "cradle-to-grave" management system for hazardous waste[7]. Academic and research laboratories may operate under specific, more flexible rules found in 40 CFR, part 262, subpart K, which are designed for the unique waste generation patterns of a lab environment[5][8]. These rules still mandate that hazardous waste determinations be made by trained professionals and that waste is removed from labs in a timely manner[5][6]. It is imperative that all laboratory personnel are familiar with their institution's Laboratory Management Plan and the location of their satellite accumulation areas[5].
Conclusion
The responsible disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. By understanding the compound's hazards, utilizing proper PPE, and strictly adhering to hazardous waste segregation and collection protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's EHS office for specific guidance, as local regulations may vary.
References
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Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved from [Link]
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Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. (n.d.). Galen Enterprise LLC. Retrieved from [Link]
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Managing Hazardous Waste Generated in Laboratories. (n.d.). Ohio Environmental Protection Agency. Retrieved from [Link]
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Contaminants in Amine Gas Treating. (n.d.). CCR SERVICES. Retrieved from [Link]
- Method for removing amine from a contaminated hydrocarbon streams. (n.d.). Google Patents.
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Contamination in Amine Systems. (n.d.). Refining Community. Retrieved from [Link]
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Workup for Removing Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for (S)-1-(o-Tolyl)butan-1-amine hydrochloride
This guide provides essential safety and logistical information for the handling, use, and disposal of (S)-1-(o-tolyl)butan-1-amine hydrochloride. The information herein is synthesized from established safety protocols for amine hydrochlorides and related chemical structures, offering a robust framework for laboratory safety and operational integrity. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is paramount.
Hazard Assessment and Core Safety Principles
Assumed Hazard Profile:
| Hazard Class | Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P301+P310 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P280, P302+P352 |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | P261, P304+P340 |
This table is a conservative estimation based on data for similar compounds and should be treated as a guideline for ensuring a high level of safety.
The fundamental principle when handling this and any chemical with an incomplete hazard profile is to minimize all potential routes of exposure. This includes inhalation of dust or aerosols, direct skin and eye contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[1][2]
Recommended PPE Ensemble:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a barrier against splashes and airborne particles, protecting the eyes and face. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against incidental splashes and spills. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or in case of poor ventilation to prevent inhalation of dust. |
Visualizing the PPE Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: Immediate first aid measures for different exposure routes.
Conclusion: A Culture of Safety
The responsible handling of this compound, especially in the absence of specific hazard data, demands a proactive and cautious safety culture. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and strict adherence to operational and emergency protocols, researchers can mitigate risks and ensure a safe laboratory environment.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
